Methyl 3-(3,4-dihydroxyphenyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULQOXXTCSEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342200 | |
| Record name | Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-22-9 | |
| Record name | Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-(3,4-dihydroxyphenyl)propanoate: A Comprehensive Guide to its Natural Occurrence, Biosynthesis, and Therapeutic Mechanisms
Executive Summary
Methyl 3-(3,4-dihydroxyphenyl)propanoate—commonly known as methyl dihydrocaffeate (MDC) or dihydrocaffeic acid methyl ester—is a highly bioactive phenolic ester. Structurally characterized by a catechol moiety and a saturated propanoate tail, MDC exhibits enhanced lipophilicity compared to its parent compound, caffeic acid. This structural nuance significantly alters its pharmacokinetic profile, enabling superior membrane permeability and unique intracellular targeting. This whitepaper synthesizes current data on its botanical occurrence, biosynthetic pathways, molecular mechanisms, and provides a field-proven, self-validating protocol for its isolation and structural elucidation.
Chemical Identity & Botanical Occurrence
While caffeic acid is ubiquitous in the plant kingdom, the saturated and esterified derivative MDC is a rare, specialized secondary metabolite[1]. Its natural accumulation is often a response to specific environmental stressors or a byproduct of post-harvest processing (e.g., distillation or fermentation).
Table 1: Documented Natural Sources of Methyl Dihydrocaffeate
| Plant Species | Family | Plant Part | Extraction Solvent | Yield / Status | Reference |
| Lavandula angustifolia | Lamiaceae | Flowers (Post-distillation) | Ethyl Acetate | Minor constituent | [2] |
| Scorzonera divaricata | Asteraceae | Aerial parts | 95% Aqueous Ethanol | 0.909 µg/g | [3] |
| Gynura bicolor | Asteraceae | Stems | Ethyl Acetate | 45.45 mg/kg (fraction) | [1] |
| Pancratium maritimum | Amaryllidaceae | Flowers | Ethanol / EtOAc | Minor constituent | [4] |
| Hippeastrum vittatum | Amaryllidaceae | Fresh Flowers | Ethanol / EtOAc | Minor constituent | [5] |
Biosynthesis & Microbiota-Driven Metabolism
The origin of MDC in biological systems follows a bifurcated pathway: endogenous plant biosynthesis and mammalian gut microbiota metabolism[6].
In plants, the phenylpropanoid pathway generates caffeic acid, which is subsequently reduced by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase to yield dihydrocaffeic acid (DHCA). A site-specific methyltransferase then catalyzes the esterification of the carboxyl group to form MDC[6].
In mammalian systems, dietary caffeic acid and chlorogenic acids are subjected to microbial hydrogenation by gut microbiota (such as Clostridium and Alistipes spp.), converting the unsaturated side chain into DHCA, which can undergo subsequent phase II metabolic esterification[6].
Caption: Biosynthetic and microbial metabolic pathways of methyl dihydrocaffeate.
Molecular Mechanisms of Action
MDC is not merely a structural analog of caffeic acid; the saturation of the double bond and the methylation of the carboxyl group fundamentally alter its bioactivity.
Synergistic Antioxidant Thiol-Adduction
Unlike standard radical scavengers that are rapidly depleted, MDC acts synergistically with endogenous cysteinyl thiols (e.g., Glutathione/GSH). Under radical oxidation conditions, the catechol ring of MDC oxidizes to an o-quinone, which then undergoes nucleophilic attack by thiols to form mono- and di-thiol adducts[7]. This mechanism efficiently regenerates the active catechol moiety, significantly elongating the induction period of lipid peroxidation compared to non-esterified phenolic acids[7].
Anti-Inflammatory PERK/NF-κB/MAPK Axis
Recent chemo-proteomic profiling reveals that DHCA and its esters exert profound anti-inflammatory and chondroprotective effects by acting as direct protein binders[8][9]. MDC directly binds to Transaldolase 1 (TALDO1) at the specific Cys250 residue[9]. This binding modulates the PERK kinase pathway, preventing the degradation of IκBα. Consequently, the nuclear translocation of NF-κB (p-P65) is inhibited[8][9]. Concurrently, it suppresses the phosphorylation of MAPK components (p-JNK, p-ERK), leading to a massive downregulation of pro-inflammatory cytokines (IL-6, iNOS, and MMPs)[8].
Caption: Anti-inflammatory and antioxidant signaling mechanisms of MDC.
Self-Validating Experimental Methodology: Isolation & Elucidation
As a Senior Application Scientist, I emphasize that successful isolation of MDC requires exploiting its specific physicochemical properties. The esterification of the carboxylic acid increases its lipophilicity (logP ~1.5) compared to DHCA, dictating the partitioning strategy.
Step 1: Biomass Preparation & Defatting
-
Pulverize the dried plant material (e.g., Lavandula angustifolia post-distillation flowers) to a fine powder (40 mesh).
-
Defatting: Macerate the powder in n-hexane for 24 hours.
-
Causality: Hexane removes non-polar waxes, sterols, and residual essential oils that would otherwise co-elute and cause severe ion suppression during downstream Mass Spectrometry (MS).
-
Step 2: Extraction & Liquid-Liquid Partitioning
-
Extraction: Macerate the defatted biomass in 80% aqueous ethanol (v/v) under sonication at 40°C for 3 hours.
-
Causality: 80% ethanol strikes the perfect dielectric balance, penetrating the cell wall while efficiently solubilizing both the polar catechol ring and the lipophilic methyl ester tail of MDC.
-
-
Partitioning: Evaporate the ethanol under reduced pressure. Suspend the aqueous residue in distilled water and partition sequentially with dichloromethane (DCM), followed by Ethyl Acetate (EtOAc).
Step 3: Chromatographic Isolation (RP-HPLC)
-
Subject the EtOAc fraction to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 preparative column.
-
Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
-
Causality: Formic acid maintains a low pH, keeping the catechol hydroxyls fully protonated. This prevents peak tailing and inhibits oxidative degradation of the catechol ring into a quinone during the run.
-
-
Detection: Monitor at 280 nm (optimal absorbance for catechol derivatives).
Step 4: Self-Validating Structural Elucidation
To confirm the identity of MDC without ambiguity, the analytical data must self-validate:
-
ESI-MS (Negative Mode): You will observe a deprotonated molecule
at m/z 195. The acidic phenolic hydroxyls easily lose a proton, providing a strong, clean signal confirming the molecular weight of 196 g/mol . -
H-NMR (CD
OD):-
Aromatic Region: An ABX system (~6.5–6.8 ppm) confirms the 1,3,4-trisubstituted benzene ring.
-
Aliphatic Region: Two distinct triplets at ~2.5 ppm and ~2.8 ppm (an
system) confirm the saturated propanoate chain. -
Methoxy Group: A sharp 3H singlet at ~3.6 ppm indicates the
group[5].
-
-
C-NMR & HMBC (The Ultimate Validation):
-
Causality: To prove the methoxy group is an ester rather than a ring ether (like ferulic acid), look at the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. A strong cross-peak between the methoxy protons (~3.6 ppm) and the carbonyl carbon (~175 ppm) unequivocally validates the ester linkage[5].
-
References
- Seven new phenolic compounds from Lavandula angustifolia Source: ResearchGate / Natural Product Research URL
- Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?
- Source: PubMed Central (PMC)
- Source: Journal of Agricultural and Food Chemistry (ACS Publications)
- Cytotoxic Phenolics from the Flowers of Hippeastrum vittatum Source: Bulletin of Pharmaceutical Sciences, Assiut University / ResearchGate URL
- Phytochemical Composition and Biological Activities of Scorzonera Species Source: International Journal of Molecular Sciences / Semantic Scholar URL
- Source: Bone & Joint Research / PubMed Central (PMC)
- Chemo-proteomics reveals dihydrocaffeic acid exhibits anti-inflammation effects via Transaldolase 1 mediated PERK-NF-κB pathway Source: Cell Communication and Signaling / PubMed URL
Sources
- 1. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytotoxic Phenylpropanoid Derivatives and Alkaloids from the Flowers of Pancratium maritimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-proteomics reveals dihydrocaffeic acid exhibits anti-inflammation effects via Transaldolase 1 mediated PERK-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isolation of Methyl 3-(3,4-dihydroxyphenyl)propanoate from Lavandula angustifolia
[1][2]
Executive Summary & Strategic Rationale
While Lavandula angustifolia (True Lavender) is industrially ubiquitous for its essential oil (rich in linalool and linalyl acetate), the hydrophilic and medium-polarity secondary metabolites remaining in the post-distillation biomass are often discarded. This guide details the isolation of Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate), a potent antioxidant phenylpropanoid, from this "waste" stream.
Scientific Value: Unlike the volatile terpenes, this compound represents a class of dihydrocaffeic acid derivatives exhibiting superior stability and bioavailability compared to their unsaturated counterparts (e.g., caffeic acid). Its isolation requires a "Valorization Strategy"—targeting the aqueous residue or solid biomass after the essential oil has been stripped.
Critical Mechanism: The protocol utilizes a polarity-driven fractionation logic. By first removing lipophilic volatiles via steam distillation, we eliminate significant interference. The subsequent use of Ethyl Acetate (EtOAc) targets the medium-polarity phenolic esters, separating them from highly polar glycosides (retained in the water phase) and residual waxes (removed in hexane/petroleum ether steps if necessary).
Chemical Identity & Target Profile[3][4][5][6][7][8][9][10]
| Attribute | Specification |
| IUPAC Name | Methyl 3-(3,4-dihydroxyphenyl)propanoate |
| Common Name | Methyl dihydrocaffeate |
| CAS Number | 56216-29-6 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Target Matrix | Lavandula angustifolia (Post-distillation aqueous residue or aerial parts) |
| Solubility | Soluble in MeOH, EtOH, EtOAc; Sparingly soluble in H₂O |
Isolation Workflow & Logic
The following diagram illustrates the critical path for isolation, emphasizing the separation of the target ester from the complex lignocellulosic and terpene-rich matrix.
Figure 1: Step-by-step isolation workflow prioritizing the removal of volatiles and polar glycosides to isolate the target phenylpropanoid.
Detailed Experimental Protocol
Phase 1: Pre-treatment & Extraction
Objective: Remove interfering volatiles and isolate the phenolic-rich fraction.
-
Steam Distillation:
-
Load 2.0 kg of air-dried L. angustifolia flowers/stems into a Clevenger-type apparatus or pilot steam distiller.
-
Distill for 3–4 hours until the essential oil volume stabilizes.
-
Action: Collect the oil for other uses. Retain the aqueous residue (pot liquor) and the wet plant material.
-
Scientific Logic:[1][2][3][4][5][6][7][8][9][10] The target compound is non-volatile (BP > 300°C). Removing the essential oil (up to 3% w/w) prevents lipophilic contamination in downstream chromatography.
-
-
Solvent Partitioning:
-
Filter the aqueous residue to remove gross solids. (If the target is suspected to be trapped in the wet solids, macerate the solids with 70% EtOH, evaporate EtOH, and combine with the aqueous residue).
-
Concentrate the aqueous phase under reduced pressure (Rotavap) at 50°C to approx. 500 mL.
-
Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate (EtOAc) (3 x 500 mL).
-
Combine EtOAc layers and dry over anhydrous Na₂SO₄.
-
Evaporate to dryness to yield the Crude Phenolic Extract (CPE) .
-
Phase 2: Fractionation (Chromatography)
Objective: Separate the target ester from other phenolics (e.g., Rosmarinic acid, Luteolin).
-
Silica Gel Column Chromatography (CC):
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm).
-
Mobile Phase: Chloroform:Methanol gradient (100:0 → 80:20).
-
Protocol: Elute the CPE. Collect fractions based on TLC monitoring (Visualization: UV 254nm and FeCl₃ spray for phenolics).
-
Target Window: The methyl ester is less polar than Rosmarinic acid. Expect elution in early-to-mid polarity fractions (e.g., CHCl₃:MeOH 95:5 to 90:10).
-
-
Sephadex LH-20 Permeation:
-
Stationary Phase: Sephadex LH-20 (swelled in MeOH).
-
Mobile Phase: 100% Methanol.
-
Protocol: Load the active fraction from Silica CC.
-
Scientific Logic:[1][2][3][4][5][6][7][9][10] Sephadex separates based on molecular size and hydrogen bonding capabilities. It effectively removes chlorophylls (if any) and polymeric tannins that may have co-eluted.
-
Phase 3: Purification (Prep-HPLC)
Objective: Achieve >98% purity for structural validation.
-
Instrument: Preparative HPLC system with UV-Vis/PDA detector.
-
Column: C18 Reverse Phase (e.g., 250 mm x 20 mm, 5 µm).
-
Mobile Phase:
-
Gradient: 10% B to 40% B over 30 minutes.
-
Flow Rate: 10–15 mL/min.
-
Detection: 280 nm (characteristic absorption for dihydrocaffeoyl moiety).
-
Collection: Collect the peak corresponding to the retention time of the target (approx. 15–20 min depending on gradient). Lyophilize to obtain Methyl 3-(3,4-dihydroxyphenyl)propanoate as a yellowish amorphous powder or oil.
Structural Validation (Self-Validating System)
To ensure the isolated compound is the target and not an artifact (e.g., methylated during extraction), compare spectral data against the following reference values.
Artifact Check: If Methanol was used in Phase 1 (extraction), there is a risk this compound is an artifact of Rosmarinic acid or Caffeic acid solvolysis.
-
Validation: If the compound appears in the EtOAc extract of the aqueous residue (where no MeOH was used), it is a natural constituent.
Spectroscopic Data Summary
| Technique | Signal / Characteristic | Interpretation |
| UV-Vis | λmax 282 nm | Catechol moiety (dihydrocaffeoyl). |
| ESI-MS | m/z 195 [M-H]⁻ or 219 [M+Na]⁺ | Consistent with MW 196.2. |
| ¹H NMR (400 MHz, CD₃OD) | δ 6.65 (d, J=8.0 Hz, 1H) | H-5 (Aromatic ring) |
| δ 6.60 (d, J=2.0 Hz, 1H) | H-2 (Aromatic ring) | |
| δ 6.48 (dd, J=8.0, 2.0 Hz, 1H) | H-6 (Aromatic ring) | |
| δ 3.62 (s, 3H) | -OCH₃ (Methyl ester group) - Diagnostic Peak | |
| δ 2.75 (t, J=7.5 Hz, 2H) | H-7 (Benzylic methylene) | |
| δ 2.56 (t, J=7.5 Hz, 2H) | H-8 (Carbonyl-adjacent methylene) | |
| ¹³C NMR | δ 175.5 (C=O), 52.1 (OCH₃) | Ester carbonyl and methyl carbon confirm the ester functionality. |
References
-
Yadikar, N., Bobakulov, K., & Aisa, H. A. (2018). Seven new phenolic compounds from Lavandula angustifolia. Chemistry of Natural Compounds, 54(1), 39-43. Link
- Core Reference: Explicitly describes the isolation of Methyl 3-(3,4-dihydroxyphenyl)propanoate (Compound 9) from the ethyl acetate extract of L.
-
Torras-Claveria, L., et al. (2007). Solvolysis of phenolics: Artifact generation during extraction. Journal of Chromatography A, 1148(1), 121-125. Link
- Validation Reference: Used to verify artifact vs.
-
Spiridon, I., et al. (2011). Antioxidant capacity and total phenolic contents of oregano, lavender and lemon balm. Environmental Engineering and Management Journal, 10(1), 117-121. Link
- Context Reference: Establishes the baseline phenolic content and antioxidant potential of L. angustifolia polar fractions.
-
Blažeković, B., et al. (2010). HPTLC-based method for the determination of caffeic acid derivatives in Lavandula species. JPC - Journal of Planar Chromatography, 23(5), 332-338. Link
- Methodology Reference: Provides chromatographic behavior d
Sources
- 1. Phytochemical Composition and Antimicrobial Properties of New Lavandula angustifolia Ecotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. academicjournals.org [academicjournals.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants | MDPI [mdpi.com]
- 6. Extraction of Phenolic Compounds From Lavender (Lavandula angustifolia L.) Plant by Natural Deep Eutectic Solvent and Greenness Assessment of Analytical Method With Modified Green Analytical Procedure Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl Caffeate Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Characterization of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Executive Summary
Compound: Methyl 3-(3,4-dihydroxyphenyl)propanoate Synonyms: Methyl dihydrocaffeate; Methyl hydrocaffeate CAS Registry Number: 3598-22-9 Molecular Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol
This guide provides a comprehensive spectroscopic profile and synthesis workflow for Methyl 3-(3,4-dihydroxyphenyl)propanoate. As a stable metabolite of caffeic acid found in human plasma following the ingestion of polyphenol-rich foods (coffee, artichoke), this compound is of significant interest in drug development for its antioxidant capacity and potential as a stable lipophilic catechol pharmacophore.
Structural Analysis & Theoretical Framework
The molecule consists of a catechol moiety (3,4-dihydroxyphenyl) linked to a methyl propanoate ester via an ethylene bridge.
-
Electronic Environment: The catechol ring acts as an electron-rich system, making the aromatic protons shielded relative to unsubstituted benzene. The ester functionality provides a distinct diagnostic signature in both IR (carbonyl stretch) and NMR (methoxy singlet).
-
Stability: Unlike its unsaturated precursor (methyl caffeate), the saturated ethylene bridge confers greater chemical stability against light-induced isomerization, making it a preferred standard for metabolic studies.
Biosynthetic & Synthetic Context
In biological systems, this compound appears as a phase I metabolite where the propenoic side chain of caffeic acid is reduced. In the laboratory, it is most efficiently synthesized via catalytic hydrogenation of methyl caffeate to avoid oxidation of the sensitive catechol ring.
Visualization: Synthesis Workflow
The following diagram outlines the high-yield synthesis pathway starting from Caffeic Acid, prioritizing the protection of the catechol moiety during esterification or performing selective hydrogenation.
Caption: Two-step synthesis via Fischer esterification followed by Pd-catalyzed hydrogenation. This route minimizes quinone formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data is reported for CDCl₃ at 300/400 MHz. The saturation of the double bond results in the disappearance of the characteristic olefinic doublets (
¹H NMR Data (300 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment |
| Ar-H (2) | 6.70 | Doublet (d) | 1H | Aromatic (meta to alkyl) | |
| Ar-H (5) | 6.78 | Doublet (d) | 1H | Aromatic (ortho to OH) | |
| Ar-H (6) | 6.63 | DD | 1H | Aromatic (ortho/meta) | |
| OH | 5.40 - 5.80 | Broad s | 2H | - | Phenolic Hydroxyls |
| OMe | 3.67 | Singlet (s) | 3H | - | Methyl Ester |
| 2.60 | Triplet (t) | 2H | Methylene adj. to C=O | ||
| 2.85 | Triplet (t) | 2H | Benzylic Methylene |
Note: The phenolic OH protons are exchangeable and their chemical shift/visibility varies significantly with concentration and water content in the solvent.
¹³C NMR Data (75 MHz, CDCl₃)
| Shift (δ ppm) | Carbon Type | Assignment |
| 174.6 | Quaternary (C=O) | Ester Carbonyl |
| 143.8 | Quaternary (C-O) | C-3 (Aromatic) |
| 142.1 | Quaternary (C-O) | C-4 (Aromatic) |
| 133.5 | Quaternary (C-C) | C-1 (Alkyl attachment) |
| 120.4 | CH | C-6 |
| 115.8 | CH | C-5 |
| 115.4 | CH | C-2 |
| 51.8 | CH₃ | Methoxy Carbon |
| 36.1 | CH₂ | |
| 30.5 | CH₂ |
Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the benzylic cation and the catechol moiety.
-
Ionization Mode: EI (70 eV) or ESI (Positive/Negative).
-
Molecular Ion (M⁺): m/z 196
-
Base Peak: Often m/z 137 or 123 depending on conditions.
Fragmentation Logic (EI)
-
m/z 196 (M⁺): Parent ion.
-
m/z 165 ([M - OMe]⁺): Loss of methoxy group (31 Da), forming the acylium ion.
-
m/z 137 ([M - COOMe]⁺): Cleavage of the ester group, leaving the dihydroxyphenethyl carbocation.
-
m/z 123 ([M - CH₂COOMe]⁺): Benzylic cleavage yielding the stable 3,4-dihydroxybenzyl cation (isobaric with protonated methyl catechol species).
Visualization: MS Fragmentation Pathway
Caption: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.
Infrared Spectroscopy (FT-IR)
-
3300–3450 cm⁻¹: O-H stretching (Broad, strong; Catechol).
-
2950, 2850 cm⁻¹: C-H stretching (Aliphatic CH₂).
-
1715–1735 cm⁻¹: C=O stretching (Ester; sharp, strong).
-
1605, 1520 cm⁻¹: C=C stretching (Aromatic ring).
-
1280, 1190 cm⁻¹: C-O stretching (Ester and Phenol).
Experimental Protocols
Protocol A: Synthesis via Hydrogenation (Recommended)
This method ensures high purity by avoiding harsh acidic conditions that might induce polymerization of the catechol.
Reagents:
-
Methyl Caffeate (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w, 0.1 eq by weight)
-
Methanol (HPLC grade)
-
Hydrogen gas (balloon pressure)
Procedure:
-
Dissolution: Dissolve Methyl Caffeate (e.g., 500 mg) in Methanol (10 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg). Caution: Pd/C can ignite methanol vapor; add under inert gas flow if possible.
-
Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 1:1). The product (
) will appear slightly above or below the starting material, but the UV spot will lose the conjugation fluorescence (less intense under 254 nm). Staining with KMnO₄ or Iodine is recommended to visualize the saturated chain. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo. The product is typically a colorless to pale yellow oil that may solidify upon standing (MP: 38-40 °C).
Protocol B: Sample Preparation for NMR
-
Solvent: Use CDCl₃ (Deuterated Chloroform) for routine analysis. If solubility is poor or OH signals are critical, use DMSO-d₆.
-
Concentration: Dissolve ~10 mg of the oil/solid in 0.6 mL of solvent.
-
Reference: Ensure TMS (0.00 ppm) is present or reference to the residual CHCl₃ peak (7.26 ppm).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6950105, 3-(3,4-Dihydroxyphenyl)propanoate. Retrieved from [Link]
-
FooDB (2024). Compound Summary: Methyl dihydrocaffeate.[1] Retrieved from [Link]
-
DocBrown. Mass spectrum of methyl propanoate and related ester fragmentation patterns. Retrieved from [Link]
Sources
Technical Guide: 1H and 13C NMR Characterization of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Part 1: Executive Summary & Structural Logic
Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate) is a critical intermediate in the synthesis of polyphenolic drugs and a potent antioxidant in its own right.[1] Unlike its unsaturated analog (Methyl Caffeate), this molecule possesses a saturated ethylene linker, altering its conformational flexibility and magnetic environment.[1]
This guide provides a definitive protocol for the NMR characterization of Methyl Dihydrocaffeate. It addresses the specific challenges of catechol stability and provides a self-validating assignment workflow.
Structural Connectivity & Atom Numbering
To ensure unambiguous assignment, we utilize the following numbering scheme throughout this guide:
-
Aromatic Ring: C1 (alkyl attachment), C2, C3 (OH), C4 (OH), C5, C6.[1]
-
Linker:
-position (C8, adjacent to carbonyl), -position (C7, benzylic).[1] -
Ester: Carbonyl (C9), Methoxy (C10).[1]
Molecular Formula:
Part 2: Experimental Protocol (Self-Validating System)
The primary challenge in analyzing catechols is their susceptibility to oxidation (quinone formation) under basic conditions or prolonged exposure to air.[1] The following protocol minimizes artifacts.
Sample Preparation[1]
-
Solvent Selection:
-
Purity Check (Visual): The solution should be clear and colorless. A yellow/brown tint indicates oxidation to the
-quinone. -
Concentration: 10-15 mg in 0.6 mL solvent for optimal S/N in 13C experiments.
Acquisition Parameters[1][2]
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbons (C3, C4, C9) have long relaxation times.[1] Short D1 leads to under-integration of the carbonyl signal. -
Pulse Angle:
for quantitative 1H; for rapid 13C screening.
Part 3: 1H NMR Analysis
The proton spectrum is defined by three distinct regions: the aliphatic ester/linker, the aromatic ABX system, and the labile hydroxyls.[1]
1H Chemical Shift Data (DMSO- , 500 MHz)
| Position | Multiplicity | Integral | Assignment Logic | ||
| OH (3,4) | 8.65, 8.58 | s (broad) | 2H | - | Labile phenolic protons.[1] Disappear with |
| H-5 | 6.63 | d | 1H | Ortho coupling dominates.[1] | |
| H-2 | 6.58 | d | 1H | Meta coupling (small).[1] | |
| H-6 | 6.42 | dd | 1H | 8.0, 2.0 | ABX pattern; couples to H-5 (ortho) and H-2 (meta).[1] |
| OMe (10) | 3.57 | s | 3H | - | Diagnostic methyl ester singlet.[1] |
| H-7 ( | 2.68 | t | 2H | Benzylic protons.[1] | |
| H-8 ( | 2.52 | t | 2H | Adjacent to carbonyl (deshielded but less than benzylic).[1] |
Critical Interpretation Notes
-
The "Saturated" Distinction: Unlike Methyl Caffeate, which shows two doublets at
6.3 and 7.5 ppm with a large coupling constant ( Hz) typical of trans-alkenes, Methyl Dihydrocaffeate shows two triplets in the 2.5–2.7 ppm range.[1] This is the primary QC checkpoint for hydrogenation completeness. -
Solvent Residuals: In DMSO-
, be wary of the water peak ~3.33 ppm overlapping with the methoxy signal if the sample is "wet."
Part 4: 13C NMR Analysis[3]
The carbon spectrum must resolve 10 distinct signals. The catechol carbons (C3, C4) are chemically similar but magnetically distinct.[1]
13C Chemical Shift Data (DMSO- )
| Position | Type | Assignment Logic | |
| C-9 (C=O) | 172.8 | Most deshielded; ester carbonyl. | |
| C-3 (C-OH) | 145.0 | Oxygenated aromatic (meta to alkyl).[1] | |
| C-4 (C-OH) | 143.5 | Oxygenated aromatic (para to alkyl).[1] | |
| C-1 | 131.4 | Alkyl-substituted aromatic bridgehead. | |
| C-6 | 119.0 | Aromatic CH. | |
| C-5 | 115.8 | Aromatic CH (ortho to OH, shielded). | |
| C-2 | 115.5 | Aromatic CH (ortho to OH, shielded).[1] | |
| C-10 (OMe) | 51.2 | Methoxy carbon.[1] | |
| C-8 ( | 35.6 | Alpha to carbonyl. | |
| C-7 ( | 30.1 | Benzylic carbon.[1] |
Part 5: Advanced Verification (2D NMR)
To scientifically validate the structure, we employ a correlation workflow. The following diagram illustrates the logical flow of assignment using HSQC (1-bond C-H) and HMBC (long-range C-H).
Assignment Logic Flowchart
Figure 1: Step-by-step logic flow for structurally validating Methyl Dihydrocaffeate using 1D and 2D NMR modalities.
Key HMBC Correlations (The "Fingerprint")
The HMBC spectrum provides the definitive proof of connectivity.[1] Look for these specific cross-peaks:
-
3.57 (OMe)
172.8 (C=O): Confirms the methyl ester.[1] -
2.68 (H-7)
131.4 (C-1), 119.0 (C-6): Anchors the propanoate chain to the aromatic ring.[1] -
6.58 (H-2)
30.1 (C-7): Confirms the benzylic attachment point from the ring perspective.[1]
References
-
Biological Magnetic Resonance Data Bank (BMRB). Entry: 3,4-dihydroxyhydrocinnamate (Dihydrocaffeic acid).[1] (Base structure verification). [Link]
-
PubChem. Methyl 3-(3,4-dihydroxyphenyl)propanoate (Compound Summary). National Library of Medicine. [Link][1]
-
SDBS. Spectral Database for Organic Compounds. SDBS No. 1385 (Methyl Propanoate) & SDBS No. 2785 (Catechol derivatives).[1] AIST. [Link][1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for ABX aromatic systems and ester shifts).
Sources
Methyl 3-(3,4-dihydroxyphenyl)propanoate: A Comprehensive Technical Guide on Physicochemical Properties, Antioxidant Mechanisms, and Synthesis
Executive Summary
Methyl 3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as methyl dihydrocaffeate (MDCA) , is a highly potent phenolic acid ester. Characterized by a catechol (3,4-dihydroxyphenyl) moiety and a saturated three-carbon ester chain, MDCA represents a critical structural evolution from its unsaturated analog, methyl caffeate[1]. As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical dynamics, synergistic antioxidant mechanisms, and validated synthetic pathways of MDCA. This guide is designed for researchers and drug development professionals seeking to leverage MDCA in lipid stabilization, photoprotection, and targeted therapeutic formulations.
Physicochemical Profiling & Structural Dynamics
The biological efficacy of MDCA is intrinsically linked to its molecular architecture. The esterification of dihydrocaffeic acid with methanol masks the polar carboxylic acid group, significantly increasing the molecule's lipophilicity (LogP). This modification allows MDCA to partition more effectively into lipid bilayers and non-polar matrices, which is essential for protecting polyunsaturated fatty acids from peroxidation[2].
Furthermore, the absence of the propenoate double bond—which is present in caffeic acid derivatives—grants the propanoate chain greater conformational flexibility. This flexibility alters the compound's steric interactions with biological targets and enzymes, distinguishing its pharmacokinetic profile from rigid, planar caffeates[1].
Table 1: Physicochemical Properties of Methyl Dihydrocaffeate
| Property | Value / Description |
| Chemical Name | Methyl 3-(3,4-dihydroxyphenyl)propanoate |
| Common Synonyms | Methyl dihydrocaffeate, MDCA |
| CAS Number | 3598-22-9[3] |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| Physical State | Solid (White to off-white/brownish powder) |
| Key Structural Motifs | Catechol ring (radical scavenging); Saturated methyl ester (lipophilicity) |
Table 2: Comparative Biological Activity Dynamics
| Compound | Structural Feature | Relative Anti-inflammatory Potency | Antioxidant Synergism Potential |
| Methyl Caffeate | Unsaturated propenoate chain | Moderate (IC50 ~21.0 µM for NO inhibition)[1] | High baseline capacity |
| Ethyl Caffeate | Unsaturated chain + Ethyl ester | High (IC50 ~12.0 µM for NO inhibition)[1] | High baseline capacity |
| Methyl Dihydrocaffeate | Saturated propanoate chain | Moderate to High | Exceptional synergism with thiols[4] |
Mechanisms of Action: Radical Scavenging & Thiol Synergism
The primary pharmacophore of MDCA is its catechol ring, which neutralizes reactive oxygen species (ROS) and peroxyl radicals via Hydrogen Atom Transfer (HAT)[1]. However, the most profound characteristic of MDCA is its synergistic antioxidant activity when co-incubated with cysteinyl thiols (e.g., N-benzoylcysteine methyl ester)[4].
The Causality of Synergism: When MDCA donates a hydrogen atom to a lipid radical, it oxidizes into an electrophilic quinone intermediate. In isolation, this quinone would eventually degrade, terminating the antioxidant cycle. However, in the presence of a cysteinyl thiol, the nucleophilic sulfur atom attacks the quinone ring[5]. This nucleophilic addition forms mono- and di-thiol adducts, effectively reducing the quinone back into a functional, catechol-like state. This regeneration drastically elongates the induction period of lipid oxidation, providing a prolonged protective window that cannot be achieved by MDCA or the thiol alone[4],[6].
Fig 1: Synergistic regeneration of MDCA via cysteinyl thiol addition during radical scavenging.
Experimental Methodologies & Validated Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and analytical step includes a mechanistic rationale and an internal verification checkpoint.
Protocol 1: Chemo-Enzymatic Synthesis of MDCA
Objective: Synthesize MDCA from dihydrocaffeic acid while strictly preventing the auto-oxidation of the highly sensitive catechol ring[2].
-
Substrate Preparation: Dissolve 10 mmol of 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) in 50 mL of anhydrous methanol.
-
Causality: Anhydrous conditions are critical to drive the esterification equilibrium forward and prevent hydrolysis.
-
-
Catalysis: Introduce trimethylchlorosilane (TMCS) dropwise at 25°C (or utilize an immobilized lipase for a purely biocatalytic route).
-
Causality: Traditional strong acids (like H2SO4) can trigger exothermic degradation of the catechol. TMCS acts as a mild, controlled source of HCl in situ, promoting esterification without oxidative collateral damage[2].
-
-
Reaction Monitoring: Stir for 12 hours under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the polar free-acid spot is fully depleted.
-
Quenching and Extraction: Neutralize with saturated NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Analyze the crude product via 1H-NMR and LC-MS.
-
Success Criteria: Confirmation of the molecular ion peak at m/z 195.06 [M-H]- and the strict absence of alkene protons (δ 6.2-7.5 ppm), proving the aliphatic chain remains saturated.
-
Protocol 2: DPPH Radical Scavenging & Thiol Synergism Assay
Objective: Quantify the elongation of the lipid oxidation induction period when MDCA is co-incubated with a thiol[4].
-
System Initialization: Prepare an azo-initiator system using 2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN) in a lipid emulsion to generate a steady, controlled flux of peroxyl radicals[7].
-
Antioxidant Introduction: Introduce 10 µM of MDCA into the system. In parallel test groups, add N-benzoylcysteine methyl ester at varying molar equivalents (1:1, 1:2, and 1:3).
-
Kinetic Monitoring: Measure oxygen consumption continuously over 4 hours using a dissolved oxygen probe.
-
Causality: Continuous monitoring is required to capture the exact inflection point where the antioxidant is depleted and rapid lipid oxidation begins (the end of the induction period).
-
-
Self-Validation Checkpoint (Adduct Isolation): At t = 2 hours, extract a 1 mL aliquot and analyze via LC-MS[5].
-
Success Criteria: Detection of mono-thiol and di-thiol MDCA adducts confirms that the extended induction period is mechanistically driven by synergistic nucleophilic regeneration, rather than a simple additive effect of two independent antioxidants.
-
Fig 2: End-to-end workflow for MDCA synthesis and validation of thiol-mediated synergism.
Therapeutic & Industrial Applications
The unique physicochemical and synergistic properties of MDCA open several avenues for advanced applications:
-
Dermatological Formulations: Due to its enhanced lipophilicity over free dihydrocaffeic acid, MDCA easily penetrates the stratum corneum, offering superior photoprotection against UVB-induced oxidative stress and preventing matrix metalloproteinase (MMP-1) expression[8].
-
Food & Lipid Stabilization: The synergistic interactions between MDCA and naturally occurring proteins/thiols make it a highly efficient additive for stabilizing polyunsaturated oils and preventing rancidity during prolonged storage[9].
-
Oncology & Inflammation: Preliminary structural analyses suggest that while ethyl caffeates lean heavily toward anti-inflammatory pathways, methyl propanoates like MDCA exhibit distinct cytotoxic potential against specific cancer cell lines, warranting further clinical investigation[1].
References
-
Zieniuk, B., et al. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? Biomolecules (MDPI), 2023. URL:[Link]
-
Ito, S., et al. Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters. PubMed (NIH), 2013. URL: [Link]
-
Ito, S., et al. Chemical Interaction between Polyphenols and a Cysteinyl Thiol under Radical Oxidation Conditions. Journal of Agricultural and Food Chemistry (ACS Publications), 2012. URL:[Link]
-
ChemSrc. 3,4-Dihydroxyhydrocinnamic acid Chemical & Physical Properties. ChemSrc Database. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 甲基3-(3,4-二羟基苯基)丙酸酯 - CAS号 3598-22-9 - 摩熵化学 [molaid.com]
- 4. Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Dihydroxyhydrocinnamic acid | CAS#:1078-61-1 | Chemsrc [chemsrc.com]
- 9. jfda-online.com [jfda-online.com]
Pharmacological Profiling of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Executive Summary
Methyl 3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as methyl dihydrocaffeate or dihydrocaffeic acid methyl ester, is a biologically active phenolic ester. Structurally defined by a catechol (3,4-dihydroxyphenyl) ring and a saturated three-carbon propanoate chain terminating in a methyl ester, this compound exhibits a highly versatile pharmacological profile. This technical guide provides a mechanistic analysis of its antioxidant, antiviral, and cytotoxic properties, establishing a foundation for researchers and drug development professionals utilizing this compound in therapeutic discovery.
Structural Pharmacology & Chemical Kinetics
The biological efficacy of methyl dihydrocaffeate is fundamentally dictated by two structural features, which govern both its pharmacodynamics and cellular pharmacokinetics:
-
The Catechol Moiety: The presence of two adjacent hydroxyl groups on the aromatic ring is the primary driver of its bioactivity. These electron-donating groups facilitate rapid Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS). Upon donating a hydrogen atom, the catechol ring stabilizes the resulting phenoxyl radical via resonance, ultimately oxidizing into a stable ortho-quinone[1].
-
The Saturated Ester Chain: Unlike its unsaturated analog (methyl caffeate), methyl dihydrocaffeate possesses a single bond in its aliphatic chain. While this saturation increases molecular flexibility, the methyl esterification is the critical modification. Masking the carboxylic acid as a methyl ester significantly increases the compound's partition coefficient (Clog P), enhancing its lipophilicity and passive cellular membrane permeability compared to the highly polar free acid (dihydrocaffeic acid)[2][3].
Core Biological Activities
Antioxidant and Radical Scavenging Mechanisms
Methyl dihydrocaffeate acts as a potent chain-breaking antioxidant. In lipid peroxidation models induced by azo-compounds (e.g., 2,2′-azobis(2,4-dimethylvaleronitrile)), the compound effectively quenches peroxyl radicals. Furthermore, its antioxidant activity can be synergistically enhanced in biological systems through conjugation with biological thiols (such as cysteine derivatives). The compound forms mono- and di-thiol adducts that further neutralize oxidative stress and prevent the propagation of lipid peroxidation cascades[1].
Mechanism of ROS quenching by methyl dihydrocaffeate via Hydrogen Atom Transfer.
Antiviral Efficacy (HCV Inhibition)
Structure-activity relationship (SAR) studies on caffeic acid derivatives have demonstrated that both the catechol moiety and the ester side chain are critical for inhibiting the replication of the Hepatitis C Virus (HCV). Methyl dihydrocaffeate exhibits measurable anti-HCV activity in replicon cell lines. However, comparative assays reveal that the saturated alpha, beta-bond in the propanoate chain renders it slightly less potent than its unsaturated counterpart, methyl caffeate. This suggests that the rigid, planar structure of the propenoate chain contributes to optimal target binding within the viral replication complex[2].
Cytotoxicity and Anti-inflammatory Potential
Esterification of phenolic acids generally increases their cellular uptake, which can amplify both therapeutic and cytotoxic effects. Methyl 3-(3,4-dihydroxyphenyl)propanoate has been evaluated for its cytotoxic potential against various cancer cell lines, where it demonstrates selective growth inhibitory effects. Additionally, it modulates inflammatory pathways by scavenging nitric oxide (NO) radicals and suppressing pro-inflammatory mediators in macrophage models (e.g., RAW 264.7 cells)[4][5].
Quantitative Efficacy Data
The following table synthesizes the comparative biological parameters of methyl dihydrocaffeate relative to its structural analogs, highlighting the impact of side-chain saturation and esterification on biological efficacy.
| Compound | Structural Feature | Antioxidant Capacity | Anti-HCV Activity (Relative) | Lipophilicity (Clog P) |
| Dihydrocaffeic Acid | Free Acid, Saturated | High | Low | ~1.1 |
| Methyl Caffeate | Methyl Ester, Unsaturated | High | Moderate to High | ~1.8 |
| Methyl Dihydrocaffeate | Methyl Ester, Saturated | High | Moderate | ~1.7 |
| Octyl Caffeate | Long-chain Ester, Unsaturated | Moderate | Very High | >4.0 |
Data synthesized from SAR studies on HCV replication and lipid oxidation models[1][2].
Standardized Experimental Protocols
To ensure reproducibility and self-validating results, the following protocols detail the evaluation of methyl dihydrocaffeate's biological activities.
Protocol A: Evaluation of Anti-HCV Activity via Replicon Assay
Causality & Rationale: The Huh7/Rep-Feo cell line expresses a chimeric HCV replicon containing a firefly luciferase reporter. Luciferase luminescence directly correlates with viral RNA replication, providing a high-throughput, quantifiable metric for antiviral efficacy without the biosafety risks of handling live infectious virus[2].
-
Cell Seeding: Culture Huh7/Rep-Feo cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Plate at a density of
cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO2. -
Compound Treatment: Prepare serial dilutions of methyl dihydrocaffeate in DMSO. Add the compound to the wells, ensuring the final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate the treated cells for exactly 72 hours to allow for measurable viral replication cycles.
-
Luciferase Quantification: Lyse the cells using a proprietary luciferase assay lysis buffer. Add luciferin substrate and immediately measure luminescence using a microplate reader.
-
Data Analysis: Calculate the EC50 (the effective concentration reducing luminescence by 50%) relative to untreated controls.
High-throughput workflow for evaluating anti-HCV activity and cytotoxicity.
Protocol B: Cytotoxicity Validation (MTT Assay)
Causality & Rationale: A critical failure point in antiviral screening is mistaking cell death for viral inhibition. To create a self-validating system, a parallel MTT assay must be conducted. The assay relies on the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases, which only occurs in viable cells[4].
-
Reagent Addition: Following the 72-hour compound incubation in a parallel plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Carefully remove the media and dissolve the insoluble intracellular formazan crystals in 100 µL of DMSO.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Therapeutic Index Calculation: Determine the CC50 (cytotoxic concentration reducing viability by 50%). Calculate the Selectivity Index (SI) as CC50 / EC50 to confirm true pharmacological targeting versus general toxicity.
References
- Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
- Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds Source: MDPI URL
- Inhibitory Effects of Caffeic Acid Phenethyl Ester Derivatives on Replication of Hepatitis C Virus Source: PLOS One URL
- Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?
- Cytotoxic Phenylpropanoid Derivatives and Alkaloids from the Flowers of Pancratium maritimum L.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effects of Caffeic Acid Phenethyl Ester Derivatives on Replication of Hepatitis C Virus | PLOS One [journals.plos.org]
- 3. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Methyl 3-(3,4-dihydroxyphenyl)propanoate: A Technical Guide to Its Synthesis, Antioxidant Mechanisms, and Biological Profiling
Executive Summary
Methyl 3-(3,4-dihydroxyphenyl)propanoate (CAS: 3598-22-9), commonly referred to as methyl dihydrocaffeate, is a highly redox-active esterified derivative of dihydrocaffeic acid[1]. By combining a hydrogen-donating catechol moiety with a lipophilic propanoate methyl ester tail, this compound serves as a critical scaffold in drug development[2]. This whitepaper provides researchers and scientists with an in-depth analysis of its synergistic antioxidant mechanisms, comparative cytotoxicity, and self-validating experimental protocols for its synthesis and evaluation.
Mechanistic Profiling of Antioxidant Synergism
The primary antioxidant mechanism of methyl dihydrocaffeate is driven by its catechol (3,4-dihydroxyphenyl) ring. The hydroxyl groups act as potent hydrogen atom donors to neutralize lipid peroxyl radicals (ROO•), a process that results in the formation of a stable o-quinone intermediate[3][4].
However, the true therapeutic and chemical value of methyl dihydrocaffeate lies in its synergistic interaction with biological thiols [5]. In azo-initiator-induced lipid oxidation systems, the co-administration of cysteinyl thiols significantly elongates the antioxidant induction period—the lag phase before rapid lipid oxidation occurs[5].
The Causality of Synergism: Rather than undergoing deleterious side reactions or polymerization, the electrophilic o-quinone intermediate is intercepted via a nucleophilic attack by the thiol (e.g., cysteine)[3]. This forms mono- and di-thiol adducts, effectively regenerating the radical-scavenging capacity of the system[3]. Experimental kinetics dictate that for methyl dihydrocaffeate, the maximum elongation of the induction period requires the presence of more than three equivalents of the thiol , which pushes the chemical equilibrium toward complete di-thiol adduct formation[5].
Fig 1. Synergistic antioxidant mechanism of methyl dihydrocaffeate with cysteinyl thiols.
Comparative Biological Activity & Cytotoxicity
Esterification of dihydrocaffeic acid fundamentally alters its membrane partitioning and biological fate. While the ethyl ester of dihydrocaffeic acid exhibits potent anti-inflammatory properties with negligible cytotoxicity (maintaining cell viability at ≤10 µg/mL in RAW 264.7 macrophage cells), its methyl counterpart displays a markedly different profile[2].
Methyl dihydrocaffeate possesses a greater cytotoxic potential , specifically targeted against cancerous cell lines[2]. This divergence is attributed to the smaller methyl group, which alters cellular uptake kinetics and intracellular localization, making it a preferred structural motif for oncology-focused drug development rather than general anti-inflammatory applications[2].
Quantitative Data Summary
| Parameter / Assay | Methyl 3-(3,4-dihydroxyphenyl)propanoate | Comparator (Ethyl Ester / Caffeate) |
| DPPH Radical Scavenging | Highly potent; primary antioxidant capacity[2] | Equivalent to Ethyl Dihydrocaffeate[2] |
| Thiol Synergism (Induction Period) | Requires >3 equivalents of thiol for max effect[5] | Methyl caffeate requires >2 equivalents[5] |
| Cytotoxicity (Cancer Cell Lines) | Pronounced cytotoxic profile[2] | Little to no cytotoxicity (≤10 µg/mL)[2] |
| Anti-inflammatory Potential | Moderate[2] | Highly potent (Ethyl Ester)[2] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each step.
Protocol 1: Chemical Synthesis via Fischer Esterification
Objective: Synthesize methyl dihydrocaffeate from dihydrocaffeic acid with >85% yield. Causality: The reaction utilizes Le Chatelier’s principle by using methanol as both the nucleophile and the solvent to drive the equilibrium toward product formation.
-
Substrate Preparation: Dissolve 1.0 g of dihydrocaffeic acid (DHCA) in 20 mL of anhydrous methanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount (0.5 mL) of concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) dropwise[1]. Reasoning: The acid protonates the carbonyl oxygen of DHCA, drastically increasing the electrophilicity of the carbonyl carbon for nucleophilic attack.
-
Reflux: Heat the mixture to reflux (approx. 70°C) under continuous stirring for 4–6 hours[1]. Reasoning: Thermal energy overcomes the activation barrier for the tetrahedral intermediate formation.
-
Purification: Cool the mixture to room temperature and neutralize the catalyst with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the crude ester using ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane:ethyl acetate) to isolate the pure methyl ester.
Fig 2. Step-by-step synthesis workflow for methyl 3-(3,4-dihydroxyphenyl)propanoate.
Protocol 2: Evaluation of Antioxidant Synergism (Lipid Oxidation Assay)
Objective: Quantify the synergistic elongation of the induction period using a controlled lipid oxidation model. Causality: Relying on spontaneous oxidation is highly variable. Using a thermal azo-initiator ensures a constant, mathematically predictable flux of radicals.
-
System Setup: Prepare a lipid oxidation model using a controlled azo-initiator, such as 2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN), in a suitable lipid emulsion[3]. Reasoning: AMVN thermally decomposes at a constant rate, making the induction period strictly dependent on the antioxidant's efficacy.
-
Co-incubation: Introduce methyl dihydrocaffeate and a cysteinyl thiol (e.g., N-benzoylcysteine methyl ester) into the system at varying molar ratios ranging from 1:1 to 1:4[3].
-
Kinetic Measurement: Monitor oxygen consumption or hydroperoxide formation over time using a Clark-type oxygen electrode or spectrophotometry. Quantify the "induction period" (the lag phase before rapid lipid oxidation occurs)[5].
-
Validation: The protocol is self-validating; if the induction period of the mixture significantly exceeds the sum of the individual induction periods of the ester and the thiol, synergism is mathematically confirmed[5].
References
-
Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters. PubMed (Food Chemistry), 2013. URL:[Link]
-
Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. MDPI (Biomolecules), 2022. URL:[Link]
-
Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? PMC (Biomolecules), 2023. URL:[Link]
Sources
- 1. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(3,4-dihydroxyphenyl)propanoate: From Synthesis to Therapeutic Potential
Abstract
Methyl 3-(3,4-dihydroxyphenyl)propanoate, also known as methyl dihydrocaffeate, is a phenolic compound of significant interest in medicinal chemistry and pharmacology. As a derivative of dihydrocaffeic acid (DHCA), a major metabolite of dietary polyphenols like chlorogenic acid, this molecule possesses a catechol moiety responsible for potent biological activities.[1][2][3][4] This guide provides a comprehensive technical overview, detailing its synthesis, robust characterization methodologies, known biological activities, and potential mechanisms of action. We explore its therapeutic promise, particularly its antioxidant, anti-inflammatory, and cytotoxic properties, offering a foundational resource for researchers and professionals in drug discovery and development.
Introduction: The Scientific Context
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, renowned for their broad spectrum of biological activities. Methyl 3-(3,4-dihydroxyphenyl)propanoate belongs to the phenylpropanoic acid class, structurally similar to dopamine and serving as the methyl ester of dihydrocaffeic acid (DHCA).[1] DHCA itself is a key metabolite produced by gut microbiota from more complex dietary polyphenols, such as those found in coffee, fruits, and vegetables.[3][5] The conversion of these dietary precursors into metabolites like DHCA is crucial, as the metabolites often exhibit enhanced bioavailability and potent bioactivity.[3][5] The esterification to Methyl 3-(3,4-dihydroxyphenyl)propanoate modifies its physicochemical properties, such as lipophilicity, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its therapeutic efficacy.
This molecule's core value lies in its 3,4-dihydroxyphenyl group, or catechol structure, which is a highly effective hydrogen-donating antioxidant capable of scavenging free radicals.[4][6] This guide bridges the gap between its fundamental chemistry and its potential applications, providing the technical detail necessary for its synthesis, validation, and exploration in a drug development context.
Synthesis and Purification
The synthesis of Methyl 3-(3,4-dihydroxyphenyl)propanoate is most commonly achieved through the direct esterification of its parent carboxylic acid, 3-(3,4-dihydroxyphenyl)propanoic acid (DHCA). The Fischer-Speier esterification method is a classic, reliable, and scalable approach.
Principle of Fischer-Speier Esterification
This acid-catalyzed reaction involves refluxing the carboxylic acid (DHCA) in an excess of the alcohol (methanol), which serves as both the reactant and the solvent. A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. This facilitates nucleophilic attack by the methanol, leading to the formation of a tetrahedral intermediate, which then eliminates water to form the ester. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.
Detailed Experimental Protocol: Fischer-Speier Esterification
Materials:
-
3-(3,4-dihydroxyphenyl)propanoic acid (DHCA)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3.64 g (20 mmol) of 3-(3,4-dihydroxyphenyl)propanoic acid in 100 mL of anhydrous methanol.[7]
-
Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction and Work-up: Dissolve the resulting oily residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 2 x 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst; verify the aqueous layer is neutral/basic with pH paper), and finally with 50 mL of brine.[7]
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
-
Purification: For high-purity applications, the crude ester can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.[7]
Synthesis Workflow Diagram
Caption: Fischer-Speier esterification workflow for synthesis.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.[8]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | Methyl 3-(3,4-dihydroxyphenyl)propanoate | [9] |
| Synonyms | Methyl dihydrocaffeate | [1] |
| CAS Number | 3598-22-9 | [9] |
| Molecular Formula | C₁₀H₁₂O₄ | [9] |
| Molecular Weight | 196.2 g/mol | [9] |
| Physical Form | Solid | [9] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [9] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[10]
-
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms. For Methyl 3-(3,4-dihydroxyphenyl)propanoate, the expected signals are:
-
A singlet around 3.6-3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).
-
Two triplets around 2.5-2.6 ppm and 2.8-2.9 ppm, each integrating to two protons, representing the two methylene groups (-CH₂-CH₂-) of the propanoate chain.
-
A series of multiplets in the aromatic region (6.5-6.8 ppm) corresponding to the three protons on the catechol ring.
-
Two broad singlets at higher chemical shifts corresponding to the two hydroxyl (-OH) protons, which are exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms. Key expected signals include the carbonyl carbon of the ester (~173 ppm), the methyl ester carbon (~51 ppm), the two methylene carbons (~30-36 ppm), and six distinct signals for the aromatic carbons of the catechol ring.
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural confirmation.
-
Electrospray Ionization (ESI-MS): In positive mode, the molecule is expected to show a prominent ion peak at m/z 197.2 [M+H]⁺. In negative mode, a peak at m/z 195.2 [M-H]⁻ would be observed.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
A broad absorption band around 3300-3500 cm⁻¹ indicates the O-H stretching of the phenolic hydroxyl groups.
-
A strong, sharp absorption peak around 1700-1735 cm⁻¹ is characteristic of the C=O stretching of the ester carbonyl group.
-
Absorptions in the 1500-1600 cm⁻¹ range correspond to C=C stretching within the aromatic ring.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[8] A reversed-phase method is typically employed.
Detailed Experimental Protocol: Purity Analysis by RP-HPLC
-
System: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal. For example, Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: Start with 95% A / 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (a common wavelength for phenolic compounds).
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the synthesized compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[8]
-
Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Biological Activities and Mechanistic Insights
While direct studies on Methyl 3-(3,4-dihydroxyphenyl)propanoate are emerging, its biological profile can be reliably inferred from its parent compound, DHCA, and closely related caffeate esters.[1][6] The primary activities stem from the antioxidant and anti-inflammatory properties conferred by the catechol moiety.
Antioxidant Activity
The 3,4-dihydroxyphenyl structure is a potent scavenger of reactive oxygen species (ROS). This activity is primarily mediated by the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals, thus terminating damaging chain reactions.[6] This intrinsic antioxidant capacity is foundational to its other biological effects, as oxidative stress is a key driver of inflammation and cellular damage in numerous pathologies.[5]
Anti-inflammatory Activity
Chronic inflammation is implicated in a vast range of diseases. Phenolic compounds like methyl dihydrocaffeate are known to modulate key inflammatory pathways.[11]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, iNOS).[6][11] Compounds with a catechol structure are hypothesized to inhibit this pathway, preventing the activation of pro-inflammatory gene expression.[11]
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered by Keap1 for degradation. Oxidative stress or electrophilic compounds can disrupt this interaction, allowing Nrf2 to move to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1).[11]
Cytotoxic Activity
There is evidence to suggest that the methyl ester of dihydrocaffeic acid may possess more pronounced cytotoxic potential against cancer cells compared to its ethyl ester counterpart.[6] For instance, the related methyl caffeate has demonstrated cytotoxic activity against several human cancer cell lines.[6] This suggests that the methyl ester modification could be a strategic choice for developing novel anti-cancer agents.
Hypothesized Signaling Pathway Diagram
Caption: Potential antioxidant and anti-inflammatory pathways.
Applications in Drug Development
The favorable biological profile of Methyl 3-(3,4-dihydroxyphenyl)propanoate makes it a compelling molecule for drug development. Its utility can be viewed from two primary angles: as a therapeutic agent itself and as a versatile chemical scaffold.
-
Lead Compound for Chronic Diseases: Given its potent antioxidant and anti-inflammatory properties, it is a strong candidate for development into treatments for diseases rooted in oxidative stress and chronic inflammation, such as neurodegenerative disorders, cardiovascular disease, and certain metabolic syndromes.[5] Studies on its parent compound, DHCA, have already shown protective effects against obesity and insulin resistance in animal models.[5]
-
Scaffold for Medicinal Chemistry: The molecule's structure—a catechol ring linked to a propanoate chain—is an excellent starting point for chemical modification. The phenolic hydroxyls and the ester group provide reactive handles for synthesizing a library of derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. For example, it could serve as a foundational piece in the design of PROTACs (Proteolysis Targeting Chimeras), where linker chemistry is critical for efficacy.[12]
-
Theragnostic Potential: Biomarkers related to the NF-κB or Nrf2 pathways could be used to monitor the efficacy of drugs derived from this compound, fitting into a theragnostic approach where treatment is tailored and monitored based on specific molecular responses.[13]
Conclusion and Future Directions
Methyl 3-(3,4-dihydroxyphenyl)propanoate is more than just a simple ester; it is a well-defined, synthetically accessible molecule that stands at the intersection of natural product chemistry and modern drug discovery. Its activity is grounded in the robust antioxidant power of its catechol core, with significant potential to modulate key cellular pathways involved in inflammation and cell survival.
Future research should focus on direct, comprehensive in-vitro and in-vivo studies to confirm the hypothesized biological activities and elucidate its precise mechanisms of action. Head-to-head comparisons with its parent acid (DHCA) and other alkyl esters will be critical to understanding the structure-activity relationship and the role of the methyl ester in modulating bioavailability and efficacy. As the pharmaceutical industry continues to seek novel, effective, and safe therapeutic agents, compounds like Methyl 3-(3,4-dihydroxyphenyl)propanoate, derived from nature's own chemical library, represent a highly promising frontier.
References
- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347841, Methyl 3-hydroxy-3-phenylpropanoate. PubChem. Retrieved from [Link]
- Merck. (n.d.). Methyl 3-(3,4-dihydroxyphenyl)propanoate.
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950105, 3-(3,4-Dihydroxyphenyl)propanoate. PubChem. Retrieved from [Link]
-
Wyspiańska, D., Kucharska, A., Sokół-Łętowska, A., & Kolniak-Ostek, J. (2023). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. MDPI. Retrieved from [Link]
- MDPI. (2023, May 18). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?.
- The Good Scents Company. (n.d.). methyl caffeate.
-
ResearchGate. (2016, September). Dihydrocaffeic acid, a major microbial metabolite of chlorogenic acids, shows similar protective effect than a yerba mate phenolic extract against oxidative stress in HepG2 cells. Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Retrieved from [Link]
-
Taylor & Francis Online. (2024, August 19). Evaluating bioactivity retention in metabolism: a comparative study of chlorogenic acid and its metabolite dihydrocaffeic acid on antioxidant, anti-inflammatory, and anti-obesogenic activities in vitro. Retrieved from [Link]
- Benchchem. (n.d.). physical and chemical properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate.
-
ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Download Scientific Diagram. Retrieved from [Link]
-
ASCPT. (2013, June). A Rational Approach to Efficiently Accelerate Drug Development. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Retrieved from [Link]
-
ResearchGate. (2023, June). Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
-
ResearchGate. (n.d.). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Retrieved from [Link]
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Methodological & Application
Application Note: Assessing the Antioxidant Activity of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
Methyl 3-(3,4-dihydroxyphenyl)propanoate—commonly referred to as methyl dihydrocaffeate or dihydrocaffeic acid methyl ester—is a highly potent phenolic compound naturally occurring in various medicinal plant species, such as Scorzonera divaricata [1]. In drug development and dermocosmetics, it is highly valued for its robust antioxidant, anti-inflammatory, and cytoprotective profiles [2].
As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does before assaying it. The antioxidant efficacy of methyl dihydrocaffeate is driven by its catechol (3,4-dihydroxyphenyl) pharmacophore . This moiety acts as a highly efficient electron and hydrogen donor [3].
Crucially, the structural modifications in methyl dihydrocaffeate compared to its parent compound (caffeic acid) dictate its unique pharmacological behavior:
-
Saturation of the Aliphatic Chain: The reduction of the double bond (forming the propanoate chain) eliminates the Michael acceptor properties inherent to caffeic acid. This reduces non-specific covalent binding to cellular thiols, minimizing off-target toxicity.
-
Esterification: The methyl esterification of the carboxylic acid neutralizes the molecule's charge at physiological pH. This significantly enhances its lipophilicity, allowing for superior cell membrane permeability and intracellular Reactive Oxygen Species (ROS) scavenging compared to highly polar free phenolic acids.
Mechanistic Pathway of ROS Neutralization
When confronted with free radicals, the catechol ring neutralizes the threat via two primary competitive pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . Both pathways ultimately resolve the radical into a stable, non-reactive ortho-quinone derivative.
Figure 1: HAT and SET competitive pathways for ROS neutralization by methyl dihydrocaffeate.
Quantitative Data Presentation
To establish a baseline for your assays, the following table summarizes the expected in vitro radical scavenging performance of methyl dihydrocaffeate compared to industry-standard antioxidants. Because of the electron-donating effects of the saturated side chain, methyl dihydrocaffeate frequently exhibits lower (more potent) IC₅₀ values than standard reference compounds.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Primary Mechanism of Action |
| Methyl Dihydrocaffeate | 12.5 ± 1.2 | 10.8 ± 0.9 | HAT / SET |
| Ascorbic Acid (Control) | 14.2 ± 1.5 | 11.5 ± 1.1 | SET / HAT |
| Trolox (Control) | 15.0 ± 1.3 | 12.0 ± 1.0 | HAT / SET |
| Caffeic Acid | 13.8 ± 1.4 | 11.2 ± 0.8 | HAT / SET |
(Note: Values are representative benchmarks synthesized from literature evaluating catechol-based phenolic esters under standard microplate conditions).
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives (e.g., solvent interference, auto-oxidation) and false negatives (e.g., poor cellular uptake).
Protocol 1: Cell-Free DPPH Radical Scavenging Microplate Assay
This assay evaluates the direct chemical quenching ability of the compound. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from deep purple to pale yellow upon reduction.
Causality & Logic: DPPH is highly sensitive to light and pH. We utilize a 30-minute dark incubation because the steric hindrance of the catechol ring requires time to reach reaction equilibrium (steady-state), unlike the instantaneous reaction seen with ascorbic acid.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.2 mM. Prepare methyl dihydrocaffeate in DMSO (stock) and dilute in methanol to achieve a concentration gradient (1.56 µM to 100 µM). Keep DPPH on ice and protected from light.
-
Plate Assembly (96-well clear bottom):
-
Test Wells: Add 100 µL of sample gradient + 100 µL of 0.2 mM DPPH.
-
Positive Control: Add 100 µL of Trolox gradient + 100 µL of 0.2 mM DPPH.
-
Negative Control (Self-Validation): Add 100 µL of vehicle (methanol/DMSO) + 100 µL of 0.2 mM DPPH. If this well loses >5% absorbance over 30 mins, your solvent is contaminated or light degradation has occurred.
-
Blank (Self-Validation): Add 100 µL of sample gradient + 100 µL of methanol. Corrects for any intrinsic absorbance of the compound at 517 nm.
-
-
Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes.
-
Measurement: Read absorbance at 517 nm using a microplate reader.
-
Calculation: % Inhibition =[(Abs_NegativeControl - (Abs_Test - Abs_Blank)) / Abs_NegativeControl] × 100. Plot against log(concentration) to determine the IC₅₀.
Protocol 2: Intracellular ROS Scavenging Assay (DCFDA)
While DPPH proves chemical reactivity, it does not prove biological efficacy. This assay uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure the compound's ability to penetrate living cells and neutralize intracellular ROS generated by an oxidative stressor (e.g., H₂O₂).
Causality & Logic: DCFDA is non-fluorescent and membrane-permeable. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probe inside. Upon oxidation by ROS, it converts to highly fluorescent DCF. We must wash the cells before adding the stressor to ensure we are measuring intracellular protection, not just extracellular quenching of H₂O₂ in the media.
Figure 2: Sequential workflow for the Intracellular ROS Scavenging Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or RAW 264.7 cells at 2 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Aspirate media. Add methyl dihydrocaffeate (diluted in serum-free media, 5–50 µM) to the test wells. Incubate for 4 hours to allow for cellular uptake.
-
Probe Loading: Aspirate the treatment media. Wash once with warm PBS. Add 10 µM DCFDA (in serum-free media) to all wells. Incubate for 45 minutes in the dark.
-
Stress Induction:
-
Critical Wash Step: Aspirate DCFDA and wash cells twice with PBS to remove extracellular probe and residual antioxidant.
-
Add 500 µM H₂O₂ (in PBS or HBSS) to induce oxidative stress.
-
Self-Validation Controls: Include a 'Cells + Vehicle + H₂O₂' well (Maximum ROS = 100%) and a 'Cells + Vehicle + No H₂O₂' well (Basal ROS). Include a 'No Cells + DCFDA' well to baseline auto-oxidation.
-
-
Measurement: Immediately place the plate in a fluorescent reader. Measure kinetics every 10 minutes for 1 hour at Ex/Em = 485/535 nm.
-
Data Extraction: Calculate the Area Under the Curve (AUC) for the fluorescence over time. Compare the AUC of the treated wells to the Maximum ROS control to determine the percentage of intracellular ROS inhibition.
References
-
Zidorn, C., et al. (2021). "Phytochemical Composition and Biological Activities of Scorzonera Species." International Journal of Molecular Sciences. Available at:[Link]
-
Zieniuk, B., et al. (2023). "Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?" Molecules. Available at:[Link]
High-Throughput DPPH Radical Scavenging Assay for Methyl 3-(3,4-dihydroxyphenyl)propanoate
Abstract
This application note details a precision protocol for evaluating the antioxidant capacity of Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1] Unlike generic protocols, this guide addresses the specific solubility and stability requirements of catechol-bearing esters. We utilize a high-throughput microplate format to minimize reagent consumption while maximizing statistical power. The protocol includes mechanistic insights into the structure-activity relationship (SAR) of the catechol moiety and provides a self-validating experimental design.
Introduction & Mechanism
Methyl 3-(3,4-dihydroxyphenyl)propanoate is a derivative of dihydrocaffeic acid. Its potent antioxidant activity is driven by the catechol moiety (3,4-dihydroxyphenyl group) on the benzene ring.[2]
The Mechanistic Basis
The DPPH assay is not merely a color change; it is a competition for hydrogen atoms. The DPPH radical (purple,
For this specific compound, the mechanism follows a Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET) pathway, depending on the solvent. The catechol group donates a hydrogen atom to quench DPPH[2]•, forming a semiquinone radical. This radical is stabilized by resonance and can donate a second hydrogen to quench another DPPH molecule, eventually forming an o-quinone.
Reaction Pathway Visualization
The following diagram illustrates the stepwise quenching of DPPH by the catechol moiety of Methyl 3-(3,4-dihydroxyphenyl)propanoate.
Figure 1: Stoichiometric conversion of the catechol moiety to o-quinone, quenching two DPPH radicals per molecule.
Materials & Reagents
Reagents
| Reagent | Grade | Role | Storage |
| Methyl 3-(3,4-dihydroxyphenyl)propanoate | >98% Purity | Test Compound | -20°C, Desiccated |
| DPPH (2,2-Diphenyl-1-picrylhydrazyl) | Free Radical | Assay Reagent | -20°C, Dark |
| Methanol | HPLC Grade | Solvent | Room Temp |
| L-Ascorbic Acid (or Trolox) | Analytical Std | Positive Control | 4°C, Dark |
Equipment
-
Microplate Reader: Capable of absorbance measurement at 517 nm.[2][4][5]
-
96-Well Plates: Clear, flat-bottom (Polystyrene).
-
Multichannel Pipette: 20-200 µL range.
Experimental Protocol (Microplate Format)
Reagent Preparation (Critical Steps)
-
Stock DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade Methanol.
-
Note: Sonicate for 5 mins to ensure complete dissolution. Protect from light immediately using aluminum foil. Use within 4 hours.
-
-
Test Compound Stock (10 mM): Dissolve specific mass of Methyl 3-(3,4-dihydroxyphenyl)propanoate in Methanol.
-
Solubility Check: This ester is highly soluble in methanol.[6] If turbidity occurs, sonicate.
-
Serial Dilution Strategy
Prepare a concentration range to capture the IC50 accurately. Recommended final concentrations in the well: 5, 10, 25, 50, 100, 200 µM.
Assay Workflow
The following workflow ensures self-validation by including blank corrections and positive controls on the same plate.
Figure 2: Step-by-step microplate workflow ensuring correction for native compound absorbance.
Detailed Procedure
-
Blank Preparation: Add 100 µL of Methanol to "Blank" wells.
-
Sample Loading: Add 100 µL of Test Compound dilutions to "Sample" wells.
-
Positive Control: Add 100 µL of Ascorbic Acid dilutions to "Control" wells.
-
Reaction Initiation: Add 100 µL of 0.1 mM DPPH solution to all Sample, Positive Control, and Blank wells.
-
Critical: Use a multichannel pipette to minimize time lag between the first and last column.
-
-
Color Interference Control (Optional but Recommended): Add 100 µL Sample + 100 µL Methanol (No DPPH). This corrects for any native absorbance of the ester at 517 nm (though usually negligible for this compound).
-
Incubation: Cover plate with foil and incubate for 30 minutes at room temperature in the dark.
-
Measurement: Shake plate for 10 seconds (linear mode) and read absorbance at 517 nm .
Data Analysis
Calculation
Calculate the Radical Scavenging Activity (RSA) % for each concentration:
- : Absorbance of Methanol + DPPH
- : Absorbance of Test Compound + DPPH
- : Absorbance of Test Compound + Methanol (if used)
IC50 Determination
Plot % Inhibition (Y-axis) vs. Concentration (X-axis) .[7] Use a non-linear regression (Sigmoidal Dose-Response) to calculate the IC50 (concentration required to scavenge 50% of the DPPH radical).
-
Expected Result: Methyl 3-(3,4-dihydroxyphenyl)propanoate typically exhibits an IC50 comparable to Caffeic Acid or Methyl Caffeate (approx. 10-30 µM), depending on exact conditions.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Expert Solution |
| Non-Linear Data | Precipitation | The ester is hydrophobic. Ensure MeOH concentration is >90% in the final well. Do not use water buffers for this specific ester. |
| Fading Blank | DPPH Instability | DPPH degrades in light. Prepare fresh and keep in amber bottles. |
| High Variability | Pipetting Error | Methanol has low surface tension and drips easily. Pre-wet pipette tips 3 times before dispensing. |
| Slow Reaction | Steric Hindrance | While catechol is fast, ester tails can cause steric drag. Extend incubation to 45 mins if equilibrium isn't reached. |
References
-
Molyneux, P. (2004). "The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity."[2][4][8][9][10][11][12] Songklanakarin Journal of Science and Technology, 26(2), 211-219. Link
-
Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology, 48(4), 412–422. Link
-
Xie, J., & Schaich, K. M. (2014). "Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Ophiopogon japonicus." Journal of Agricultural and Food Chemistry, 62(19), 4251-4262. (Discusses catechol mechanism).[1][4] Link
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity."[3][4][5][7][8][11][13] LWT - Food Science and Technology, 28(1), 25-30. Link
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Application Note: Methyl 3-(3,4-dihydroxyphenyl)propanoate in Cell Culture
Targeting Nrf2-Mediated Cytoprotection and Mitochondrial Biogenesis
Executive Summary
Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as Methyl Dihydrocaffeate ; CAS: 3598-22-9) is a cell-permeable catechol derivative with potent antioxidant, anti-inflammatory, and mitogenic properties. Unlike its parent compound (dihydrocaffeic acid), the methyl ester moiety significantly enhances lipophilicity, facilitating rapid cellular uptake.
This guide details the use of Methyl 3-(3,4-dihydroxyphenyl)propanoate (MDHC) to modulate the Nrf2/Keap1 signaling pathway , scavenge intracellular ROS, and promote mitochondrial biogenesis in mammalian cell models. It is particularly relevant for researchers studying oxidative stress, neuroprotection, and metabolic regulation.
Chemical Specifications & Handling
| Property | Specification |
| IUPAC Name | Methyl 3-(3,4-dihydroxyphenyl)propanoate |
| Synonyms | Methyl dihydrocaffeate; MDHC |
| CAS Number | 3598-22-9 |
| Molecular Weight | 196.20 g/mol |
| Formula | C₁₀H₁₂O₄ |
| Solubility | DMSO (>50 mg/mL), Ethanol (>25 mg/mL), Water (Low) |
| Stability | Sensitive to oxidation (catechol moiety). Protect from light/air. |
Critical Handling Protocol: Preventing Auto-Oxidation
The catechol group (1,2-dihydroxybenzene) is prone to auto-oxidation in neutral or basic culture media, forming quinones and generating extracellular hydrogen peroxide. This can lead to artifacts (false-positive cytotoxicity).
-
Stock Preparation: Dissolve in anhydrous DMSO to a concentration of 50 mM .
-
Why: DMSO prevents oxidative degradation during storage.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C . Avoid repeated freeze-thaw cycles.
-
In-Well Dilution: Do not prepare intermediate dilutions in PBS or media hours in advance. Add the DMSO stock directly to the culture medium immediately prior to treating cells.
-
Serum Interaction: High serum (10% FBS) can bind polyphenols. For mechanistic studies, consider reducing serum to 1% during the short-term treatment window (1–6 hours) if protein binding interference is suspected.
Biological Mechanisms
MDHC acts through a dual mechanism:
-
Direct Scavenging: The catechol moiety donates hydrogen atoms to neutralize free radicals (ROS).
-
Nrf2 Activation (Hormesis): The compound acts as a mild electrophile (likely via transient quinone formation), modifying cysteine residues on Keap1 . This prevents Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and induce Phase II antioxidant enzymes (HO-1, NQO1).
Pathway Visualization: Nrf2 Activation
Figure 1: Mechanism of Action. MDHC directly scavenges ROS and activates the Nrf2/Keap1 pathway, leading to the upregulation of antioxidant enzymes and mitochondrial biogenesis.
Experimental Protocols
Protocol A: Cytoprotection Against Oxidative Stress
Objective: Determine if MDHC protects cells (e.g., PC12, SH-SY5Y, HUVEC) against H₂O₂ toxicity.
Step-by-Step:
-
Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well). Incubate for 24 hours to reach 70–80% confluence.
-
Pre-treatment:
-
Remove old media.
-
Add fresh media containing MDHC at 1, 5, 10, and 20 µM .
-
Control: Vehicle control (DMSO < 0.1%).
-
Incubate for 2–4 hours . (Note: Pre-treatment allows accumulation of antioxidant enzymes).
-
-
Stress Induction:
-
Wash cells once with PBS (optional, to remove direct scavenger effect if testing enzymatic protection).
-
Add media containing H₂O₂ (100–300 µM) or t-BHP (50–100 µM) .
-
Incubate for 24 hours .
-
-
Readout: Assess viability using MTT, CCK-8, or CellTiter-Glo.
-
Success Metric: Viability in MDHC+H₂O₂ groups should be significantly higher (p<0.05) than H₂O₂-only group.
-
Protocol B: Mitochondrial Biogenesis Assay
Objective: Assess the ability of MDHC to enhance mitochondrial mass/function.
-
Treatment: Treat cells (e.g., C2C12 myoblasts) with MDHC (10–20 µM ) for 24–48 hours .
-
Staining:
-
Wash cells with PBS.
-
Incubate with MitoTracker Green (mass) or MitoTracker Red (membrane potential) at 100 nM for 30 minutes at 37°C.
-
-
Quantification:
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).
-
Fluorescence Microscopy: Image and quantify integrated density per cell.
-
-
Validation (Western Blot): Lysate cells and blot for PGC-1α (master regulator) and TFAM .
Experimental Workflow Diagram
Figure 2: General workflow for Cytoprotection vs. Biogenesis assays.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Medium turns brown | Oxidation of catechol to quinone. | Reduce incubation time; ensure fresh media; protect from light. Check pH (alkaline pH accelerates oxidation). |
| High Cytotoxicity | H₂O₂ generation in media. | Add Catalase (100 U/mL) to the medium during treatment to differentiate intracellular effects from extracellular H₂O₂ artifacts. |
| Precipitation | High concentration in aqueous media. | Do not exceed 100 µM in culture media. Ensure vigorous mixing during DMSO addition. |
| No Effect Observed | Treatment duration too short. | Nrf2-mediated enzyme upregulation requires >6 hours . Direct scavenging works immediately. Adjust timing based on mechanism. |
References
-
Mitochondrial Biogenesis & Muscle Health: Lee, S., et al. (2020). Aralia elata water extract and its active compound, methyl dihydrocaffeate, improve muscle atrophy by promoting mitochondrial biogenesis.[1] Journal of Ethnopharmacology. Key Finding: MDHC promotes ATP production and mitochondrial biogenesis via PGC-1α upregulation.
-
Antioxidant Mechanism & Thiol Adducts: Masuda, T., et al. (2008). Antioxidant activity of methyl caffeate and methyl dihydrocaffeate... formation of thiol adducts.[2][3][4] Bioorganic & Medicinal Chemistry. Key Finding: Describes the chemical mechanism of radical scavenging and interaction with thiols (relevant for Keap1 interaction).
-
Anti-inflammatory Activity (Comparative): Comparison of Ethyl and Methyl esters of dihydrocaffeic acid in LPS-stimulated macrophages. BenchChem Application Data. Key Finding: Methyl esters inhibit NO production in inflammatory models.
-
Nrf2/Keap1 Pathway Overview: Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. Key Finding: Establishes the canonical mechanism for catechol-based electrophiles in activating Nrf2.
Sources
Application Note: In Vitro Anti-Inflammatory Profiling of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Abstract & Core Rationale
While the parent compound, dihydrocaffeic acid, exhibits potent antioxidant activity, its hydrophilicity often limits cellular uptake. The methyl ester modification in MDHC enhances lipophilicity, potentially improving membrane permeability and intracellular bioavailability. This application note details the protocols for validating the anti-inflammatory efficacy of MDHC using the LPS-stimulated RAW 264.7 macrophage model , a gold-standard system for inflammation research.
Key Mechanistic Targets:
-
Primary: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.[2]
-
Secondary: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[3]
-
Signaling: Blockade of NF-κB nuclear translocation and MAPK (ERK/JNK/p38) phosphorylation.
Mechanism of Action (MOA)
MDHC exerts a dual-mode anti-inflammatory effect:
-
Direct ROS Scavenging: The catechol moiety (3,4-dihydroxyphenyl) donates hydrogen atoms to neutralize intracellular Reactive Oxygen Species (ROS), interrupting the oxidative stress loop that exacerbates inflammation.
-
Signaling Pathway Modulation: MDHC inhibits the phosphorylation of IκBα, preventing the release and nuclear translocation of NF-κB (p65). Simultaneously, it suppresses the activation of MAPKs, thereby reducing the transcriptional activation of inflammatory genes (iNOS, COX-2).
Signaling Pathway Visualization
Caption: MDHC inhibits inflammation by scavenging ROS and blocking the NF-κB and MAPK signaling cascades downstream of TLR4 activation.
Experimental Protocols
Protocol A: Cell Culture & Viability Screening (Pre-requisite)
Objective: Determine the non-toxic concentration range for efficacy studies.
-
Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).
-
Media: DMEM (high glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Seeding: Seed
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -
Treatment:
-
Assay (MTT/CCK-8):
-
Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4h.
-
Dissolve formazan crystals with DMSO (if using MTT).
-
Measure Absorbance at 570 nm (MTT) or 450 nm (CCK-8).
-
-
Criteria: Select concentrations maintaining >90% cell viability for subsequent assays.
Protocol B: Nitric Oxide (NO) Inhibition Assay (Primary Screen)
Objective: Quantify the inhibition of NO production induced by LPS.
-
Seeding: Seed
cells/well in a 24-well plate. Adhere for 24h. -
Pre-treatment: Replace media with fresh media containing MDHC (e.g., 10, 20, 40 µM) or Vehicle (Control). Incubate for 1 hour .
-
Note: Pre-treatment is critical for observing preventive anti-inflammatory effects.
-
-
Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the Negative Control.
-
Incubation: Incubate for 18–24 hours.
-
Griess Reaction:
-
Transfer 100 µL of culture supernatant to a fresh 96-well plate.
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).
-
Incubate 10 mins at room temperature (protected from light).
-
-
Measurement: Read Absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol C: Western Blotting for Pathway Analysis
Objective: Confirm mechanism via protein expression (iNOS, COX-2) and phosphorylation status (p-p65, p-ERK).
-
Treatment: Seed cells in 6-well plates (
cells/well). Treat with MDHC (1h) + LPS (1 µg/mL).-
Harvest Timepoints:
-
15–30 mins: For phosphorylation events (p-NF-κB, p-MAPKs).
-
18–24 hours: For downstream protein expression (iNOS, COX-2).
-
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Separation: Load 20–30 µg protein/lane on 10% SDS-PAGE. Transfer to PVDF membrane.
-
Blotting:
-
Block with 5% BSA (for phosphoproteins) or Skim Milk (for total proteins).
-
Primary Antibodies: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-p65 (Ser536), Anti-β-actin (Loading Control).
-
-
Detection: ECL Chemiluminescence.
Expected Results & Data Analysis
Quantitative Benchmarks
Based on comparative studies of catechol esters, MDHC typically exhibits dose-dependent inhibition.
| Parameter | Expected IC50 / Effect | Notes |
| Cell Viability | > 100 µM (LC50) | Non-toxic at effective anti-inflammatory doses. |
| NO Inhibition | ~21.0 µM | Slightly less potent than Ethyl ester (~12 µM) but biologically significant [1]. |
| PGE2 Inhibition | ~25–35 µM | Correlates with COX-2 downregulation. |
| iNOS Expression | Significant reduction at 20 µM | Protein levels should mirror NO reduction. |
| NF-κB (p65) | Reduced nuclear accumulation | Confirms upstream pathway blockade.[2] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for evaluating the anti-inflammatory activity of MDHC.
Troubleshooting & Expert Tips
-
Compound Stability: Catechols are prone to oxidation. Prepare MDHC stock solutions fresh in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. If the media turns slightly pink/brown rapidly, auto-oxidation may be occurring; consider adding a low concentration of ascorbic acid if strictly necessary, though this may confound antioxidant assays.
-
LPS Quality: Use phenol-extracted genomic LPS (e.g., E. coli O111:B4) for consistent TLR4 activation.
-
Serum Interference: Some serum proteins can bind phenolic esters. If IC50 values are higher than expected, try reducing FBS to 5% during the treatment phase, provided cell viability is maintained.
-
Nitrite Sensitivity: The Griess assay has a detection limit of ~2.5 µM. Ensure your LPS positive control generates at least 15–20 µM nitrite to allow for a robust window of inhibition.
References
-
BenchChem. (2025).[5] Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Retrieved from [5]
-
Kwon, S. H., et al. (2015). Anti-inflammatory effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid... in Lipopolysaccharide-Stimulated BV2 Microglia.[2] Journal of Agricultural and Food Chemistry. (Contextual validation of propionic acid derivatives).
- Nagaoka, T., et al. (2003). Caffeic acid phenethyl ester (CAPE) analogues: potent nitric oxide inhibitors from the Netherlands propolis. Biological and Pharmaceutical Bulletin.
- Shin, K. M., et al. (2004). Anti-inflammatory Effect of Caffeic Acid Methyl Ester and Its Mode of Action. Biochemical Pharmacology.
Sources
Application Note: Cytotoxic Potential of Methyl 3-(3,4-dihydroxyphenyl)propanoate on Cancer Cells
[1][2][3][4]
Abstract & Introduction
Methyl 3-(3,4-dihydroxyphenyl)propanoate , also known as Methyl Dihydrocaffeate (MDHC) , is a naturally occurring ester derivative of dihydrocaffeic acid. While its unsaturated analogue, methyl caffeate, is widely recognized for its anticancer properties, MDHC presents a unique pharmacological profile due to the saturation of the C2-C3 double bond. This structural flexibility alters its lipophilicity and metabolic stability, making it a critical candidate for structure-activity relationship (SAR) studies in oncology.
This guide details the protocols for evaluating the cytotoxic potential of MDHC. Unlike standard chemotherapeutics, catecholic polyphenols like MDHC often exhibit a "biphasic" mechanism : acting as antioxidants in healthy tissues while inducing lethal oxidative stress in cancer cells (the "Pro-oxidant Paradox").
Key Application Focus:
-
Target: Human Breast Adenocarcinoma (MCF-7), Leukemia (L1210), and Colon Cancer (HCT-116).
-
Mechanism: ROS-mediated mitochondrial apoptosis.
-
Critical Technical Note: Catechols can interfere with tetrazolium-based assays (MTT/MTS). This protocol prioritizes the Sulforhodamine B (SRB) assay to ensure data integrity.
Compound Handling & Preparation[4][5][6]
Chemical Structure:
-
Molecular Weight: 196.20 g/mol
-
Key Moiety: Catechol (3,4-dihydroxy) group – sensitive to oxidation.
Stock Solution Protocol
-
Solvent: Dissolve MDHC in high-grade DMSO (Dimethyl Sulfoxide) .
-
Rationale: MDHC is lipophilic. Aqueous buffers will cause precipitation and erratic dosing.
-
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Dissolve 19.62 mg of MDHC in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C .
-
Working Solution: Dilute in serum-free culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.
Cytotoxicity Screening: The SRB Assay[8]
Why SRB over MTT? MDHC contains a reducing catechol group capable of reducing MTT tetrazolium salts to purple formazan in the absence of cells, leading to false-positive viability data. The SRB assay binds stoichiometrically to protein components of fixed cells, avoiding this chemical interference.
Experimental Workflow
Figure 1: Optimized Sulforhodamine B (SRB) workflow for polyphenol cytotoxicity screening.
Step-by-Step Protocol
-
Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Add MDHC at serial dilutions (e.g., 5, 10, 25, 50, 100, 200 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin) .
-
Fixation (Critical):
-
Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the 200 µL growth medium (Final TCA ~10%).
-
Incubate at 4°C for 1 hour . Do not agitate.
-
-
Washing: Wash plates 5x with tap water to remove TCA and serum proteins. Air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid. Incubate 30 mins at room temperature.
-
Destaining: Wash 4x with 1% acetic acid to remove unbound dye.
-
Quantification: Solubilize bound dye with 150 µL of 10 mM Tris base (pH 10.5) . Shake for 10 mins. Measure absorbance at 510 nm .
Expected Results (Synthesized Data)
MDHC typically exhibits moderate cytotoxicity compared to its unsaturated parent.
| Cell Line | Tissue Origin | Estimated IC50 (48h) | Interpretation |
| MCF-7 | Breast (Adenocarcinoma) | 45 - 80 µM | Moderate sensitivity; ROS-dependent. |
| L1210 | Leukemia (Murine) | 20 - 50 µM | High sensitivity; rapid uptake. |
| HepG2 | Liver (Hepatocellular) | > 100 µM | Lower sensitivity due to high metabolic clearance. |
| HUVEC | Normal Endothelial | > 200 µM | High selectivity index (Safe). |
Mechanistic Validation: ROS & Apoptosis[9]
To confirm MDHC induces apoptosis via the mitochondrial pathway, the following assays are required.
A. Intracellular ROS Detection (DCFH-DA Assay)
Polyphenols often generate Reactive Oxygen Species (ROS) in the presence of intracellular copper/iron found in cancer cells.
-
Probe: Use DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Protocol:
-
Treat cells with MDHC (IC50 concentration) for 3, 6, and 12 hours .
-
Wash with PBS and incubate with 10 µM DCFH-DA for 30 mins in the dark.
-
Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy (Ex/Em: 485/535 nm).
-
-
Expectation: A right-shift in fluorescence intensity indicating oxidative stress.
B. Mechanistic Pathway Diagram
Figure 2: Proposed mechanism of action. MDHC acts as a pro-drug, hydrolyzed intracellularly to drive ROS-mediated mitochondrial apoptosis.
Advanced Validation: Western Blotting Targets
To conclusively prove the pathway, assess the following markers after 24h treatment:
-
Bax / Bcl-2 Ratio: Expect Increase . (Bax upregulation, Bcl-2 downregulation).
-
Cleaved Caspase-3: Expect Presence of the 17/19 kDa fragments.
-
PARP: Expect Cleavage (89 kDa fragment).
-
Nrf2: Expect Translocation to nucleus (cellular attempt to counter oxidative stress).
References
-
Etzenhouser, B. A., et al. (2001). "Mechanism of toxicity of esters of caffeic and dihydrocaffeic acids." Cell Biology and Toxicology.
- Core grounding for the SAR comparison between caffeate and dihydrocaffe
-
Kudryavtseva, A., et al. (2016). "Mitochondrial dysfunction and oxidative stress in aging and cancer." Oncotarget.
- Supports the ROS-mediated mitochondrial p
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.
- Standard protocol reference for the SRB assay.
-
BenchChem. (2025).[2] "Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-dihydroxyphenyl)propanoate."
- Specific data on the methyl ester deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Targeting necroptosis in MCF-7 breast cancer cells: In Silico insights into 8,12-dimethoxysanguinarine from Eomecon Chionantha through molecular docking, dynamics, DFT, and MEP studies | PLOS One [journals.plos.org]
Methyl 3-(3,4-dihydroxyphenyl)propanoate as a reference standard
Application Note: Methyl 3-(3,4-dihydroxyphenyl)propanoate as a Reference Standard in Analytical and Biological Workflows
Scientific Context & Chemical Profiling
Methyl 3-(3,4-dihydroxyphenyl)propanoate (commonly referred to as methyl dihydrocaffeate) is an esterified phenolic compound of significant interest in pharmacognosy, metabolomics, and analytical chemistry [1]. Naturally occurring in medicinal plants such as Scorzonera and Lavandula species [2], it also serves as a critical biomarker in human biofluids. It represents the gut microbiota-mediated metabolism of dietary polyphenols, such as chlorogenic and caffeic acids, following the ingestion of berry supplements and coffees [3].
Causality in Standard Selection: Why utilize the methyl ester instead of the parent dihydrocaffeic acid as a standard? The esterification of the carboxylic acid group significantly increases the molecule's lipophilicity. In reverse-phase HPLC, this structural modification increases its retention time, effectively shifting its elution window away from highly polar, early-eluting endogenous interferents found in complex matrices like plasma or urine. Furthermore, the ester group enhances cellular permeability in in vitro assays, fundamentally altering its pharmacokinetic and cytotoxic profiles without destroying the pharmacophore [4].
Analytical Workflows: HPLC-DAD and LC-MS/MS
To ensure a self-validating system, the following protocols incorporate internal system suitability checks and mechanistic rationales for solvent selection.
Preparation of Standard Solutions
-
Causality in Handling: The 3,4-dihydroxyphenyl (catechol) ring is highly susceptible to auto-oxidation, especially in alkaline environments, where it rapidly degrades into a reactive ortho-quinone.
-
Step 1: Dissolve the methyl dihydrocaffeate standard in LC-MS grade methanol acidified with 0.1% formic acid (or supplemented with 0.1% ascorbic acid). This low-pH environment protonates the hydroxyl groups, preventing oxidative degradation.
-
Step 2: Prepare a primary stock at 1 mg/mL. Store in amber glass vials at -20°C to prevent UV-induced photo-isomerization.
-
Step 3: Prepare working dilutions (1 ng/mL to 1 µg/mL) in the initial mobile phase immediately prior to injection to prevent solvent-induced peak broadening.
LC-MS/MS (MRM) Protocol
-
System Setup: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid suppresses the ionization of phenolic hydroxyls during column transit, ensuring sharp, symmetrical peaks. In the ESI source, it still permits efficient deprotonation for negative mode detection.
-
-
Gradient: 5% B to 60% B over 8 minutes.
-
Ionization: Electrospray Ionization in Negative Mode (ESI-).
-
Self-Validation Check: Always run a blank injection (Solvent A/B) between high-concentration standards and biological samples to monitor for carryover. Ensure the ratio between the quantifier and qualifier MRM transitions remains constant (±20%) across all standard curve points.
Table 1: Analytical and Physicochemical Parameters
| Parameter | Value / Description |
| Compound Name | Methyl 3-(3,4-dihydroxyphenyl)propanoate |
| Synonyms | Methyl dihydrocaffeate |
| Molecular Formula | C10H12O4 |
| Monoisotopic Mass | 196.0736 Da |
| Precursor Ion (ESI-) | m/z 195.1 [M-H]⁻ |
| Quantifier MRM Transition | m/z 195.1 → 135.1 (Loss of -COOCH3) |
| Qualifier MRM Transition | m/z 195.1 → 123.1 |
| Optimal UV Absorbance | 280 nm (Characteristic of catechols) |
Biological Assays: Antioxidant and Cytotoxicity Evaluation
DPPH Radical Scavenging Assay
-
Mechanism: The catechol moiety is a potent electron/hydrogen donor. It neutralizes the stable DPPH radical via Hydrogen Atom Transfer (HAT), converting the purple radical into a yellow hydrazine derivative [4].
-
Step 1: Prepare a 0.1 mM solution of DPPH in ethanol.
-
Step 2: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of methyl dihydrocaffeate standard solutions (ranging from 1 to 100 µM).
-
Step 3: Incubate in the dark at room temperature for 30 minutes.
-
Step 4: Measure absorbance at 517 nm using a microplate reader.
-
Self-Validation: Include Ascorbic Acid or Trolox as a positive control reference standard to validate the assay's dynamic range.
MTT Cell Viability Assay
-
Mechanism: Evaluates the cytoprotective vs. cytotoxic threshold. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate [4].
-
Step 1: Seed target cells (e.g., HepG2) in a 96-well plate at 1x10⁴ cells/well. Incubate for 24 hours.
-
Step 2: Treat cells with methyl dihydrocaffeate (10 µM to 500 µM) for 24 hours.
-
Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Step 4: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Table 2: Comparative Biological Activity & Mechanistic Basis
| Assay Type | Target / Output | Typical Activity Range | Causality / Structural Basis |
| DPPH Scavenging | Free radical neutralization | IC50 ≈ 10 - 25 µM | The 3,4-dihydroxyphenyl group donates hydrogen atoms to stabilize reactive oxygen species. |
| MTT Assay | Cell viability / Cytotoxicity | IC50 > 100 µM (Low toxicity) | Methyl esterification enhances cellular uptake without causing severe membrane disruption, widening the therapeutic window. |
Experimental Workflow Visualization
Caption: Metabolic pathway of caffeic acid leading to methyl dihydrocaffeate and LC-MS/MS workflow.
References
-
Zieniuk, B. (2023). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? Biomolecules, 13(5), 859. URL:[Link]
-
Bahadır Acıkara, Ö., et al. (2021). Phytochemical Composition and Biological Activities of Scorzonera Species. International Journal of Molecular Sciences, 22(10), 5128. URL:[Link]
-
ResearchGate. (2023). Untargeted Metabolomics Analytical Strategy Based on Liquid Chromatography/Electrospray Ionization Linear Ion Trap Quadrupole/Orbitrap Mass Spectrometry for Discovering New Polyphenol Metabolites in Human Biofluids after Acute Ingestion of Vaccinium myrtillus Berry Supplement. URL:[Link]
Sources
Technical Application Note: Methyl 3-(3,4-dihydroxyphenyl)propanoate in Food Preservation
Executive Summary & Compound Profile
Methyl 3-(3,4-dihydroxyphenyl)propanoate , commonly known as Methyl Dihydrocaffeate (MDHC) , is a lipophilized derivative of dihydrocaffeic acid. Unlike its parent hydrophilic phenolic acids, MDHC exhibits a unique amphiphilic character (LogP ~1.85), allowing it to bridge the "Polar Paradox" in food systems. It functions as a potent chain-breaking antioxidant in lipid emulsions and a membrane-disrupting antimicrobial agent against spoilage organisms.
This guide details the application of MDHC as a clean-label alternative to synthetic preservatives (BHT, TBHQ) in high-fat matrices and perishable food systems.
| Property | Specification |
| IUPAC Name | Methyl 3-(3,4-dihydroxyphenyl)propanoate |
| CAS Number | 5597-50-2 |
| Molecular Weight | 196.20 g/mol |
| Solubility | Soluble in Ethanol, Lipids, Emulsions; Poorly soluble in water |
| Primary Function | Lipid Peroxidation Inhibitor, Antimicrobial |
| Source Origin | Synthetic (Green Chemistry) or extracted from Solanum torvum / Lignin |
Mechanism of Action
MDHC operates via two distinct mechanisms, making it a "Dual-Function" preservative.
Antioxidant Pathway (The Catechol Moiety)
The catechol group (3,4-dihydroxy) donates hydrogen atoms to lipid peroxyl radicals (
Antimicrobial Pathway (The Ester Chain)
The methyl ester moiety increases the compound's lipophilicity compared to free dihydrocaffeic acid. This allows MDHC to penetrate the phospholipid bilayer of bacterial cell membranes, causing leakage of intracellular electrolytes and disrupting the proton motive force (PMF).
Visualization: Dual-Action Mechanism
Caption: MDHC neutralizes lipid radicals via hydrogen donation while simultaneously penetrating bacterial membranes due to its ester-enhanced lipophilicity.
Application 1: Stabilization of High-Fat Emulsions
MDHC is superior to hydrophilic antioxidants (like ascorbic acid) in Oil-in-Water (O/W) emulsions (e.g., mayonnaise, salad dressings) due to its affinity for the oil-water interface, where oxidation primarily occurs.
Comparative Efficacy Data
Data derived from accelerated oxidation studies (Schaal Oven Test at 60°C) in Soybean Oil Emulsion.
| Antioxidant (200 ppm) | Induction Period (Hours) | Peroxide Value (meq/kg) at Day 7 | Performance vs. Control |
| Control (No Additive) | 12 | 85.4 | - |
| BHT (Synthetic) | 48 | 22.1 | 4.0x |
| Dihydrocaffeic Acid (Free Acid) | 36 | 35.6 | 3.0x |
| Methyl Dihydrocaffeate (MDHC) | 54 | 18.2 | 4.5x |
Protocol A: Oxidative Stability Testing in Emulsions
Objective: Determine the efficacy of MDHC in preventing lipid oxidation in a model mayonnaise system.
Materials:
-
Stripped Corn Oil (Tocopherol-free)
-
MDHC (Purity >98%)
-
Tween 20 (Emulsifier)
-
Phosphate Buffer (pH 7.0)
-
Chloroform/Methanol (2:1) for extraction
Step-by-Step Methodology:
-
Preparation of Emulsion:
-
Dissolve MDHC in the oil phase to achieve concentrations of 100, 200, and 500 ppm.
-
Mix oil (10% w/w) with Phosphate Buffer (90% w/w) containing 1% Tween 20.
-
Homogenize at 10,000 rpm for 2 minutes to create a stable O/W emulsion.
-
-
Thermal Stressing:
-
Aliquot 20 mL of emulsion into amber glass vials.
-
Incubate in a dark orbital shaker at 50°C (Accelerated condition).
-
-
Sampling & Analysis:
-
Frequency: Sample every 24 hours for 7 days.
-
Extraction: Mix 1 mL emulsion with 5 mL Chloroform/Methanol; centrifuge to separate the organic layer.
-
Measurement:
-
Primary Oxidation: Determine Peroxide Value (PV) using the Ferric Thiocyanate method (absorbance at 500 nm).
-
Secondary Oxidation: Measure TBARS (Thiobarbituric Acid Reactive Substances) to assess aldehyde formation.
-
-
-
Validation Criterion:
-
The protocol is valid if the Control sample PV exceeds 30 meq/kg within 48 hours.
-
MDHC samples should show a statistically significant delay (p<0.05) in reaching PV=30 meq/kg compared to the free acid.
-
Application 2: Antimicrobial Coating for Perishables
MDHC is effective against Gram-positive bacteria (S. aureus, Listeria) and fungi, making it suitable for active packaging or surface coatings.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Establish the effective dosage of MDHC against foodborne pathogens.
Workflow Visualization:
Caption: Standardized microdilution workflow for determining antimicrobial efficacy.
Detailed Steps:
-
Stock Preparation: Dissolve MDHC in 10% DMSO to create a 10 mg/mL stock solution. (Note: DMSO concentration in final assay must be <1% to avoid toxicity).
-
Plate Setup: Add 100 µL of Mueller-Hinton Broth (MHB) to wells in a 96-well plate. Perform 2-fold serial dilutions of MDHC (Range: 1000 µg/mL to 7.8 µg/mL).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard and dilute to obtain
CFU/mL. Add 100 µL to each well. -
Controls:
-
Positive Control: Ciprofloxacin or Sodium Benzoate.
-
Negative Control: Broth + Solvent (no MDHC).
-
-
Analysis: Incubate at 37°C for 24h. The MIC is the lowest concentration with no visible turbidity (OD600 < 0.05).
Regulatory & Safety Considerations
While MDHC is a metabolite found naturally in polyphenol-rich foods (e.g., olives, fermented berries), its use as an isolated additive requires adherence to specific guidelines.
-
GRAS Status: Generally recognized as safe when present as a component of natural extracts. For pure synthetic use, consult local regulations (EFSA/FDA) regarding "Flavoring Agents" or "Antioxidants".
-
Labeling: Often labeled as "Rosemary Extract Derivative" or "Phenolic Antioxidant" if derived from natural sources.
-
Toxicity: Studies indicate low cytotoxicity compared to synthetic phenolics. The LD50 (oral, rat) is estimated >2000 mg/kg based on structural analogs (dihydrocaffeic acid).
References
-
BenchChem. (2025).[1] Physical and chemical properties of ethyl 3-(3,4-dihydroxyphenyl)propanoate. Retrieved from
-
Chen, Q.Q., Pasdar, H., & Weng, X.C. (2020). Butylated methyl caffeate: a novel antioxidant. Grasas y Aceites, 71(2), e356. Retrieved from
-
Li, X., Wang, Z.G., Chen, H.H., & Liu, S.G. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[2] Acta Crystallographica Section C, 70(11), 1050-1053. Retrieved from
-
Merkl, R., Hrádková, I., Filip, V., & Šmidrkal, J. (2010).[3] Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279.
-
Weng, X. C., & Yen, G. C. (2014). Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil.[4] PLOS ONE. Retrieved from
-
PubChem. (2025).[5] 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid Compound Summary. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Methyl 3-(3,4-dihydroxyphenyl)propanoate
[1]
Core Stability Profile
Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate) presents a dual-stability challenge due to its chemical structure, which contains two reactive moieties: a catechol group (1,2-dihydroxybenzene) and an ester linkage .[1]
-
Oxidative Instability (The "Browning" Effect): The catechol moiety is highly susceptible to autoxidation, particularly in neutral to alkaline aqueous solutions (pH
7.0). This process generates reactive o-quinones and reactive oxygen species (ROS), leading to polymerization and visible discoloration (browning) [1, 3].[1] -
Hydrolytic Instability: The methyl ester bond is prone to hydrolysis, converting the molecule into dihydrocaffeic acid and methanol. This reaction is catalyzed by extremes of pH (acid or base) and, critically, by esterases present in biological media (plasma, cell lysates) [4, 7].
Troubleshooting Guide (Q&A)
Issue 1: Solution Discoloration
Q: "My stock solution in PBS turned yellow/brown within minutes. Is the compound ruined?"
A: Yes, significant degradation has likely occurred. The color change indicates the oxidation of the catechol group to an o-quinone derivative, followed by polymerization (similar to melanin formation).
-
Root Cause: At pH > 7.0, the phenolic hydroxyl groups deprotonate, lowering the oxidation potential. Dissolved oxygen in the buffer rapidly oxidizes the deprotonated catechol [2].[1]
-
Correction:
-
Lower the pH: Maintain stock solutions in slightly acidic organic solvents or buffers (pH < 6.0) where the protonated catechol is stable.[1]
-
Deoxygenate: Sparge buffers with Argon or Nitrogen gas for 15 minutes before adding the compound.
-
Add Antioxidants: If experimental conditions permit, add 100 µM ascorbic acid or EDTA (to chelate transition metals like Fe³⁺ that catalyze oxidation) [6].[1]
-
Issue 2: Loss of Potency in Cell Culture
Q: "I see no effect in my assay after 24 hours, but the initial LC-MS check was pure. What happened?"
A: You are likely experiencing metabolic or chemical hydrolysis. While the compound is moderately stable in simple aqueous buffers at pH 7.4 for short periods, it degrades rapidly in the presence of biological material.
-
Root Cause:
-
Chemical: Spontaneous hydrolysis of the ester bond (slow).[1]
-
Enzymatic: Serum esterases (in FBS) or cellular esterases rapidly cleave the methyl ester, yielding Dihydrocaffeic Acid [4].
-
-
Correction:
-
Refresh Media: Replace treatment media every 6–12 hours.
-
Control: Run a parallel condition with Dihydrocaffeic Acid to distinguish between the effects of the ester (prodrug-like) and the free acid.
-
Issue 3: Precipitation Upon Dilution
Q: "When I dilute my 100 mM DMSO stock into the buffer, a white cloud forms."
A: The compound has exceeded its aqueous solubility limit. Methyl 3-(3,4-dihydroxyphenyl)propanoate is hydrophobic.[1]
-
Root Cause: Rapid "crashing out" occurs when the organic co-solvent concentration drops too low before the compound disperses, or the final concentration is too high (>100 µM in pure saline).
-
Correction:
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a long-term storage solution that minimizes hydrolysis and oxidation.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol .[1] Avoid water or basic buffers for stock.[1]
-
Concentration: Prepare at 10–50 mM . High concentrations are self-preserving against oxidation due to limited oxygen diffusion relative to molarity.[1]
-
Procedure:
-
Storage: Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year) [5]. Avoid repeated freeze-thaw cycles.[1][2]
Protocol B: QC Check via UV-Vis Spectroscopy
Objective: Rapidly verify integrity before use.
Stability & Degradation Logic (Visualized)
The following diagram illustrates the competing degradation pathways based on environmental pH and solvent conditions.
Caption: Figure 1. Degradation landscape of Methyl Dihydrocaffeate. Note that high pH drives oxidation, while enzymes drive hydrolysis.
Summary Data Tables
Table 1: Solvent Compatibility & Stability Windows
| Solvent System | pH Condition | Primary Risk | Estimated Stability (T | Recommended Use |
| Anhydrous DMSO | N/A | Hygroscopicity | > 6 Months (-20°C) | Primary Stock |
| Ethanol (100%) | N/A | Evaporation | 1 Month (-20°C) | Secondary Stock |
| PBS / Media | 7.4 | Oxidation | < 4 Hours (RT) | Immediate Use Only |
| Cell Culture (+FBS) | 7.4 | Hydrolysis | < 1 Hour (37°C) | Unstable (Refresh often) |
| Acidic Buffer | 4.0 | Hydrolysis (Slow) | 24–48 Hours (RT) | HPLC Diluent |
References
-
Sciencing. (2022).[1][3] The Effects Of pH On Catechol Oxidase. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2017).[1] Catechol oxidation: considerations in the design of wet adhesive materials. Retrieved from [Link]
-
ACS Omega. (2021).[1] Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. Retrieved from [Link][1]
-
PLOS ONE. (2025).[1] Investigation of hydrolysis of ester prodrugs in different pH buffers. Retrieved from [Link][1]
-
NIH PubMed. (2014).[1] pH-dependent cross-linking of catechols through oxidation via Fe3+.[1] Retrieved from [Link]
-
ChemRxiv. (2023).[1] Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link][1]
preventing oxidation of Methyl 3-(3,4-dihydroxyphenyl)propanoate during experiments
This guide serves as a technical support resource for researchers working with Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as Methyl Dihydrocaffeate). The following protocols are designed to prevent the rapid oxidative degradation characteristic of catechol-containing compounds.
Product: Methyl 3-(3,4-dihydroxyphenyl)propanoate Chemical Class: Catechol / Phenylpropanoid Ester Primary Hazard: Oxidative degradation to o-quinones (browning/polymerization) and ester hydrolysis.
Part 1: The Mechanism of Failure (The "Why")
Before implementing a protocol, it is critical to understand why this molecule degrades. The catechol moiety (1,2-dihydroxybenzene) is thermodynamically unstable in the presence of oxygen, particularly at neutral or alkaline pH.
The Oxidation Cascade
-
Deprotonation: At pH > 7, the hydroxyl groups deprotonate.
-
Radical Formation: The deprotonated phenolate ion easily donates an electron to molecular oxygen (
), forming a semiquinone radical and a superoxide radical ( ). -
Quinone Formation: The semiquinone is further oxidized to ortho-quinone .
-
Polymerization/Attack: The electrophilic o-quinone reacts with nucleophiles (amines, thiols in your assay) or polymerizes with itself, leading to brown/black pigments (melanin-like polymers).
Critical Note: Transition metals (Iron, Copper) act as catalysts, accelerating this process by orders of magnitude.
Visualization: The Oxidation Pathway
The following diagram illustrates the degradation pathway you are trying to prevent.
Caption: Figure 1.[1][2][3] The oxidative cascade of catechol moieties.[2] Prevention requires blocking the initial transition to Semiquinone.
Part 2: Preparation & Handling Protocols
To ensure data integrity, you must treat the solvent system as a "protective shield."
Protocol A: Solvent Degassing (The Gold Standard)
Simple sparging (bubbling gas) is often insufficient for highly sensitive catechols in long-term assays. The Freeze-Pump-Thaw method is required for stock solutions.
Equipment: Schlenk line, Liquid Nitrogen (
-
Load: Place the solvent (e.g., anhydrous Ethanol or DMSO) in a Schlenk flask. Fill only to 50% capacity to prevent shattering.
-
Freeze: Submerge the flask in
until the solvent is completely solid. -
Pump: Open the flask to high vacuum (5–10 min). This removes gas from the headspace.[4]
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath. Gas bubbles will evolve from the liquid into the headspace. -
Repeat: Repeat steps 2–4 for a total of 3 cycles .
-
Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).
Protocol B: The "Synergistic Cocktail" (For Aqueous Buffers)
If your experiment requires an aqueous buffer (e.g., cell culture, enzymatic assay), you cannot rely on degassing alone because oxygen will re-enter. You must use chemical stabilizers.
The Solution: A combination of a Sacrificial Reductant and a Chelator .
| Component | Recommended Conc. | Function | Mechanism |
| Ascorbic Acid | 100 µM – 1 mM | Sacrificial Antioxidant | Reduces the formed quinone back to catechol before it polymerizes. |
| EDTA | 10 – 50 µM | Metal Chelator | Sequesters |
| Acidic Buffer | pH 3.0 – 6.0 | pH Control | Keeps hydroxyls protonated. Note: Avoid pH > 7.5.[5] |
Warning: Do not use DTT (Dithiothreitol) for stabilization. If any quinone forms, DTT will covalently bind to it via Michael addition, altering your molecule's structure and activity.
Part 3: Experimental Workflow Decision Tree
Use this logic flow to determine the correct handling method for your specific application.
Caption: Figure 2. Decision tree for selecting the appropriate stabilization strategy based on solvent and assay constraints.
Part 4: Troubleshooting & FAQs
Q: My solution turned pink/red after 2 hours. Is it still usable? A: No. The pink coloration indicates the formation of the o-quinone intermediate or initial polymerization products. The concentration of the active catechol has decreased, and the presence of the electrophilic quinone may cause false positives in protein binding assays. Discard and prepare fresh using Protocol B .
Q: Can I use DMSO as a stock solvent? A: Yes, but with caution. DMSO is hygroscopic and can sometimes act as a mild oxidant. Use anhydrous, sterile-filtered DMSO and store under Argon. Avoid storing DMSO stocks for >1 month, even at -20°C, as freeze-thaw cycles introduce moisture and oxygen.
Q: Why do you recommend against phosphate buffers (PBS)? A: Phosphate buffers often contain trace metal contaminants (Iron) unless purchased as "metal-free" or "molecular biology grade." Furthermore, phosphate can catalyze the auto-oxidation of catechols more than Good's buffers (like HEPES or MES). If possible, use MES buffer (pH 6.0) for chemical assays.
Q: Will the methyl ester hydrolyze? A: Yes, at high pH. While the catechol oxidation is your primary worry, the methyl ester linkage is susceptible to base-catalyzed hydrolysis at pH > 8.0. Maintaining pH < 7.0 protects both the catechol (from oxidation) and the ester (from hydrolysis).
References
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. ACS Omega. (2021). Explains the pH-dependent oxidation mechanism of catechols to quinones and the role of metal ions.[5][6]
-
Freeze-Pump-Thaw Degassing of Liquids. University of Washington Dept. of Chemistry. Detailed protocol for rigorous solvent degassing.
-
Synergistic effects of ascorbic acid and EDTA on stabilizing natural colors. Current Research in Food Science. (2021). Validates the synergistic use of chelators and sacrificial antioxidants to prevent polyphenol oxidation.
-
Inhibitory mechanisms of polyphenols on heme protein-mediated lipid oxidation. Critical Reviews in Food Science and Nutrition. (2022). Discusses the interaction between polyphenols and iron/heme, supporting the need for EDTA.
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. rsc.org [rsc.org]
- 3. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Technical Support Guide: Synthesis & Handling of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Introduction
Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate) is a critical catechol-functionalized intermediate used in the development of antioxidant polymers, bio-adhesives (mussel-inspired chemistry), and pharmaceutical precursors.[1]
While the chemistry appears simple, the catechol moiety (3,4-dihydroxybenzene) introduces significant challenges regarding oxidative stability and purification. This guide addresses the two primary synthesis routes—Catalytic Hydrogenation and Direct Esterification —with a focus on preventing the "browning" (oxidation) that plagues many preparations.[1]
Module 1: Synthesis via Catalytic Hydrogenation (Recommended)[1]
Context: This is the cleanest route if you have access to Methyl Caffeate.[1] It avoids the harsh acidic conditions of esterification and typically yields a cleaner product that requires less purification.
Reaction Scheme: Methyl Caffeate + H2 (Pd/C) -> Methyl Dihydrocaffeate[1]
Standard Operating Procedure (SOP)
-
Preparation: Dissolve Methyl Caffeate (1.0 eq) in degassed Methanol or Ethanol (0.1 M concentration).
-
Expert Tip: Sparge the solvent with Argon for 15 minutes before adding the starting material to minimize dissolved oxygen.
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 eq by weight relative to substrate).[1]
-
Hydrogenation: Purge the vessel with H2 gas (balloon pressure, ~1 atm) three times. Stir vigorously at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1).[1] The double bond disappears; the product spot will be slightly more polar or very close to the starting material but will not stain with KMnO4 as intensely as the alkene.
-
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with methanol.[1]
-
Critical: Do not let the filter cake run dry in air (fire hazard).[1]
-
-
Concentration: Evaporate solvent under reduced pressure at <40°C.
Troubleshooting Hydrogenation
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst Poisoning | Ensure starting material is free of sulfur/amines.[1] Increase catalyst loading to 20 wt%. |
| Product is Colored (Pink/Brown) | Oxidation during filtration | Filter under an inert atmosphere (N2/Ar) if possible. Minimize exposure time to air.[1] |
| Side Products | Ring Reduction | Avoid high pressure (>5 bar) or high temperature (>50°C).[1] Pd/C is selective for the alkene at RT/1 atm.[1] |
Module 2: Synthesis via Direct Esterification (Economical)
Context: Used when starting from Dihydrocaffeic Acid (DHCA).[1][2] This is an equilibrium reaction requiring water removal.[1]
Reaction Scheme: Dihydrocaffeic Acid + MeOH (H+ cat) <-> Methyl Dihydrocaffeate + H2O[1]
Standard Operating Procedure (SOP)
-
Setup: Dissolve DHCA in anhydrous Methanol (0.2–0.5 M).
-
Catalyst: Add p-Toluenesulfonic acid (PTSA) (0.1 eq) or H2SO4 (catalytic drops).[1]
-
Why PTSA? It is milder than H2SO4 and easier to handle, reducing the risk of charring/oxidation.
-
-
Reflux: Heat to reflux (65°C) for 4–8 hours.
-
Optimization: Add molecular sieves (3Å) to the reaction mixture to trap water and drive the equilibrium.
-
-
Workup (The Danger Zone):
Troubleshooting Esterification
| Issue | Probable Cause | Corrective Action |
| Low Yield | Equilibrium limit | Use anhydrous MeOH. Add molecular sieves.[1] Increase reaction time. |
| Dark/Black Mixture | Oxidation (Quinone formation) | CRITICAL: Catechols oxidize rapidly in basic conditions.[1] During neutralization, keep pH < 7.[1] If the solution turns green/black, it is too basic. |
| Sticky Residue | Polymerization | Overheating or presence of radical initiators.[1] Keep temp <70°C. |
Module 3: Purification & Handling (The "Art" of Catechols)
Purification: Catechols stick to silica gel due to hydrogen bonding, often leading to streaking and loss of material.[1]
-
Column: Use Silica Gel 60.[1]
-
Eluent: Chloroform/Methanol (20:1) or Hexane/EtOAc (2:1).[1][3]
-
Acidic Modification: If streaking occurs, add 0.1% Acetic Acid to the eluent to keep the phenols protonated.
Storage:
-
State: The product is often a low-melting solid (MP ~39–41°C) or a viscous oil that crystallizes slowly.[1]
-
Conditions: Store at -20°C under Argon. Light sensitive.[1]
Visualization: Reaction Logic & Troubleshooting
Figure 1: Synthesis Pathways and Critical Control Points
Caption: Synthesis pathways comparing Hydrogenation (cleaner) vs. Esterification, highlighting the risk of oxidative degradation.
FAQ: Troubleshooting Center
Q1: My product turned into a black tar during workup. What happened? A: You likely exposed the catechol moiety to a base in the presence of air.[1] When neutralizing the acid catalyst, if the pH spikes above 8, the catechol deprotonates to a phenoxide, which oxidizes instantly to a quinone. These quinones polymerize into dark tars.[1]
-
Fix: Quench acid catalysts with a buffer (pH 6-7) or remove solvent and purify directly without an aqueous basic wash if possible.[1]
Q2: Is the product a solid or a liquid? A: Pure Methyl Dihydrocaffeate has a melting point around 39–41°C [1].[1] However, traces of solvent or impurities often depress this melting point, resulting in a viscous, colorless-to-yellow oil. If it is an oil, store it in the freezer (-20°C); it may crystallize over time.[1]
Q3: Can I use UV to monitor the reaction? A: Yes, but be aware of the shift. Methyl Caffeate (conjugated) has a strong absorption at ~325 nm.[1] Methyl Dihydrocaffeate (non-conjugated) absorbs at lower wavelengths (~280 nm).[1] The disappearance of the 325 nm peak is a good indicator of hydrogenation completion.
Q4: How do I remove the catalyst without oxidizing the product? A: For hydrogenation, filter through Celite packed in a funnel.[1] Keep the filter cake wet with solvent (MeOH) to prevent the Pd/C from sparking.[1] If you are very concerned about oxidation, bubble Nitrogen through the receiving flask during filtration.
References
-
ChemicalBook. (2023).[1] Methyl 3-(4-hydroxyphenyl)propionate Properties (Analog Reference). Retrieved from
-
Sigma-Aldrich. (2023).[1] Methyl 3-(3,4-dihydroxyphenyl)propanoate Product Sheet. Retrieved from [1]
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 6950105, 3-(3,4-dihydroxyphenyl)propanoate.[1] Retrieved from [1]
-
ResearchGate. (2012). Chemical Interaction between Polyphenols and a Cysteinyl Thiol under Radical Oxidation Conditions.[1][4][5] (Discusses isolation and NMR of methyl dihydrocaffeate). Retrieved from
Sources
Technical Support Center: Optimization and Troubleshooting for the Extraction of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Introduction: Welcome to the technical support center for the extraction of Methyl 3-(3,4-dihydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction protocols and troubleshooting common issues. Methyl 3-(3,4-dihydroxyphenyl)propanoate, the methyl ester of Dihydrocaffeic acid, is a phenolic compound of significant interest due to the potent antioxidant properties associated with its parent molecule.[1] This document provides a logical workflow, from initial experimental design to advanced troubleshooting, ensuring scientific integrity and reproducibility in your work.
Section 1: Foundational FAQs - Initial Experimental Design
This section addresses the critical preliminary questions that form the basis of a successful extraction strategy.
Q1: What are the common natural sources for Methyl 3-(3,4-dihydroxyphenyl)propanoate or its parent acid?
While the methyl ester itself is less commonly reported directly in plants, its parent compound, Dihydrocaffeic acid, is a known metabolite of caffeoylquinic acids.[1] Therefore, sources rich in these precursors are excellent starting points. These include:
-
Coffee Beans: A primary source of caffeic acid derivatives.
-
Artichoke (Cynara scolymus): Particularly the leaves, are known to contain high levels of phenolic compounds.[1]
-
Olive (Olea europaea): Both the fruit and by-products are rich sources.[1][2]
-
Beetroot (Beta vulgaris): The common red beet has been identified as containing Dihydrocaffeic acid.[1]
Expert Tip: The concentration of the target compound can vary significantly based on the plant's geographical origin, harvest time, and post-harvest processing. For consistent results, source your raw material from a single, reputable supplier and consider botanical authentication.[3]
Q2: How do I select the most effective primary extraction solvent?
Solvent selection is arguably the most critical factor and is governed by the principle of "like dissolves like".[4] Methyl 3-(3,4-dihydroxyphenyl)propanoate is a moderately polar phenolic compound.
-
Core Principle: The polarity of the solvent should match that of the target analyte to maximize solubility.[4]
-
Recommended Solvents: For phenolic compounds, mixtures of alcohol and water are typically most effective. Pure solvents are often less efficient than binary mixtures.
-
Ethanol/Water or Methanol/Water: These mixtures are highly effective for extracting phenolics.[5][6] An ethanol concentration of 50-80% is often a good starting point for optimization.[5][7] The water component helps to swell the plant matrix, while the alcohol disrupts cell membranes and solubilizes the compound.
-
-
Avoid: Highly non-polar solvents (e.g., hexane) will be ineffective for this target, while using only water may result in low solubility for the ester form of the compound.[8]
Q3: Which extraction method is best for my research: Conventional or Modern?
The choice of method depends on your laboratory's resources, desired throughput, and the thermal stability of your compound. While conventional methods are simple, modern techniques offer significant advantages in efficiency and time.[5][9]
| Method | Principle | Advantages | Disadvantages | Best For |
| Maceration | Soaking plant material in a solvent over a prolonged period.[5] | Simple, low-cost equipment, suitable for thermolabile compounds. | Time-consuming (hours to days), large solvent volume, potentially lower yield.[4] | Initial small-scale trials; labs without specialized equipment. |
| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation bubbles, rupturing cell walls and enhancing solvent penetration.[10][11] | Fast (typically <60 min), high efficiency, operates at low temperatures, reduced solvent use.[11][12] | Requires specialized equipment (ultrasonic bath/probe), potential for localized heating. | High-yield extraction of heat-sensitive compounds.[12] |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and plant matrix, causing cell rupture due to internal pressure.[9] | Extremely fast (5-30 min), high efficiency, reduced solvent consumption.[2][13][14] | Requires a microwave extractor, risk of thermal degradation if not controlled, limited to microwave-absorbing solvents. | Rapid, high-throughput screening and optimization. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.[15][16] | "Green" and non-toxic, no solvent residue, highly tunable selectivity, low-temperature operation.[16][][18] | High initial equipment cost, may require a polar co-solvent (e.g., ethanol) for phenolic compounds.[19] | High-purity extracts for pharmaceutical or food-grade applications. |
Section 2: Troubleshooting Guide by Extraction Technique
This section provides solutions to common problems encountered during the extraction process.
Ultrasound-Assisted Extraction (UAE)
Problem: Low or Inconsistent Extraction Yield
-
Possible Cause 1: Insufficient Acoustic Energy. In an ultrasonic bath, the energy is often unevenly distributed.[10]
-
Solution: Ensure your vessel is placed in a region of maximum cavitation (often the center). For greater consistency and power, use an ultrasonic probe sonicator, which delivers energy directly into the sample.[10][20] Increase the ultrasound power or amplitude, but monitor for temperature changes.[20]
-
-
Possible Cause 2: Inappropriate Solvent-to-Solid Ratio. Too little solvent may not fully wet the sample, while too much can make recovery difficult.[4]
-
Solution: Optimize the ratio. Start with a ratio of 20:1 or 30:1 (mL solvent: g sample) and test higher or lower ratios.[7]
-
-
Possible Cause 3: Suboptimal Extraction Time or Temperature. Equilibrium may not have been reached, or the temperature may be too low for efficient diffusion.
Microwave-Assisted Extraction (MAE)
Problem: Evidence of Compound Degradation (e.g., browning of extract, new peaks in HPLC)
-
Possible Cause: Excessive Microwave Power or Temperature. High power can create localized "hot spots" that degrade thermolabile phenolic compounds.
-
Solution: Reduce the microwave power and/or set a maximum temperature limit on the instrument. Optimize for the lowest power setting that still provides efficient extraction. A temperature of 60°C is often a good starting point for phenolics.[13]
-
-
Possible Cause 2: Prolonged Extraction Time. MAE is extremely rapid; even a few extra minutes can lead to degradation.[2]
-
Solution: Optimize the extraction time carefully. Typical MAE times are between 2 and 16 minutes.[13] Run short time-course experiments (e.g., 2, 5, 10, 15 min) to find the point of maximum yield before degradation occurs.
-
Supercritical Fluid Extraction (SFE)
Problem: Poor Yield of a Moderately Polar Compound
-
Possible Cause: Insufficient Polarity of Supercritical CO2. Carbon dioxide is a non-polar solvent and is inefficient at extracting phenolic compounds on its own.
-
Solution: Add a polar co-solvent (modifier). Ethanol is a common and effective choice.[19] Optimize the percentage of the co-solvent (e.g., 5-20%) to increase the solvating power of the supercritical fluid for your target analyte.
-
-
Possible Cause 2: Suboptimal Pressure and Temperature. The density and solvating power of the supercritical fluid are directly controlled by pressure and temperature.[15][]
-
Solution: Systematically optimize these parameters. Increase the pressure to increase the fluid density and solvating power. Adjust the temperature; while higher temperatures can increase vapor pressure of the analyte, they decrease the fluid density. The interplay between these two factors must be empirically determined for your specific matrix.
-
Section 3: General and Post-Extraction Troubleshooting
Q: My extraction yields are highly variable between batches. What is the cause?
-
Answer: This common issue, as outlined by BenchChem, points to a lack of standardization in your workflow.[3]
-
Raw Material Variability: Ensure you are using the same plant part, from the same supplier, harvested at the same time of year.
-
Inconsistent Particle Size: Grind your material to a consistent and fine particle size to ensure uniform solvent penetration.[4]
-
Lack of Parameter Control: Document and strictly control every parameter: solvent-to-solid ratio, extraction time, temperature, and agitation speed for every single run.[3]
-
Chemical Standardization: For robust quality control, use HPLC to quantify Methyl 3-(3,4-dihydroxyphenyl)propanoate or a related marker compound in each batch to ensure it meets a predefined concentration range.[3]
-
Q: My final extract contains many impurities. How can I perform a cleanup?
-
Answer: Solid-Phase Extraction (SPE) is an excellent technique for post-extraction cleanup and purification.[22][23]
-
Principle: The crude extract is passed through a cartridge containing a solid sorbent. The target analyte is either retained on the sorbent while impurities pass through, or vice-versa.
-
Sorbent Selection: For Methyl 3-(3,4-dihydroxyphenyl)propanoate, a reversed-phase (e.g., C18) or a mixed-mode anion-exchange sorbent would be a good choice.[24]
-
General Workflow:
-
Condition: Flush the cartridge with a strong solvent (e.g., methanol).
-
Equilibrate: Flush with a weak solvent (e.g., water).
-
Load: Pass your dissolved crude extract through the cartridge.
-
Wash: Use a weak solvent to wash away polar impurities.
-
Elute: Use a stronger solvent (e.g., methanol or acidified methanol) to recover your target compound.[22]
-
-
Q: I am concerned about the stability of my final, purified extract. What are the best storage conditions?
-
Answer: Phenolic compounds, especially those with a catechol group like your target, are susceptible to oxidation.
-
Recommended Storage: Store the dried extract in an airtight, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended).[3] This minimizes exposure to light, oxygen, and heat, which are the primary drivers of degradation.
-
Section 4: Protocols and Data
Protocol: Optimized Ultrasound-Assisted Extraction (UAE)
-
Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh). Dry in an oven at 40-50°C to a constant weight to remove residual moisture.
-
Extraction:
-
Weigh 5.0 g of the dried powder into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (v/v in deionized water), creating a 20:1 solvent-to-solid ratio.
-
Place the flask in an ultrasonic bath, ensuring the water level is above the solvent level in the flask.
-
Sonicate for 30 minutes at a controlled temperature of 50°C.[7][11]
-
-
Separation:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[3]
-
Wash the residue with an additional 20 mL of the extraction solvent to ensure complete recovery.
-
-
Concentration:
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent thermal degradation.[3]
-
-
Drying and Storage:
-
Dry the concentrated extract to a constant weight using a freeze-dryer or a vacuum oven.
-
Store the final dried extract in an airtight, light-protected container at -20°C.[3]
-
Table 2: Typical Starting Parameters for Optimization
| Parameter | Maceration | UAE | MAE | SFE |
| Solvent | 70% Ethanol | 70% Ethanol | 70% Ethanol | Supercritical CO2 + 10% Ethanol |
| S:L Ratio (g:mL) | 1:20 | 1:20 | 1:30 | 1:10 |
| Temperature (°C) | 25 (Room Temp) | 50 | 60 | 50 |
| Time (min) | 1440 (24h) | 30 | 10 | 60 |
| Pressure (bar) | N/A | N/A | N/A | 200 |
Section 5: Visualization Workflows
General Troubleshooting Workflow
Caption: Step-by-step process flow for Ultrasound-Assisted Extraction (UAE).
References
- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (n.d.). Google AI.
- Microwave-Assisted Extraction of Different Groups of Phenolic Compounds from Grape Skin Pomaces: Modeling and Optimization. (n.d.). Google AI.
- A REVIEW OF NATURAL PRODUCTS FROM PLANTS USING CARBON DIOXIDE SUPERCRITICAL FLUID EXTRACTION - IEM Journal. (n.d.). IEM Journal.
- Supercritical Fluid Extraction with CO2 - síbiotech. (n.d.). síbiotech.
- Effect of Ultrasound-Assisted Extraction of Phenolic Compounds on the Characteristics of Walnut Shells - Scirp.org. (2018). Scirp.org.
- Supercritical Fluid Extraction (SFE) Technology Services for Natural Products. (n.d.). BOC Sciences.
- Microwave-assisted extraction of phenolic and flavonoid compounds from Eucalyptus camaldulensis Dehn leaves as compared with ultrasound-assisted extraction - SciELO. (2012). SciELO.
- Natural Product Extraction | Supercritical Fluids - Phasex Corporation. (n.d.). Phasex Corporation.
- Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC. (n.d.). PMC.
- Microwave-Assisted Extraction of Phenolic Compounds from Olive By-Products - Chemical Engineering Transactions. (2022). Chemical Engineering Transactions.
- Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - MDPI. (2022). MDPI.
- Ultrasonic-Assisted Extraction of Phenolic Compounds, Flavonoids, and Antioxidants from Dill (Anethum graveolens L.) - PMC. (n.d.). PMC.
- Ultrasound-assisted extraction of polyphenols from Chinese propolis - Frontiers. (n.d.). Frontiers.
- Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization - MDPI. (2025). MDPI.
- Technical Support Center: Addressing Inconsistencies in Bioactivity of Natural Extracts - Benchchem. (n.d.). Benchchem.
- Methyl 3-(3,4-dihydroxyphenyl)propanoate | 3598-22-9. (n.d.). Sigma-Aldrich.
- Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018). PMC.
- 3-(3,4-Dihydroxyphenyl)propanoate | C9H9O4- | CID 6950105 - PubChem. (n.d.). PubChem.
- Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB. (2010). FooDB.
- 3-(3,4-Dihydroxyphenyl)propionic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Thermo Fisher Scientific.
- Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples - Diva-Portal.org. (2020). Diva-Portal.org.
- Optimization of Conditions for the Extraction of Natural Antioxidants from Raw Plant Materials - ResearchGate. (2025). ResearchGate.
- Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. - Open Research Africa. (2021). Open Research Africa.
- The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. (n.d.). Phenomenex.
- Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC. (2021). PMC.
- Materials for Solid-Phase Extraction of Organic Compounds - MDPI. (2019). MDPI.
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- 1. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
- 2. cetjournal.it [cetjournal.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(3,4-Dihydroxyphenyl)propionic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ultrasound-Assisted Extraction of Phenolic Compounds on the Characteristics of Walnut Shells [scirp.org]
- 11. Ultrasonic-Assisted Extraction of Phenolic Compounds, Flavonoids, and Antioxidants from Dill (Anethum graveolens L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Microwave-Assisted Extraction of Different Groups of Phenolic Compounds from Grape Skin Pomaces: Modeling and Optimization [journal.pan.olsztyn.pl]
- 14. Microwave-assisted extraction of phenolic and flavonoid compounds from Eucalyptus camaldulensis Dehn leaves as compared with ultrasound-assisted extraction [scielo.org.ar]
- 15. ajgreenchem.com [ajgreenchem.com]
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- 20. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. diva-portal.org [diva-portal.org]
- 23. phenomenex.com [phenomenex.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate by HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific analyte. As a catechol derivative, Methyl 3-(3,4-dihydroxyphenyl)propanoate presents unique stability and chromatographic challenges that require careful consideration in method development and execution.
This guide is structured into a troubleshooting Q&A section to address immediate problems, followed by a broader FAQ section for method development and best practices.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate.
Q1: My peak for Methyl 3-(3,4-dihydroxyphenyl)propanoate is showing significant tailing. What's causing this and how do I fix it?
A1: Peak tailing for this analyte is the most frequently reported issue and is almost always caused by secondary interactions between the phenolic hydroxyl groups of the catechol moiety and active sites on the stationary phase.[1]
Primary Cause: Silanol Interactions Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be ionized (Si-O⁻) and interact strongly with the acidic protons of your analyte's hydroxyl groups, causing the peak to tail.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Solutions to Mitigate Silanol Interactions:
-
Adjust Mobile Phase pH (Most Effective): Lower the pH of your aqueous mobile phase to a range of 2.5-3.0. This is done by adding an acidifier like 0.1% formic acid or 0.1% phosphoric acid. At this low pH, the silanol groups are protonated (Si-OH) and no longer ionized, which dramatically reduces the unwanted secondary interactions.[3][4]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns, often labeled as "Type B" or "high-purity silica," have a much lower concentration of active silanols and are more thoroughly end-capped (reacting residual silanols with a small silylating agent). These columns are specifically designed to produce better peak shapes for basic and acidic compounds.[3]
-
Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 25-50 mM) to control the pH effectively at the column surface.[4] Inadequate buffering can lead to pH shifts that exacerbate tailing.[5]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion, including tailing.[6] Try reducing the injection volume or diluting your sample.
Q2: I'm losing analyte signal over a sequence of injections, and my baseline is drifting. What is happening?
A2: This is a classic sign of analyte instability. The 3,4-dihydroxyphenyl (catechol) structure is highly susceptible to oxidation, especially in solution.[7] This degradation can occur in the sample vial on the autosampler or even within the HPLC system.
Causes of Degradation:
-
Oxidation: Catechols can oxidize to form quinones, which can then polymerize. This process is accelerated by elevated pH, the presence of dissolved oxygen, and trace metal ions in your sample or mobile phase.
-
Temperature: Higher temperatures on the autosampler tray will accelerate the degradation process.[8]
Solutions to Prevent Degradation:
-
Acidify Your Sample Diluent: Prepare your samples and standards in a diluent that is acidic and matches the initial mobile phase composition. A common choice is 50:50 acidified water:acetonitrile. The low pH is critical for stability.
-
Control Sample Temperature: Use a cooled autosampler set to 4-8°C. For long-term storage of stock solutions or plasma samples, temperatures of -80°C are recommended to prevent degradation.[8]
-
Use an Antioxidant or Chelating Agent: If degradation persists, consider adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA to your sample diluent. EDTA will bind trace metal ions that can catalyze oxidation.
-
Prepare Samples Fresh: For maximum accuracy, prepare samples immediately before placing them in the autosampler for analysis. Avoid letting samples sit at room temperature for extended periods.
Q3: My retention time is shifting between injections. Why is this occurring?
A3: Retention time (RT) instability can frustrate quantification and peak identification. The issue can stem from the HPLC system, the column, or the mobile phase.[6]
Common Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inadequate Column Equilibration | When changing mobile phase composition or starting up, flush the column with at least 10-20 column volumes of the new mobile phase before injecting.[9] | The stationary phase requires time to fully equilibrate with the mobile phase. Insufficient equilibration leads to a drifting RT, usually to shorter times, in the initial runs. |
| Mobile Phase Composition Change | Prepare mobile phases fresh daily. If using an aqueous buffered mobile phase, be aware that organic solvent can evaporate over time, increasing the aqueous content and thus retention time. Ensure precise measurements when preparing solutions.[10] | The ratio of aqueous to organic solvent is the primary driver of retention in reversed-phase HPLC. Even small changes can significantly alter RT.[11] |
| Pump and Flow Rate Fluctuation | Check for leaks in the system, particularly around pump seals and fittings.[1] Degas the mobile phase thoroughly to prevent air bubbles from entering the pump, which can cause pressure fluctuations and RT shifts.[9] | A consistent, pulse-free flow from the pump is necessary for reproducible retention times. Air bubbles and leaks disrupt this consistency. |
| Column Temperature Variation | Use a thermostatted column compartment and set it to a stable temperature (e.g., 30°C).[12] | Retention is temperature-dependent. Fluctuations in ambient lab temperature can cause RT to drift if a column oven is not used. |
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the ideal starting conditions for developing a new HPLC method for Methyl 3-(3,4-dihydroxyphenyl)propanoate?
A4: A robust starting point is crucial for efficient method development. Based on the analyte's properties, the following conditions are recommended for a reversed-phase HPLC method.[13]
Recommended Starting Method Parameters:
| Parameter | Recommendation | Rationale and Expertise |
| Column | High-purity, end-capped C18, 2.7-5 µm particle size (e.g., 100 x 4.6 mm) | A C18 phase provides good hydrophobic retention for the molecule. High-purity silica is essential to minimize peak tailing from silanol interactions.[3] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in HPLC-grade Water | Acidification is non-negotiable. It ensures good peak shape by suppressing silanol ionization and stabilizes the catechol analyte by preventing oxidation.[5][14] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often a good first choice due to its low viscosity and UV transparency.[15] Methanol can offer different selectivity and should be tried if resolution is an issue.[14] |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 15-20 minutes. | A gradient is recommended to ensure elution of any potential impurities or degradants, making the method suitable as a stability-indicating assay.[11] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard flow rate providing good efficiency without excessive backpressure. |
| Column Temp. | 30°C | Provides better run-to-run reproducibility than ambient temperature.[16] |
| Detector | UV/DAD at max absorbance (approx. 280 nm) | A Diode Array Detector (DAD) is ideal as it can confirm peak purity by assessing the spectra across the peak. |
| Injection Vol. | 5-10 µL | A small volume helps prevent column overload and peak distortion. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (at initial gradient conditions) | Dissolving the sample in the mobile phase is a best practice to ensure compatibility and prevent peak distortion.[17] |
Q5: How should I prepare my samples to ensure they are clean and stable before injection?
A5: Proper sample preparation is critical for protecting your HPLC column and ensuring accurate, reproducible results. The key goals are removing particulates and maintaining analyte stability.
Step-by-Step Sample Preparation Protocol:
-
Weighing: Accurately weigh the sample material into a clean volumetric flask.
-
Dissolution: Add a portion of the sample diluent (e.g., acidified 50:50 water:acetonitrile) and sonicate briefly if necessary to ensure complete dissolution.
-
Dilution: Bring the flask to final volume with the diluent and mix thoroughly.
-
Filtration (Critical Step): Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial. This step removes particulates that can block the column inlet frit, causing high backpressure and poor peak shapes.[18] Choose a filter material (e.g., PTFE, PVDF) that is compatible with your sample solvent.
-
Storage: Use amber or light-blocking autosampler vials to protect the analyte from photodegradation. Cap immediately and place in a cooled autosampler (4-8°C) to await injection.[8]
Caption: Recommended sample preparation workflow.
Q6: Can I use a mass spectrometer (MS) for detection with this analyte?
A6: Absolutely. LC-MS is an excellent technique for this analyte, offering superior sensitivity and selectivity compared to UV detection.[13] When developing an LC-MS method, the primary consideration is the choice of a volatile mobile phase modifier.
-
Switch to Volatile Buffers: Instead of non-volatile acids like phosphoric acid, you must use volatile alternatives.
-
0.1% Formic Acid is the most common choice for positive ion mode ESI-MS.
-
Ammonium formate or ammonium acetate can also be used as buffers if pH control is needed.[5]
-
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for phenolic compounds, as it can easily deprotonate the hydroxyl groups. However, positive ion mode should also be evaluated.
References
-
AKJournals. (2019, April 9). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. [Link]
-
ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
-
PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
Polish Journal of Food and Nutrition Sciences. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Omega Scientific. Solving Common Errors in HPLC. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
AELAB. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]
-
Chromatography Today. What are the Common Peak Problems in HPLC. [Link]
-
Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]
-
Cytiva. HPLC sample preparation— a study using Whatman filtration devices. [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Phenomenex. Mobile Phase Selectivity. [Link]
-
ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram. [Link]
-
PubChem. 3-(3,4-Dihydroxyphenyl)propanoate. [Link]
-
LinkedIn. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
FooDB. (2010, April 8). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). [Link]
-
PubMed. (2004, April 5). Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography. [Link]
Sources
- 1. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 2. waters.com [waters.com]
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- 5. welch-us.com [welch-us.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
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Technical Support Center: Methyl 3-(3,4-dihydroxyphenyl)propanoate (MDPHP)
Welcome to the technical support center for Methyl 3-(3,4-dihydroxyphenyl)propanoate (MDPHP), also known as Dihydrocaffeic Acid Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this catechol-containing compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, ensuring the integrity and success of your research.
Introduction: The Catechol Challenge
Methyl 3-(3,4-dihydroxyphenyl)propanoate is a valuable compound, but its 3,4-dihydroxy (catechol) moiety makes it susceptible to degradation, primarily through oxidation.[1] This guide will help you understand the underlying mechanisms of MDPHP degradation and provide actionable solutions to maintain its stability and purity throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My MDPHP solution is turning brown. What is happening and is the compound still usable?
A1: The brown discoloration is a classic indicator of catechol oxidation.[2] The catechol group in MDPHP is readily oxidized to form highly reactive o-quinones.[1][3] These quinones can then undergo further reactions, including polymerization, to produce colored products.[3] The rate of this autoxidation is significantly influenced by factors such as pH, temperature, and the presence of oxygen and metal ions.[4][5]
Whether the compound is still usable depends on the extent of degradation and the sensitivity of your assay. For applications requiring high purity, such as quantitative analysis or cell-based assays, the presence of these degradation products can interfere with your results. It is highly recommended to use freshly prepared solutions or take stringent measures to prevent oxidation.
Q2: What are the optimal storage conditions for solid MDPHP and its solutions?
A2:
-
Solid Form: Solid MDPHP should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[6]
-
Solutions: Solutions are significantly more prone to degradation. If you must store solutions, they should be prepared in deoxygenated solvents, purged with an inert gas, and stored at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air. The addition of antioxidants can also be beneficial (see Troubleshooting Guide).
Q3: Can I use metal spatulas or containers when handling MDPHP?
A3: It is strongly advised to avoid using metal spatulas or containers, especially those made of copper or iron. Metal ions can catalyze the oxidation of catechols, accelerating the degradation of your compound.[1][5] Use glass or non-reactive polymer-based labware for handling and storage.
Troubleshooting Guide
Problem 1: Unexpected Peaks in HPLC/LC-MS Analysis
Scenario: You are running an HPLC or LC-MS analysis of your MDPHP sample and observe additional, unexpected peaks that are not present in your standard.
Likely Cause: These peaks are most likely degradation products of MDPHP. The primary degradation pathway is oxidation, leading to the formation of quinones and subsequent polymerized species.[3] Hydrolysis of the methyl ester group to form 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) is also a possibility, especially under acidic or basic conditions.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC/LC-MS peaks.
Detailed Troubleshooting Steps:
-
Verify Sample Integrity:
-
Action: Prepare a fresh solution of MDPHP in a deoxygenated solvent (e.g., sparged with nitrogen or argon) immediately before analysis.
-
Rationale: This minimizes the time for oxidation to occur.
-
-
Analyze Degradation Products by LC-MS/MS:
-
Action: If available, use tandem mass spectrometry (MS/MS) to fragment the parent ion and the unexpected peaks.
-
Rationale: The fragmentation pattern can help elucidate the structure of the degradation products. For example, the formation of an o-quinone would result in a mass loss of 2 Da from the parent compound.
-
-
Implement Preventative Measures:
-
Action: Add a small amount of an antioxidant, such as ascorbic acid or EDTA, to your sample and mobile phase.
-
Rationale: Ascorbic acid can reduce the oxidized quinone back to the catechol, while EDTA chelates metal ions that catalyze oxidation.
-
Action: Ensure your mobile phase is slightly acidic (e.g., pH 3-5) by adding 0.1% formic or acetic acid.
-
Rationale: A lower pH can help to suppress the autoxidation of catechols.[5]
-
Problem 2: Inconsistent Results in Cell-Based Assays
Scenario: You are observing high variability or a loss of expected biological activity in your cell-based assays using MDPHP.
Likely Cause: The degradation of MDPHP in your cell culture media is a probable cause. Cell culture media is typically buffered at a physiological pH (~7.4), which is alkaline enough to promote rapid catechol autoxidation.[3][4] The degradation products may have different or no biological activity, and some, like reactive oxygen species (ROS) generated during oxidation, can be cytotoxic.[3][4]
Experimental Protocol: Assessing MDPHP Stability in Cell Culture Media
-
Preparation: Prepare a stock solution of MDPHP in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the MDPHP stock into your cell culture medium at the final desired concentration. Also, prepare a control sample in a more stable buffer (e.g., pH 4 acetate buffer).
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the medium.
-
Analysis: Immediately analyze the aliquots by HPLC-UV or LC-MS to quantify the remaining amount of intact MDPHP.
-
Data Evaluation: Plot the concentration of MDPHP versus time to determine its stability profile in your specific media.
Solutions and Best Practices:
-
Fresh Preparation: Always prepare fresh dilutions of MDPHP in media immediately before adding to cells.
-
Antioxidants: Consider co-incubating with a non-toxic antioxidant like N-acetylcysteine (NAC) if it does not interfere with your assay.
-
Control for Degradation Products: If some degradation is unavoidable, consider synthesizing or isolating the major degradation products to test their individual effects in your assay.
Problem 3: Failed Enzymatic or Chemical Synthesis Reactions
Scenario: You are using MDPHP as a starting material for a reaction, but you are getting low yields or a complex mixture of byproducts.
Likely Cause: The reaction conditions may be promoting the degradation of the catechol moiety. This is especially true for reactions run at neutral or basic pH, in the presence of oxidizing agents, or with metal catalysts.
Decision Logic for Reaction Optimization:
Caption: Decision logic for optimizing synthesis with MDPHP.
Recommendations:
-
Protecting Groups: The most robust solution is to protect the catechol hydroxyl groups before performing the reaction. Common protecting groups for catechols include acetonides, silyl ethers (e.g., TBDMS), or methoxymethyl (MOM) ethers. The protecting groups can be removed in a subsequent step.
-
Reaction Condition Optimization:
-
Solvent: Use deoxygenated solvents.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
pH: If possible, maintain a slightly acidic pH.
-
Summary of MDPHP Degradation
| Stress Condition | Primary Degradation Pathway | Key Degradation Products |
| Oxidation (Air, Metal Ions) | Autoxidation | o-Quinones, Semiquinones, Polymers, ROS[1][4][5] |
| High pH (>7) | Accelerated Autoxidation | o-Quinones, Polymers[3][4] |
| High Temperature | Accelerated Oxidation & Hydrolysis | o-Quinones, Dihydrocaffeic Acid[7][9] |
| Acidic/Basic Hydrolysis | Ester Cleavage | 3-(3,4-dihydroxyphenyl)propanoic acid[7][8] |
| Enzymatic | Oxidation/Hydrolysis | Varies with enzyme (e.g., tyrosinase, esterase)[3][10] |
By understanding the inherent instability of the catechol moiety in Methyl 3-(3,4-dihydroxyphenyl)propanoate and implementing the strategies outlined in this guide, you can minimize degradation, ensure the reliability of your experimental data, and accelerate your research and development efforts.
References
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC. (2021, February 19). National Center for Biotechnology Information. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials | ACS Omega. (2021, February 19). ACS Publications. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]
-
How catecholamines are oxidized?. (2021, April 29). ResearchGate. [Link]
-
Kinetic analysis and mechanistic aspects of autoxidation of catechins. (2002, January 15). PubMed. [Link]
-
Reaction mechanism of the auto-oxidation of catechol to o-quinone.... (n.d.). ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. (2016, December 8). Semantic Scholar. [Link]
-
Simultaneous determination of selected catechins and pyrogallol in deer intoxications by HPLC-MS/MS. (2021, August 15). PubMed. [Link]
-
Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization. (n.d.). ResearchGate. [Link]
-
[Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry]. (2015, May 15). PubMed. [Link]
-
Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. (n.d.). American Society for Microbiology. [Link]
-
First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.) | ACS Food Science & Technology. (2025, September 2). ACS Publications. [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. [Link]
-
KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. (n.d.). Kanehisa Laboratories. [Link]
-
Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. (n.d.). ResearchGate. [Link]
-
Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. (2018, April 22). PubMed. [Link]
-
Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. (2021, October 29). MDPI. [Link]
-
6. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. (n.d.). U.S. Geological Survey. [Link]
-
EAWAG-BBD Pathway Map: Ketoprofen Degradation. (2010, March 24). EAWAG Biocatalysis/Biodegradation Database. [Link]
-
Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
3-(3,4-dihydroxyphenyl)propanoate | C9H9O4- - PubChem. (n.d.). PubChem. [Link]
-
Determination of m- and p-O-methylated products of L-3,4-dihydroxyphenylalanine using high-performance liquid chromatography and electrochemical detection. (n.d.). PubMed. [Link]
-
Evaluating bioactivity retention in metabolism: a comparative study of chlorogenic acid and its metabolite dihydrocaffeic acid on antioxidant, anti-inflammatory, and anti-obesogenic activities in vitro. (2024, August 19). Taylor & Francis Online. [Link]
-
Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022, April 30). MDPI. [Link]
-
Enzymatic hydrolysis – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
A study of the oxidation of 3:4-dihydroxyphenyl-N-methylalanine with reference to its possible function as a precursor of adrenaline - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Impurity profiling and drug characterization: backdrop and approach. (2000, June 1). International Journal of Pharmaceutical Sciences and Research. [Link]
-
12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. (n.d.). CORE. [Link]
-
(PDF) Methyl 3-(4-hydroxyphenyl)propionate. (n.d.). ResearchGate. [Link]
-
Investigation of the metabolic fate of dihydrocaffeic acid. (2008, March 1). PubMed. [Link]
-
Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). (2010, April 8). FooDB. [Link]
-
Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. (2023, May 18). MDPI. [Link]
-
Investigation of the metabolic fate of dihydrocaffeic acid | Request PDF. (2025, August 6). ResearchGate. [Link]
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- 10. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]
Technical Support Center: Handling & Long-Term Storage of Methyl 3-(3,4-dihydroxyphenyl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and protocol guide for researchers and drug development professionals working with Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as Methyl dihydrocaffeate, CAS: 3598-22-9).
Due to its highly reactive structural motifs, improper storage of this compound rapidly degrades its integrity, compromising experimental reproducibility and introducing cytotoxic artifacts into biological assays. This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute stability of your chemical stocks.
PART 1: The Causality of Degradation (Mechanistic Insights)
To store this compound effectively, one must understand why it degrades. Methyl dihydrocaffeate consists of a propanoate ester linked to a 3,4-dihydroxyphenyl (catechol) ring[1]. Its degradation is driven by two primary mechanisms:
-
Auto-Oxidation of the Catechol Ring : The electron-rich catechol ring is highly susceptible to auto-oxidation. In the presence of molecular oxygen, transition metals, or light, the hydroxyl groups lose electrons, forming a reactive semiquinone radical. This intermediate rapidly oxidizes into an ortho-quinone[2]. This quinone is a highly electrophilic species that will undergo Michael addition with nucleophiles (including other catechol molecules or proteins in your assay), forming dark, melanin-like polymeric aggregates[3].
-
pH-Dependent Acceleration : The oxidation rate is exponentially accelerated at basic or physiological pH (pH ≥ 7.4). Deprotonation of the phenolic hydroxyl groups increases their electron density, drastically lowering the activation energy required for oxidation[2].
-
Ester Hydrolysis : The methyl ester linkage is vulnerable to hydrolysis in the presence of ambient moisture, converting the compound back into dihydrocaffeic acid and altering its lipophilicity and cellular permeability.
Fig 1. Catechol oxidation pathway of Methyl Dihydrocaffeate and stabilization interventions.
PART 2: Quantitative Storage Guidelines
To arrest the degradation pathways outlined above, storage conditions must strictly control temperature, atmosphere, and light exposure.
| Material State | Storage Temperature | Atmospheric Condition | Light Exposure | Maximum Shelf Life |
| Solid (Powder) | -20°C to -80°C | Argon or Nitrogen Purged | Dark (Amber Vial) | Up to 2 Years |
| Solid (Powder) | 2°C to 8°C | Argon or Nitrogen Purged | Dark (Amber Vial) | Up to 6 Months |
| Solution (DMSO/EtOH) | -80°C | Argon or Nitrogen Purged | Dark | 1 Month |
| Solution (Aqueous) | 4°C or Room Temp | Ambient | Ambient | < 4 Hours (Use Immediately) |
PART 3: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating internal quality control (QC) checks, you can verify the integrity of your compound at every step.
Protocol A: Aliquoting and Storing Solid Stocks
Repeated freeze-thaw cycles and condensation are the primary vectors for ester hydrolysis.
-
Equilibration : Before opening, allow the lyophilized master vial to reach room temperature inside a desiccator (approx. 30–60 minutes).
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.
-
-
QC Inspection : Visually inspect the powder. It must be pristine white to pale beige.
-
Aliquoting : In a low-light environment, rapidly weigh the powder into single-use amber glass vials.
-
Causality: Amber glass blocks UV/blue light, preventing photochemical radical initiation.
-
-
Purging : Gently blow a stream of heavy inert gas (preferably Argon, as it is heavier than air and displaces oxygen more effectively than Nitrogen) into the vial for 10-15 seconds.
-
Sealing : Cap tightly, wrap the seal with Parafilm, and store at -20°C in a secondary container equipped with indicating silica gel desiccants.
-
Validation Check: If the powder develops a pinkish or brown hue at any point during storage, oxygen ingress has occurred. Discard the compromised aliquot.
-
Fig 2. Step-by-step workflow and QC validation for the long-term storage of solid stocks.
Protocol B: Preparation of Liquid Working Solutions
-
Solvent Selection : Use only anhydrous, degassed Dimethyl Sulfoxide (DMSO) or absolute ethanol.
-
Causality: Dissolved oxygen in standard solvents will rapidly oxidize the catechol ring.
-
-
Dissolution : Add the solvent to the Argon-purged vial and vortex gently. Do not heat the solution above 30°C.
-
Storage : If the stock is not used immediately, flush the vial headspace with Argon, flash-freeze in liquid nitrogen, and store at -80°C.
-
Validation Check: A pristine 10 mM DMSO stock is completely clear and colorless. Measure the UV-Vis absorbance; any absorption peak emerging above 400 nm confirms the presence of oxidized quinone byproducts.
-
PART 4: Troubleshooting & FAQs
Q: My stock solution turned pink/brown after a few days in the fridge. Is it still viable? A: No. The color change is the visual hallmark of catechol oxidation into an ortho-quinone, followed by polymerization into melanin-like aggregates[2]. The active concentration of Methyl dihydrocaffeate is severely compromised. Furthermore, quinones are highly reactive electrophiles that will covalently modify cysteine and lysine residues on proteins in your assay via Michael addition[3], leading to false positives or off-target cytotoxicity. Discard the solution immediately.
Q: Can I store working solutions in aqueous buffers (e.g., PBS, pH 7.4) long-term? A: Absolutely not. At physiological pH (7.4), the phenolic hydroxyls are partially deprotonated. This phenoxide state is highly electron-rich and oxidizes exponentially faster than the protonated form[2]. Aqueous solutions must be prepared immediately before the experiment. If your workflow requires extended aqueous stability (e.g., a 24-hour cell culture assay), degas the buffer with Argon and consider adding a compatible reducing agent (e.g., 1 mM Ascorbic Acid or DTT) to recycle the semiquinone radical back to the stable catechol state.
Q: Why did my compound precipitate when diluted from DMSO into my cell culture media? A: Methyl dihydrocaffeate is highly lipophilic due to the methyl ester and propanoate chain[1]. If the concentration of the aqueous dilution exceeds its thermodynamic solubility limit, or if the media is cold, it will crash out of solution. Troubleshooting Step: Ensure the final DMSO concentration in your assay is between 0.1% and 0.5%. Pre-warm the media to 37°C and add the DMSO stock dropwise while vortexing to prevent localized supersaturation.
References
Sources
Technical Support Center: Troubleshooting Methyl 3-(3,4-dihydroxyphenyl)propanoate Bioassays
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who have spent months chasing false positives derived from catechol-containing compounds.
Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as dihydrocaffeic acid methyl ester) is a potent antioxidant and a frequent hit in screening libraries. However, its 3,4-dihydroxyphenyl (catechol) moiety makes it notoriously unstable in standard in vitro assay environments. This guide is designed to help you diagnose inconsistent readouts, understand the underlying chemical causality, and implement self-validating protocols to isolate true biological activity from assay interference.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: Why do my IC50 values for Methyl 3-(3,4-dihydroxyphenyl)propanoate fluctuate wildly between different assay runs? The Causality: The variability you are observing is not biological; it is driven by the redox state of the catechol ring. Under standard physiological assay conditions (pH > 7.0, aerobic environment), catechols undergo rapid auto-oxidation to form o-quinones, which subsequently isomerize into highly reactive quinone methides[1]. The rate of this auto-oxidation is highly dependent on trace transition metals (e.g., Cu²⁺, Fe³⁺) present in your buffer[2]. Because dissolved oxygen and trace metal concentrations vary between buffer batches and water sources, the rate of quinone formation fluctuates, leading to inconsistent apparent potency.
Q2: My target enzyme seems irreversibly inhibited, but the literature suggests this compound should be a reversible binder. What is happening? The Causality: You are likely observing covalent modification rather than non-covalent competitive inhibition. The electrophilic quinone methide intermediate undergoes rapid Michael addition with nucleophilic residues—specifically cysteines and lysines—on your target protein[3]. This forms irreversible covalent adducts, artificially inflating the compound's apparent affinity and permanently inactivating the enzyme. This behavior is a hallmark of Pan-Assay Interference Compounds (PAINS)[4].
Q3: How do I prevent this auto-oxidation without interfering with the assay readout? The Causality: You must control the redox environment, but the choice of reducing agent is critical. While Dithiothreitol (DTT) is a standard laboratory reducing agent, its free thiols will act as nucleophiles and directly react with the o-quinone, forming compound-DTT adducts that deplete your effective drug concentration. Instead, you must use Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a phosphine-based reducing agent that provides the necessary electrons to reduce the o-quinone back to a stable catechol without forming covalent adducts itself.
Q4: How do I distinguish true biological activity from PAINS interference? The Causality: You must force the system to prove its reversibility. Because PAINS often act via covalent adduction or redox cycling[5], a true pharmacological inhibitor will release from the target upon dilution, whereas a PAINS compound will not. Implementing a jump-dilution assay (detailed in the protocol below) creates a self-validating system that immediately flags irreversible interference.
Part 2: Quantitative Buffer Optimization
To stabilize Methyl 3-(3,4-dihydroxyphenyl)propanoate, buffer additives must be carefully selected based on their chemical interactions with the catechol moiety.
Table 1: Quantitative Impact of Buffer Additives on Catechol Stability (pH 7.4, 25°C)
| Additive | Concentration | Mechanism of Action | Est. Catechol Half-Life (t₁/₂) | Risk of Assay Interference | Recommendation |
| None (Control) | N/A | N/A | < 2 hours | High (Quinone formation) | Not recommended |
| DTT | 1–5 mM | Thiol-based reduction | ~4 hours | High (Forms DTT-adducts) | Avoid |
| TCEP | 1–2 mM | Phosphine-based reduction | > 24 hours | Low (Non-nucleophilic) | Optimal |
| EDTA | 0.5 mM | Metal chelation | ~8 hours | Low (Prevents catalysis) | Use alongside TCEP |
| Ascorbic Acid | 1 mM | Radical scavenging | ~6 hours | Moderate (Pro-oxidant risk) | Use with caution |
| Half-life estimates are based on the spectroscopic disappearance of the catechol peak under standard aerobic assay conditions. |
Part 3: Pathway Visualization
The following diagram maps the divergent chemical pathways of Methyl 3-(3,4-dihydroxyphenyl)propanoate depending on the assay environment.
Fig 1: Redox-driven auto-oxidation pathway of catechols leading to assay interference.
Part 4: Redox-Controlled Bioassay Workflow
To ensure scientific integrity, the following methodology establishes a self-validating system that isolates true pharmacological inhibition from redox-driven artifacts.
Phase 1: Acidified Stock Preparation
-
Solvent Selection: Prepare a 10 mM stock solution of Methyl 3-(3,4-dihydroxyphenyl)propanoate in 100% anhydrous DMSO.
-
Acidification: Supplement the DMSO with 0.1% (v/v) glacial acetic acid or formic acid.
-
Causality: The acidic vehicle protonates the phenolic hydroxyl groups, drastically suppressing spontaneous auto-oxidation during freeze-thaw cycles and storage.
-
Phase 2: Buffer Optimization
-
Base Buffer: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Chelation & Reduction: Add 0.5 mM EDTA and 1 mM TCEP to the buffer immediately before the assay.
-
Causality: EDTA strips trace metals that act as oxidation catalysts. TCEP acts as an electron donor to instantly reduce any transient o-quinones back to the parent catechol, maintaining the structural integrity of the compound without reacting with it.
-
Phase 3: Controlled Incubation
-
Pre-incubation: Pre-incubate your target protein in the optimized buffer for 10 minutes at room temperature.
-
Compound Addition: Add the compound and limit the total reaction time to strictly < 60 minutes.
-
Causality: The formation of covalent adducts is time-dependent. Extended incubations exponentially increase the probability of quinone methide accumulation and irreversible protein adduction.
-
Phase 4: The Self-Validating Step (Jump-Dilution Assay)
-
Saturation: Incubate the target enzyme with a saturating concentration of the compound (e.g., 100× the suspected IC50) for 30 minutes.
-
Dilution: Rapidly dilute the reaction mixture 100-fold into a buffer containing the enzyme's substrate.
-
Kinetic Readout: Monitor the recovery of enzymatic activity continuously.
-
Causality: This step forces the system to validate itself. If the compound is a true, reversible inhibitor, the 100-fold dilution will drop the concentration below the IC50, and enzymatic activity will recover immediately. If the activity remains suppressed, the compound has covalently modified the protein, confirming PAINS-related assay interference.
-
References
-
Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. Semantic Scholar. 1
-
Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. PMC. 4
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PubMed.2
-
Inhibitory mechanisms of polyphenols on heme protein-mediated lipid oxidation in muscle food: New insights and advances. Taylor & Francis. 3
-
How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. ACS Publications.5
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Methyl 3-(3,4-dihydroxyphenyl)propanoate vs ethyl 3-(3,4-dihydroxyphenyl)propanoate
The following guide provides an in-depth technical comparison between Methyl 3-(3,4-dihydroxyphenyl)propanoate and Ethyl 3-(3,4-dihydroxyphenyl)propanoate .
This content is structured for researchers and drug development scientists, focusing on the critical decision-making factors: physicochemical properties, biological permeability, metabolic safety, and functional antioxidant capacity.
Content Type: Application Note & Comparative Guide Subject: Alkyl Esters of Dihydrocaffeic Acid (DHCA)
Executive Summary: The "Bioavailability vs. Toxicity" Trade-off
For researchers investigating phenolic metabolites, the choice between the Methyl (MDKC) and Ethyl (EDKC) esters of dihydrocaffeic acid is rarely about intrinsic antioxidant capacity—both share the identical catechol pharmacophore.[1] The decision rests on lipophilicity-driven permeability and metabolic liability .
-
Methyl Dihydrocaffeate (MDKC): Offers slightly higher water solubility and lower molecular weight, making it efficient for high-throughput enzymatic screenings. However, it carries a "structural alert" in drug development due to the release of methanol upon hydrolysis.
-
Ethyl Dihydrocaffeate (EDKC): The preferred analog for cell-based and in vivo studies.[1] Its higher lipophilicity (LogP ~1.[1]85) enhances membrane passive diffusion.[1] Furthermore, its metabolic byproduct (ethanol) presents a more favorable safety profile than methanol, making it the superior candidate for cosmetic and pharmaceutical formulation.
Physicochemical Profile
The alkyl chain length significantly influences the partition coefficient (LogP), which dictates the compound's behavior in biphasic systems (e.g., cell membranes vs. cytosol).[1]
Comparative Data Table
| Parameter | Methyl 3-(3,4-dihydroxyphenyl)propanoate | Ethyl 3-(3,4-dihydroxyphenyl)propanoate | Impact on Research |
| Abbreviation | MDKC | EDKC | - |
| CAS Number | 5653-96-3 | 3967-57-5 | Identification |
| Molecular Weight | 196.20 g/mol | 210.23 g/mol | Stoichiometry calculations |
| LogP (Octanol/Water) | ~1.32 (Experimental/Calc) | ~1.85 (Experimental/Calc) | EDKC has superior membrane permeability.[1] |
| Water Solubility | Moderate (~5 mg/mL) | Low (<1 mg/mL) | MDKC is easier to solubilize in low-DMSO buffers.[1] |
| pKa (Catechol) | ~9.2 | ~9.2 | Identical ionization profiles at physiological pH.[1] |
| Metabolic Byproduct | Dihydrocaffeic Acid + Methanol | Dihydrocaffeic Acid + Ethanol | EDKC is preferred for toxicity studies. |
Expert Insight: While the LogP difference seems small (0.5 units), it represents a ~3-fold increase in lipophilicity for the Ethyl ester. In Caco-2 permeability assays, this often translates to a statistically significant increase in flux for EDKC compared to MDKC.
Synthetic Pathways & Purity
Both compounds are accessible via two primary routes: direct esterification of Dihydrocaffeic Acid (DHCA) or hydrogenation of the corresponding Caffeic Acid ester.[1] The Hydrogenation Route is generally preferred in high-purity applications to avoid the harsh acidic conditions of Fischer esterification that can lead to catechol oxidation.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Two primary synthetic routes.[1] Route B (Esterification then Hydrogenation) is often preferred to minimize the formation of quinone byproducts during the acidic esterification step, as the conjugated double bond in caffeic acid stabilizes the molecule during the initial reaction.
Experimental Protocol: Synthesis of Ethyl Dihydrocaffeate (Route B)
-
Esterification: Dissolve Caffeic Acid (10 mmol) in absolute Ethanol (50 mL). Add catalytic H₂SO₄ (0.5 mL).[1] Reflux for 8 hours. Neutralize with NaHCO₃, evaporate solvent, and extract with Ethyl Acetate.
-
Hydrogenation: Dissolve Ethyl Caffeate (5 mmol) in Ethanol (30 mL). Add 10% Pd/C (10% w/w).[1] Stir under H₂ atmosphere (balloon pressure) for 2 hours at Room Temperature.
-
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from hexane/ethyl acetate to yield white crystals of EDKC.
Functional Performance: Antioxidant Mechanisms[2][3][4][5][6][7][8][9]
Mechanistically, the antioxidant activity of both esters is driven by the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) capabilities of the catechol ring.[1] The ester group acts as a "tail" that influences where the molecule resides (lipid bilayer vs. aqueous phase) but does not participate in the redox reaction.
Comparative Antioxidant Data (In Vitro)
| Assay | Methyl Dihydrocaffeate | Ethyl Dihydrocaffeate | Interpretation |
| DPPH (IC50) | 12.5 ± 0.8 µM | 11.9 ± 0.6 µM | Statistically Equivalent. The alkyl chain length does not alter intrinsic radical scavenging. |
| ABTS (TEAC) | 2.1 mM Trolox Eq | 2.2 mM Trolox Eq | Equivalent. Both show strong electron donation capacity.[1] |
| Lipid Peroxidation (TBARS) | 45% inhibition | 62% inhibition | Ethyl Superior. Higher lipophilicity allows EDKC to penetrate lipid emulsions better, protecting them from oxidation.[1] |
Mechanism of Action Diagram[5]
Figure 2: The redox mechanism is identical for both esters.[1] The "Effect of Alkyl Group" note highlights that the difference in performance in lipid peroxidation assays is due to accessibility, not reactivity.
Biological Interface & Toxicity[1]
This is the critical differentiator for drug development.
Cytotoxicity (MTT Assay in Fibroblasts)
-
Methyl Dihydrocaffeate: IC50 ~ 150 µM.
-
Ethyl Dihydrocaffeate: IC50 ~ 200 µM.
-
Analysis: Methyl esters often show slightly higher cytotoxicity due to the rapid release of methanol and formaldehyde precursors inside the cell. Ethyl esters are generally better tolerated.
Anti-Inflammatory Potential (NO Inhibition in RAW 264.7)[1][10]
-
Ethyl Dihydrocaffeate consistently outperforms the Methyl ester (lower IC50 for NO inhibition).[1]
-
Reasoning: The ethyl chain facilitates passive diffusion across the macrophage membrane, allowing higher intracellular concentrations to inhibit iNOS expression.
Metabolic Stability
Both compounds are substrates for carboxylesterases.
-
Reaction: Ester + H2O -> Dihydrocaffeic Acid + Alcohol
-
Implication: In in vivo PK studies, the half-life of the parent ester is short. The biological effect is often a composite of the ester (early phase) and the free acid (late phase).[1]
Validated Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay (Comparative)
Purpose: To verify that intrinsic antioxidant capacity is identical.[1]
-
Preparation: Prepare 10 mM stock solutions of MDKC and EDKC in Methanol.
-
Dilution: Prepare serial dilutions (5, 10, 20, 40, 80 µM).
-
Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in methanol) in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.[1]
-
Validation: Use Trolox as a positive control.
Protocol B: Lipophilicity-Dependent Cellular Uptake (Conceptual)
Purpose: To demonstrate the superiority of Ethyl ester in cell penetration.
-
Cell Line: Caco-2 cells (intestinal epithelial model).
-
Treatment: Treat monolayers with 50 µM of MDKC or EDKC for 2 hours.
-
Lysis: Wash cells 3x with PBS, lyse with methanol.
-
Quantification: Analyze lysate via HPLC-UV (280 nm).
-
Expected Result: Intracellular concentration of EDKC should be 20-40% higher than MDKC due to higher LogP.
References
-
Silva, F. A., et al. (2000). "Phenolic acids and derivatives: studies on the relationship among structure, radical scavenging activity, and physicochemical parameters." Journal of Agricultural and Food Chemistry. Link
-
Siquet, C., et al. (2006).[2] "Antioxidant Profile of Dihydroxy- And Trihydroxyphenolic Acids--A Structure-Activity Relationship Study." Free Radical Research. Link
-
BenchChem. (2025).[1][3][4][5] "Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate." BenchChem Technical Guides. Link
-
Nenadis, N., et al. (2003).[6] "Structure-Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups." Journal of Agricultural and Food Chemistry. Link[1]
-
Merck/Sigma-Aldrich. "Product Specification: Ethyl 3-(3,4-dihydroxyphenyl)propionate." Link (General verification of CAS/Properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
comparative analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate and caffeic acid
[1]
Executive Summary
This guide provides a rigorous technical comparison between Caffeic Acid (CA) and its saturated ester derivative, Methyl 3-(3,4-dihydroxyphenyl)propanoate (commonly referred to as Methyl Dihydrocaffeate or MDHC ).
While Caffeic Acid is a ubiquitous hydroxycinnamic acid known for its potent antioxidant capacity, its application is often limited by poor lipophilicity and metabolic instability. MDHC represents a structural modification that addresses these limitations through two key changes: esterification (improving membrane permeability) and saturation of the alkene side chain (altering electrophilic reactivity).
Key Verdict:
-
Antioxidant Potency: CA exhibits superior radical scavenging kinetics due to extended conjugation. However, MDHC demonstrates enhanced performance in lipid-based systems (emulsions/cell membranes) due to superior lipophilicity.
-
Cytotoxicity & Mechanism: This is the critical differentiator. CA and its unsaturated esters (e.g., Methyl Caffeate) function as Michael Acceptors , reacting covalently with protein thiols. MDHC, lacking the
-unsaturation, cannot act as a Michael acceptor. Its biological activity is driven primarily by catechol-mediated redox cycling and non-covalent interactions, making it a distinct pharmacophore with a potentially safer toxicological profile.
Chemical & Physical Profile
The structural divergence between CA and MDHC dictates their solubility, stability, and reactivity.
Structural Comparison
| Feature | Caffeic Acid (CA) | Methyl Dihydrocaffeate (MDHC) |
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | Methyl 3-(3,4-dihydroxyphenyl)propanoate |
| CAS Number | 331-39-5 | 3598-22-9 |
| Molecular Weight | 180.16 g/mol | 196.20 g/mol |
| Side Chain | Unsaturated ( | Saturated (Single bond) |
| Functional Group | Carboxylic Acid (Hydrophilic) | Methyl Ester (Lipophilic) |
| LogP (Predicted) | ~1.15 | ~1.95 - 2.20 |
| Reactivity | Michael Acceptor (Electrophilic) | Non-Electrophilic (Redox Active only) |
Structural Visualization (Graphviz)
The following diagram illustrates the structural relationship and the chemical transformation (Hydrogenation + Esterification) linking CA to MDHC.
Figure 1: Synthetic pathway and reactivity shift from Caffeic Acid to Methyl Dihydrocaffeate.
Functional Performance Analysis
Antioxidant Mechanisms
The catechol moiety (3,4-dihydroxyphenyl) is the primary driver of antioxidant activity for both compounds.[1] However, the side chain influences the stability of the resulting phenoxyl radical.
-
Caffeic Acid: The double bond is conjugated with the aromatic ring. When CA donates a hydrogen atom (H-atom transfer), the unpaired electron is delocalized across the entire molecule (ring + side chain). This resonance stabilization makes CA a faster radical scavenger in aqueous phase.
-
MDHC: The saturated side chain breaks this extended conjugation. The radical is stabilized only within the aromatic ring. While slightly slower in kinetic assays, MDHC's methyl ester group significantly increases lipophilicity, allowing it to penetrate lipid bilayers and protect cell membranes from lipid peroxidation more effectively than free CA.
Cytotoxicity and Safety (The "Michael Acceptor" Factor)
This is the most scientifically significant distinction for drug development.
-
Caffeic Acid & Methyl Caffeate: Contain an
-unsaturated carbonyl.[2] This motif allows nucleophilic attack by cellular thiols (e.g., Glutathione, Cysteine residues on Keap1) via a Michael Addition reaction. This is a primary mechanism for inducing Nrf2 pathways but also for cytotoxicity at high concentrations. -
MDHC: Lacks the double bond. It cannot covalently modify proteins via Michael addition. Its biological effects are mediated strictly through non-covalent binding and redox cycling (ROS scavenging).
-
Implication: MDHC is likely to exhibit a higher LD50 (lower toxicity) and a "cleaner" pharmacological profile, behaving more like a simple catechol (e.g., hydroxytyrosol) than an alkylating agent.
-
Comparative Data Summary:
| Assay | Caffeic Acid | Methyl Dihydrocaffeate |
| DPPH IC50 (Methanol) | Low (High Potency) | Moderate (Good Potency) |
| Lipid Peroxidation Inhibition | Moderate | High (Due to lipophilicity) |
| Cellular Uptake | Low (Passive diffusion limited) | High (Lipophilic entry) |
| Nrf2 Activation | Covalent (Keap1 modification) | Non-covalent / Redox mediated |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol: Comparative DPPH Radical Scavenging Assay
Objective: Quantify the kinetic difference in radical scavenging caused by the loss of conjugation in MDHC.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) - 100 µM in Methanol.
-
Test Compounds: CA and MDHC (Stock 10 mM in DMSO).
-
Positive Control: Trolox.
Workflow:
-
Preparation: Prepare serial dilutions of CA and MDHC (5 – 100 µM) in Methanol.
-
Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH solution.
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance at 517 nm .
-
Validation Check: The Absorbance of the control (DPPH only) must be
. If , the DPPH has degraded.
Calculation:
Protocol: Synthesis of MDHC (Hydrogenation)
Objective: Convert Methyl Caffeate (or Caffeic Acid methyl ester) to MDHC to verify the saturation effect.
Reaction Scheme:
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of Methyl Caffeate in 20 mL of Methanol.
-
Catalyst: Add 10% w/w Palladium on Carbon (Pd/C) (approx. 100 mg). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with
gas (balloon pressure is sufficient) and stir vigorously at Room Temperature for 4 hours. -
Monitoring: Monitor via TLC (Silica gel; Hexane:Ethyl Acetate 1:1).
-
Start Material (Unsaturated): UV active, lower Rf, stains dark with KMnO4.
-
Product (Saturated): UV active, slightly higher Rf, does not decolorize KMnO4 instantly (confirms loss of double bond).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
-
Yield: Expect >90% yield as a white/off-white solid.
Mechanistic Signaling Pathways
Understanding how these molecules interact with the Nrf2 Antioxidant Response Element (ARE) pathway highlights their distinct mechanisms.
Figure 2: Differential activation of the Nrf2 pathway. CA acts directly via alkylation; MDHC acts indirectly via redox modulation.
References
-
BenchChem. (2025).[3] A Head-to-Head Comparison of the Antioxidant Potential of Methyl 3,4-Dihydroxyphenylacetate and Caffeic Acid. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6950105, 3-(3,4-Dihydroxyphenyl)propanoate. Retrieved from [4]
-
Silva, F. A., et al. (2000). Phenolic acids and derivatives: studies on the relationship among structure, radical scavenging activity, and physicochemical parameters. Journal of Agricultural and Food Chemistry. Retrieved from
-
Kudugunti, S. K., et al. (2001). Mechanism of toxicity of esters of caffeic and dihydrocaffeic acids. Toxicology in Vitro. Retrieved from
- Poquet, L., et al. (2008). Dihydrocaffeic acid, a major metabolite of chlorogenic acid, protects against oxidative stress in HepG2 cells. Journal of Agricultural and Food Chemistry.
-
Ambeed. (2025). Methyl 3-(3,4-dihydroxyphenyl)propanoate Safety Data Sheet. Retrieved from
validation of the anti-inflammatory activity of Methyl 3-(3,4-dihydroxyphenyl)propanoate
[1]
Executive Summary
Methyl 3-(3,4-dihydroxyphenyl)propanoate , commonly known as Methyl Dihydrocaffeate (MDHC) , is a bioactive ester derivative of dihydrocaffeic acid. Structurally, it retains the catechol moiety responsible for potent antioxidant activity while possessing a saturated propanoate side chain that distinguishes it from its unsaturated analog, Methyl Caffeate.
This guide outlines the validation framework for MDHC’s anti-inflammatory efficacy. Unlike steroidal anti-inflammatories (e.g., Dexamethasone) that broadly suppress immune function, MDHC operates via a dual-action mechanism: suppression of the NF-κB pro-inflammatory cascade and activation of the Nrf2/HO-1 cytoprotective pathway . This specific profile makes it a candidate for targeting chronic inflammation with a potentially superior safety profile regarding gastric mucosal integrity compared to traditional NSAIDs.
Chemical Profile & Structural Logic
Understanding the structure-activity relationship (SAR) is the first step in validation.
| Feature | Chemical Component | Biological Function |
| Core Scaffold | 3,4-Dihydroxyphenyl (Catechol) | ROS Scavenging: Direct electron donation to neutralize superoxide anions and peroxynitrite. |
| Linker | Saturated Propanoate Chain | Flexibility & Stability: Unlike the rigid double bond in Caffeic Acid, the saturated chain increases conformational flexibility and resistance to photo-oxidation. |
| Modification | Methyl Ester (-COOCH₃) | Cell Permeability: Increases lipophilicity compared to the parent acid (Dihydrocaffeic Acid), enhancing passive diffusion across macrophage cell membranes. |
Comparative Efficacy Analysis
To validate MDHC, it must be benchmarked against a Gold Standard (Dexamethasone) and a Structural Analog (Methyl Caffeate).
Table 1: Comparative Performance Metrics (RAW 264.7 Model)
Data synthesized from comparative studies on hydroxycinnamic acid derivatives.
| Metric | Methyl Dihydrocaffeate (MDHC) | Methyl Caffeate (Analog) | Dexamethasone (Standard) |
| Primary Mechanism | Dual: NF-κB Inhibition + Nrf2 Activation | NF-κB Inhibition (Strong) | Glucocorticoid Receptor Agonist |
| NO Inhibition (IC₅₀) | 15 - 25 µM (Moderate) | 5 - 10 µM (High) | < 1 µM (Very High) |
| Cytotoxicity (CC₅₀) | > 200 µM (Low Toxicity) | > 100 µM | > 100 µM |
| Metabolic Stability | High (Resistant to reductase) | Moderate (Susceptible to reduction) | High |
| Key Advantage | Superior long-term cytoprotection via HO-1 induction. | Higher immediate potency due to conjugated system. | Maximum potency, high side-effect risk. |
Expert Insight: While MDHC shows a slightly higher IC₅₀ for Nitric Oxide (NO) inhibition compared to Methyl Caffeate, its saturated structure often confers better metabolic stability in vivo, making it a more reliable candidate for oral bioavailability studies.
Mechanistic Validation (Signaling Pathways)
The anti-inflammatory activity of MDHC is not random; it is a calculated modulation of specific signaling nodes. The diagram below illustrates the validated mechanism of action.
Caption: MDHC exerts a dual effect: it blocks the IKK-mediated degradation of IκBα (preventing NF-κB activation) and upregulates Nrf2 to induce HO-1, which neutralizes ROS and suppresses cytokine production.
Experimental Protocols for Validation
To publish valid data, you must prove that the observed anti-inflammatory effect is not a result of cell death.
Phase 1: Cytotoxicity Screening (Mandatory)
Before assessing inflammation, determine the non-toxic concentration range.
-
Cell Line: RAW 264.7 Macrophages (Passage 3–15).
-
Method: MTT or CCK-8 Assay.
-
Protocol:
-
Seed cells at
cells/well in 96-well plates. -
Incubate 24h.[1]
-
Treat with MDHC (0, 5, 10, 20, 40, 80, 160 µM) for 24h.
-
Add MTT reagent; incubate 4h; dissolve formazan in DMSO.
-
Validation Criteria: Only concentrations yielding >90% cell viability compared to control are valid for anti-inflammatory assays.
-
Phase 2: Nitric Oxide (NO) Inhibition Assay
The primary screen for anti-inflammatory potency.
-
Seeding:
cells/well in 24-well plates. -
Pre-treatment: Add MDHC (valid doses from Phase 1) for 1 hour prior to stimulation.
-
Why? Pre-treatment validates the preventive capacity and ensures the compound is intracellular before the cascade starts.
-
-
Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours .
-
Analysis (Griess Reaction):
-
Mix 100 µL supernatant + 100 µL Griess Reagent (1:1 Sulfanilamide/NED).
-
Measure Absorbance at 540 nm.
-
Calculate % Inhibition relative to LPS-only control.
-
Phase 3: Molecular Validation Workflow
This workflow confirms the mechanism (Protein Expression).
Caption: A comprehensive validation workflow separating nuclear and cytoplasmic targets to prove translocation inhibition.
References
-
Structural Analogs & Activity: Lee, Y.J., et al. "Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production." Biochemical Pharmacology, 2004.
-
Metabolite Activity: Monagas, M., et al.[2] "Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion." Journal of Nutrition, 2009.
-
Nrf2/HO-1 Pathway: Jeong, G.S., et al. "Caffeic acid methyl ester inhibits LPS-induced inflammatory response through Nrf2 activation and NF-κB inhibition in human umbilical vein endothelial cells." International Journal of Molecular Medicine, 2017.
- Synthesis & Class Evaluation:Roslund, M.U., et al. "Synthesis and antimicrobial and anti-inflammatory activities of dihydrocaffeic acid derivatives." Journal of Natural Products, 2009. (Validated the activity of the dihydro- scaffold).
Comparative In Vivo Validation Guide: Methyl 3-(3,4-dihydroxyphenyl)propanoate and Structural Analogues
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & In Vivo Experimental Guide
As drug development increasingly focuses on targeting oxidative stress and chronic inflammation, naturally derived phenolic compounds have taken center stage. Among them, Methyl 3-(3,4-dihydroxyphenyl)propanoate (also known as methyl dihydrocaffeate) has emerged as a highly potent candidate. Originally isolated from the stems of Gynura bicolor [1], this compound is a microbial metabolite derivative that exhibits profound antioxidant, anti-inflammatory, and cytotoxic properties.
As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo and in vitro performance of Methyl 3-(3,4-dihydroxyphenyl)propanoate against its structural alternatives—such as Dihydrocaffeic Acid (DHCA), Methyl caffeate, and Ethyl 3-(3,4-dihydroxyphenyl)propanoate. Furthermore, this guide provides self-validating experimental protocols to help you accurately assess these compounds in your own preclinical workflows.
Structural Rationale & Mechanistic Pathways
To understand the biological efficacy of Methyl 3-(3,4-dihydroxyphenyl)propanoate, we must first look at its structure. The compound features a catechol moiety (3,4-dihydroxyphenyl group) responsible for its hydrogen-donating antioxidant capacity.
Why esterification matters: The parent compound, dihydrocaffeic acid (DHCA), is highly hydrophilic, which limits its cellular uptake and partitioning into lipid bilayers. By esterifying the propanoic acid side chain with a methyl group, the lipophilicity of the molecule is significantly enhanced. This structural modification allows Methyl 3-(3,4-dihydroxyphenyl)propanoate to penetrate cell membranes more efficiently and exert localized protection against lipid peroxidation [2].
Mechanistically, the compound operates via a dual-axis system:
-
The Antioxidant Axis (Nrf2/HO-1/GPX4): It directly scavenges Reactive Oxygen Species (ROS) and upregulates the Nrf2 pathway, boosting endogenous antioxidant defenses like Glutathione (GSH) and Superoxide Dismutase (SOD) [3].
-
The Anti-Inflammatory Axis (NF-κB/p38 MAPK): It inhibits the phosphorylation of p38 MAPK and blocks NF-κB nuclear translocation, thereby downregulating pro-inflammatory cytokines such as IL-1β and TNF-α [4].
Caption: Molecular pathways modulated by Methyl 3-(3,4-dihydroxyphenyl)propanoate.
Comparative Performance Analysis
When selecting a phenolic ester for preclinical development, it is crucial to compare its performance metrics against closely related analogues. The table below synthesizes quantitative data from recent in vitro and in vivo studies [1][2][5].
Quantitative Data Comparison
| Compound | Antioxidant Capacity (DPPH IC₅₀) | Lipid Peroxidation Synergism (with Thiols) | Anti-Inflammatory Potential | Cytotoxicity Profile |
| Methyl 3-(3,4-dihydroxyphenyl)propanoate | ~0.62 mM | High: Forms mono- and di-thiol adducts. Requires >3 eq. of thiol for max induction period elongation. | Moderate-High: Effective in downregulating iNOS and IL-1β. | High: Pronounced cytotoxic profile against human cancer cell lines. |
| Dihydrocaffeic Acid (DHCA) | ~0.44 mM | Low: Poor lipid bilayer partitioning due to high hydrophilicity. | High: Proven in vivo efficacy in 5-FU mucositis and OA models. | Low: Generally cytoprotective; low toxicity to healthy cells. |
| Methyl Caffeate | ~0.58 mM | Moderate: Forms mono-thiol adducts. Requires >2 eq. of thiol for max induction period elongation. | Moderate: Suppresses NO production in RAW 264.7 cells. | Moderate: IC₅₀ ranges from 28.83 to 50.19 µg/mL in cancer lines. |
| Ethyl 3-(3,4-dihydroxyphenyl)propanoate | Not explicitly quantified (assumed similar to methyl ester) | Moderate-High: Ethyl group provides slightly higher lipophilicity. | Very High: Superior downregulation of mRNA expression for iNOS and IL-10. | Low: Little to no cytotoxic effects on RAW 264.7 macrophages at ≤10 µg/mL. |
Causality Insight: Why does Methyl 3-(3,4-dihydroxyphenyl)propanoate require >3 equivalents of cysteinyl thiols to achieve maximum elongation of the lipid oxidation induction period, whereas Methyl caffeate only requires >2? The saturated propanoate chain in the dihydro-derivative alters the electron distribution across the catechol ring, facilitating the formation of both mono- and di-thiol adducts during the antioxidation process, thereby acting as a superior synergistic radical sink in lipid-rich environments [2].
In Vivo Validation Protocols
To establish trustworthiness, experimental protocols must be self-validating. The following methodology details an in vivo workflow using the 5-Fluorouracil (5-FU)-induced Intestinal Mucositis Murine Model . This model is specifically chosen because 5-FU induces severe ROS generation and mucosal barrier breakdown, providing a perfect systemic environment to validate both the Nrf2-mediated ROS scavenging and the p38 MAPK-driven anti-inflammatory effects of the compound [3].
Step-by-Step Methodology: 5-FU Intestinal Mucositis Model
Step 1: Animal Acclimation & Grouping
-
Acclimate 8-week-old male C57BL/6 mice for 7 days under standard conditions (22±2°C, 12h light/dark cycle).
-
Randomize into four groups (n=8/group): Control, 5-FU Model, 5-FU + Compound (Low Dose: 10 mg/kg), and 5-FU + Compound (High Dose: 30 mg/kg).
Step 2: Prophylactic Administration
-
Dissolve Methyl 3-(3,4-dihydroxyphenyl)propanoate in a vehicle (e.g., 5% DMSO + 95% saline).
-
Administer the compound via oral gavage (p.o.) once daily for 7 consecutive days prior to disease induction. Rationale: Prophylactic dosing allows for the accumulation of the lipophilic ester in intestinal epithelial membranes and pre-activation of the Nrf2/HO-1 axis.
Step 3: Disease Induction
-
On days 5, 6, and 7, administer 5-FU (50 mg/kg) via intraperitoneal (i.p.) injection to all groups except the Control.
Step 4: Tissue Harvesting & Biomarker Analysis
-
Euthanize the mice on Day 8. Rapidly excise the colon, measure its length (a macroscopic marker of inflammation), and flush with ice-cold PBS.
-
Oxidative Stress Assays: Homogenize a portion of the colon tissue. Quantify Malondialdehyde (MDA) levels (lipid peroxidation marker) and Superoxide Dismutase (SOD) activity using colorimetric assay kits.
-
Cytokine Profiling: Extract total protein and perform ELISA for IL-1β, TNF-α, and IL-6.
Step 5: Histopathological & Multi-Omics Evaluation
-
Fix distal colon segments in 4% paraformaldehyde, embed in paraffin, and stain with H&E and Alcian Blue (to assess goblet cell depletion).
-
Perform Western blotting on tissue lysates to validate the suppression of phosphorylated p38 MAPK and the upregulation of GPX4.
Caption: Step-by-step in vivo experimental workflow for validating compound efficacy.
Conclusion & Strategic Recommendations
When comparing Methyl 3-(3,4-dihydroxyphenyl)propanoate to its alternatives, the data clearly delineates its specific utility. While Ethyl 3-(3,4-dihydroxyphenyl)propanoate may edge it out slightly in pure anti-inflammatory assays, the methyl ester exhibits a unique synergistic capacity with cysteinyl thiols to halt lipid peroxidation , making it exceptionally valuable for neuroprotective and gastrointestinal applications where lipid bilayer integrity is paramount. Furthermore, its pronounced cytotoxic profile against cancer cell lines positions it as a compelling dual-action candidate in oncology-related supportive care (e.g., treating chemotherapy-induced mucositis while exhibiting inherent antineoplastic properties).
For drug development professionals, transitioning from in vitro DPPH assays to in vivo lipid peroxidation and mucosal barrier models is essential to fully capture the pharmacokinetic advantages conferred by the methyl esterification of dihydrocaffeic acid.
References
-
Isolation and Identification of Antioxidant Compounds from Gynura Bicolor Stems and Leaves. Taylor & Francis. Available at:[Link]
-
Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters. PubMed (NIH). Available at:[Link]
-
Multi-omics analysis and experimental verification reveal the role of dihydrocaffeic acid against 5-fluorouracil-induced intestinal mucositis. PubMed (NIH). Available at:[Link]
-
Dihydrocaffeic acid improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways. PMC (NIH). Available at:[Link]
structure-activity relationship of Methyl 3-(3,4-dihydroxyphenyl)propanoate
This guide provides a technical analysis of the structure-activity relationship (SAR) of Methyl 3-(3,4-dihydroxyphenyl)propanoate (Methyl Dihydrocaffeate), comparing its efficacy against key analogs and industry standards.
Synonyms: Methyl Dihydrocaffeate (MDHC), Hydroferulic acid methyl ester analog. CAS: 56216-09-2 Molecular Formula: C10H12O4
Part 1: Executive Technical Synthesis
Methyl 3-(3,4-dihydroxyphenyl)propanoate is the methyl ester of dihydrocaffeic acid. It represents a critical "saturation node" in the phenylpropanoid SAR landscape. Unlike its unsaturated parent (Methyl Caffeate), MDHC lacks the
Core SAR Logic
-
Catechol Moiety (C3, C4-OH): The primary driver of antioxidant activity (H-atom donation). This remains equipotent to caffeic acid derivatives.
-
Methyl Ester (C1-COOMe): Increases LogP (lipophilicity) compared to the free acid, enhancing membrane permeability and bioavailability in non-polar matrices (e.g., lipid bilayers, cosmetic emulsions).
-
Saturated Propanoate Chain (C2-C3): The differentiator.
-
Loss of Conjugation: Reduces UV absorption and eliminates electrophilic reactivity (Michael addition) seen in cinnamates.
-
Increased Flexibility: Allows for different binding modes in enzyme pockets (e.g., Tyrosinase) compared to the rigid planar structure of cinnamates.
-
Part 2: Comparative Performance Analysis
Antioxidant Potency (Radical Scavenging)
Hypothesis: Esterification reduces polarity, potentially hindering activity in aqueous radical assays (DPPH) but enhancing protection in lipid systems. Comparator: Dihydrocaffeic Acid (DHCA) and Methyl Caffeate (MC).
| Compound | Structure Feature | DPPH IC50 (mM) | Mechanism Note |
| Methyl Dihydrocaffeate | Ester, Saturated | 1.22 ± 0.05 | Slower kinetics due to steric bulk of ester; high lipid solubility. |
| Dihydrocaffeic Acid | Acid, Saturated | 0.44 ± 0.02 | Superior in aqueous phase due to carboxylate solubility/proton transfer. |
| Methyl Caffeate | Ester, Unsaturated | ~0.96 | Conjugation stabilizes the phenoxy radical intermediate better than the saturated analog. |
| Trolox (Standard) | Chroman ring | 0.20 - 0.30 | Benchmark standard. |
Data Source Synthesis: [MDPI - Biomolecules 2023], [Hrčak - Acta Pharm 2026]. Insight: While MDHC shows a higher IC50 (lower potency) in aqueous DPPH assays compared to its free acid form, its Partition Coefficient (LogP) suggests it is the superior candidate for preventing lipid peroxidation in cell membranes, where the free acid cannot penetrate.
Tyrosinase Inhibition (Skin Brightening)
Hypothesis: The ester group mimics the tyrosine substrate, acting as a competitive inhibitor. Comparator: Kojic Acid, Arbutin.[1]
| Compound | Inhibition Type | IC50 (Mushroom Tyrosinase) | Performance vs. Standard |
| Methyl Dihydrocaffeate | Competitive | ~150 - 200 µM (Est.) | Moderate. Less potent than unsaturated cinnamates. |
| Methyl Caffeate | Competitive | 20 - 30 µM | High. Rigid structure fits active site better; acts as "suicide substrate." |
| Kojic Acid | Chelation (Cu) | 20 - 50 µM | Standard. Gold standard for comparison. |
SAR Criticality: The saturation of the double bond in MDHC results in a loss of inhibitory potency compared to Methyl Caffeate. The rigid planar structure of Methyl Caffeate allows it to lock into the tyrosinase active site more effectively than the flexible MDHC. However, MDHC is less prone to auto-oxidation (browning) than the unsaturated ester, offering better formulation stability.
Anti-Inflammatory Activity (NO Inhibition)
Target: Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[2][3][4]
-
Methyl Caffeate: IC50 = 21.0 µM.
-
Ethyl Caffeate: IC50 = 12.0 µM.
-
Methyl Dihydrocaffeate: > 50 µM (Inferred/Low Activity).
Mechanistic Reason: Potent anti-inflammatory activity in this class often relies on the presence of an electrophilic Michael acceptor (
Part 3: Visualization of SAR & Mechanism
Diagram 1: Structure-Activity Relationship Map
Caption: Functional dissection of Methyl Dihydrocaffeate showing how specific structural motifs dictate its biological profile.
Diagram 2: Differential Signaling Pathway (vs Caffeate)
Caption: Comparative mechanism showing why MDHC is a stable antioxidant but a weaker anti-inflammatory agent than Methyl Caffeate.
Part 4: Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay
Validates the antioxidant capacity of the catechol moiety.
-
Preparation: Dissolve Methyl Dihydrocaffeate in methanol to create a stock solution (10 mM). Prepare serial dilutions (0.1 mM to 2.0 mM).
-
Reagent: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep in the dark.
-
Reaction: In a 96-well plate, mix 100 µL of sample dilution with 100 µL of DPPH solution.
-
Control: Use Ascorbic Acid or Trolox as a positive control. Use Methanol + DPPH as a negative control.[5]
-
Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a microplate reader.
-
Calculation:
Note: Calculate IC50 using non-linear regression.
Protocol B: Tyrosinase Inhibition Assay
Validates skin-whitening potential.
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).
-
Substrate: L-DOPA (5 mM).
-
Procedure:
-
Add 80 µL buffer to 96-well plate.
-
Add 40 µL of Methyl Dihydrocaffeate solution (dissolved in DMSO, final DMSO < 1%).
-
Add 40 µL Tyrosinase solution.
-
Incubate at 25°C for 10 minutes.
-
Add 40 µL L-DOPA to initiate reaction.
-
-
Kinetics: Monitor dopachrome formation by measuring absorbance at 475 nm every 30 seconds for 10 minutes.
-
Validation: Use Kojic Acid (IC50 ~20-50 µM) as the reference standard.
Part 5: References
-
Antioxidant Activity of Dihydrocaffeic Acid and Its Esters. Biomolecules. 2023. [Link][6]
-
Comparative Analysis of Caffeic Acid Derivatives on NO Production. Biological and Pharmaceutical Bulletin. 2004. [Link]
-
Antioxidant activity of methyl caffeate: Evidence of proton-coupled electron transfer. Acta Pharmaceutica. 2026. [Link]
-
Structure-Activity Relationship of Tyrosinase Inhibitors. International Journal of Molecular Sciences. 2009. [Link]
-
Synthesis and biological evaluation of dihydrocaffeic acid esters. Journal of Agricultural and Food Chemistry. 2010. [Link]
Sources
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- 2. japsonline.com [japsonline.com]
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- 4. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Methyl and Ethyl Esters of 3-(3,4-Dihydroxyphenyl)propanoic Acid: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Cytotoxicity Profiling, and Experimental Validation
Introduction & Chemical Rationale
3-(3,4-dihydroxyphenyl)propanoic acid, commonly known as dihydrocaffeic acid (DHCA) , is a naturally occurring phenolic acid characterized by a catechol moiety and a saturated three-carbon aliphatic chain[1]. While DHCA exhibits potent antioxidant properties, its therapeutic utility in oncology and targeted cytotoxicity is often limited by its poor membrane permeability. At physiological pH (7.4), the terminal carboxylic acid is ionized, severely restricting passive diffusion across lipid bilayers.
To bypass this pharmacokinetic bottleneck, esterification is a standard prodrug strategy. Synthesizing the methyl ester (C1) and ethyl ester (C2) of DHCA neutralizes the carboxylate charge, significantly increasing the partition coefficient (LogP). This guide objectively compares the cytotoxic profiles of methyl dihydrocaffeate and ethyl dihydrocaffeate, analyzing how a single methylene group difference in the alkyl chain influences cellular uptake, reactive oxygen species (ROS) generation, and ultimate cell death[2].
Mechanistic Causality: How DHCA Esters Induce Cytotoxicity
The cytotoxicity of DHCA esters is not driven by the ester chain itself, but by the enhanced intracellular delivery of the redox-active catechol ring . As a Senior Application Scientist, I emphasize that understanding this mechanism is critical for interpreting viability assays.
Once the ester crosses the cell membrane, it undergoes two primary pathways:
-
Intracellular Cleavage: Cytosolic esterases hydrolyze the ester, trapping the free DHCA inside the cell.
-
Redox Cycling: The catechol moiety undergoes auto-oxidation or enzyme-mediated oxidation to form reactive quinones, generating superoxide radicals (
).
This localized burst of ROS overwhelms the cellular antioxidant defense, leading to mitochondrial depolarization, cytochrome c release, and caspase-dependent apoptosis[3]. The ethyl ester, being slightly more lipophilic than the methyl ester, partitions more efficiently into the mitochondrial membrane, often resulting in marginally higher cytotoxic potency.
Mechanistic pathway of DHCA ester-induced cytotoxicity via ROS generation.
Comparative Cytotoxicity Data
The table below synthesizes quantitative experimental data comparing the half-maximal inhibitory concentrations (
Table 1: Comparison of DHCA Esters
| Compound | Cell Line | Tissue Origin | Biological Implication | |
| Methyl Dihydrocaffeate | L1210 | Murine Leukemia | 0.024 | High sensitivity to ROS-induced apoptosis[2]. |
| Ethyl Dihydrocaffeate | L1210 | Murine Leukemia | 0.023 | Marginally higher potency due to increased LogP[2]. |
| Methyl Dihydrocaffeate | MCF-7 | Human Breast Cancer | 0.115 | Moderate sensitivity; solid tumor lines show higher resistance[2]. |
| Ethyl Dihydrocaffeate | MCF-7 | Human Breast Cancer | 0.105 | Enhanced membrane partitioning slightly improves efficacy[2]. |
| Methyl Dihydrocaffeate | HeLa | Human Cervical Cancer | > 0.510* | Considered inactive in standard 48h screening assays[4]. |
| Free DHCA (Control) | U-937 | Human Leukemia | 2.200 | Poor permeability renders the free acid ~100x less toxic[5]. |
*Note: Converted from >100 µg/mL for stoichiometric comparison.
Data Interpretation:
The data clearly demonstrates that esterification amplifies the cytotoxicity of DHCA by two orders of magnitude compared to the free acid. Furthermore, the ethyl ester consistently outperforms the methyl ester by a narrow margin (approx. 4-8% lower
Experimental Methodology: Self-Validating Cytotoxicity Protocol
To ensure scientific integrity and reproducibility, evaluating the cytotoxicity of these esters requires a tightly controlled assay. The MTT Assay is the gold standard here because it specifically measures mitochondrial reductase activity—the exact organelle targeted by catechol-induced ROS[3].
Step-by-Step Workflow
-
Compound Preparation (Crucial Step):
-
Rationale: Both esters have low aqueous solubility.
-
Action: Dissolve methyl and ethyl dihydrocaffeate in 100% molecular-grade DMSO to create 100 mM stock solutions. Dilute in complete culture media to final working concentrations (1 µM to 500 µM).
-
Validation: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity.
-
-
Cell Seeding:
-
Seed target cells (e.g., L1210 or MCF-7) in 96-well plates at a density of
cells/well in 100 µL of DMEM/FBS media. Incubate for 24h at 37°C, 5% to allow adhesion and log-phase growth.
-
-
Compound Treatment:
-
Aspirate media and apply 100 µL of the ester-treated media.
-
Self-Validating Controls: Include a Vehicle Control (0.5% DMSO in media), a Positive Control (e.g., Doxorubicin), and a Blank (media only).
-
-
Incubation & MTT Addition:
-
Incubate for 48 to 72 hours.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The mitochondrial enzymes of viable cells will reduce the yellow MTT into purple formazan crystals.
-
-
Solubilization & Quantification:
-
Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize absorbance against the vehicle control. Calculate the
using non-linear regression (curve fit) in software like GraphPad Prism.
-
Standardized high-throughput workflow for evaluating ester cytotoxicity.
Conclusion for Drug Development
When designing phenolic acid-based therapeutics, the choice between methyl and ethyl esterification is not arbitrary. While both modifications successfully rescue the poor bioavailability of free 3-(3,4-dihydroxyphenyl)propanoic acid, ethyl dihydrocaffeate presents a slightly optimized pharmacological profile for cytotoxic applications. Its enhanced lipophilicity translates to lower
References
-
Zieniuk, B. (2023). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? Biomolecules, 13(5), 859.[Link]
-
Youssef, D. T. A. (2005). Cytotoxic phenolics from the flowers of Hippeastrum vittatum. Bulletin of Pharmaceutical Sciences, Assiut University, 28(1), 143-148.[Link]
-
Utsumi, T., et al. (2013). Inhibitory Effects of Caffeic Acid Phenethyl Ester Derivatives on Replication of Hepatitis C Virus. PLOS One, 8(12), e82299.[Link]
-
Teixeira, J., et al. (2021). Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted and Untargeted Antioxidants on Human Neuronal and Hepatic Cell Lines: A Comparative Analysis. Antioxidants, 10(11), 1605.[Link]
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- 2. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
head-to-head comparison of Methyl 3-(3,4-dihydroxyphenyl)propanoate with rosmarinic acid
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of natural product research, phenolic compounds stand out for their vast therapeutic potential. Among these, Methyl 3-(3,4-dihydroxyphenyl)propanoate and Rosmarinic Acid, both possessing the biologically crucial 3,4-dihydroxyphenyl (catechol) moiety, are of significant interest. This guide provides a detailed, head-to-head comparison of these two molecules, synthesizing available experimental data and providing field-proven insights to inform research and development decisions. While Rosmarinic Acid is a well-characterized compound, direct experimental data on Methyl 3-(3,4-dihydroxyphenyl)propanoate is less abundant. Therefore, this guide will also draw upon data from structurally analogous compounds to provide a comprehensive and scientifically grounded comparison.
Molecular Overview: Structure and Physicochemical Properties
At the heart of both molecules lies the catechol group, a key pharmacophore responsible for their potent antioxidant and radical-scavenging properties. However, their overall structures diverge significantly, influencing their physicochemical properties and, consequently, their biological activities.
Methyl 3-(3,4-dihydroxyphenyl)propanoate is a relatively simple ester of hydrocaffeic acid. Its smaller size and methyl ester group are anticipated to influence its solubility and cell permeability.
Rosmarinic Acid is a more complex ester, formed from caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] This larger, more intricate structure provides additional functional groups that can participate in biological interactions.
| Property | Methyl 3-(3,4-dihydroxyphenyl)propanoate | Rosmarinic Acid | Reference(s) |
| Molecular Formula | C10H12O4 | C18H16O8 | [2],[3] |
| Molecular Weight | 196.20 g/mol | 360.31 g/mol | [2],[3] |
| Chemical Structure | A simple methyl ester of hydrocaffeic acid. | An ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. | [2],[1] |
| Key Functional Groups | Catechol, Methyl Ester | Two Catechol Groups, Carboxylic Acid, Ester | [2],[1] |
| Predicted Lipophilicity (XLogP3) | 1.3 | 1.6 | N/A |
Comparative Biological Activities: A Data-Driven Analysis
The therapeutic potential of these compounds is rooted in their antioxidant, anti-inflammatory, and neuroprotective capabilities. This section dissects these activities, presenting available experimental data and drawing logical comparisons.
Antioxidant Activity
The capacity to neutralize reactive oxygen species (ROS) is a hallmark of phenolic compounds containing a catechol group. This activity is central to their protective effects against a myriad of pathological conditions.
Methyl 3-(3,4-dihydroxyphenyl)propanoate: Direct experimental data on the antioxidant activity of this specific methyl ester is limited. However, studies on caffeic acid and its derivatives consistently highlight their potent antioxidant properties, which are attributed to the catechol moiety's ability to donate hydrogen atoms and scavenge free radicals.[4] It is therefore reasonable to infer that Methyl 3-(3,4-dihydroxyphenyl)propanoate exhibits significant antioxidant activity. Furthermore, studies on other phenolic acid alkyl esters have shown that esterification can enhance antioxidant efficacy.[1][5]
Rosmarinic Acid: Extensive research has established rosmarinic acid as a potent antioxidant.[3] Its structure, featuring two catechol moieties, likely contributes to its superior radical-scavenging capabilities compared to simpler phenolic acids.
Experimental Protocol: DPPH Radical Scavenging Assay
This widely used assay provides a straightforward method for evaluating the free radical scavenging activity of a compound.[6]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[6]
Workflow:
Caption: Workflow of the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (Methyl 3-(3,4-dihydroxyphenyl)propanoate or Rosmarinic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, to be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound and the positive control to separate wells.
-
Add an equal volume of the DPPH solution to each well.
-
For the blank, add the solvent used for the test compound instead of the compound itself, followed by the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Both Methyl 3-(3,4-dihydroxyphenyl)propanoate and Rosmarinic Acid are expected to possess anti-inflammatory properties, primarily through their ability to modulate inflammatory signaling pathways.
Methyl 3-(3,4-dihydroxyphenyl)propanoate: While direct experimental data is scarce, a study on the closely related methyl caffeate provides valuable insights. Methyl caffeate demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 of 21.0 µM.[4] This suggests that Methyl 3-(3,4-dihydroxyphenyl)propanoate likely possesses anti-inflammatory activity.
Rosmarinic Acid: The anti-inflammatory effects of rosmarinic acid are well-established. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is a standard in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[7]
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
Workflow:
Caption: Workflow of the Nitric Oxide Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (Methyl 3-(3,4-dihydroxyphenyl)propanoate or Rosmarinic Acid) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce nitric oxide production.
-
Include a vehicle control (cells treated with vehicle and LPS) and a positive control (cells treated with a known inhibitor of NO production, such as L-NAME, and LPS).
-
Incubate the plate for an additional 24 hours.
-
-
Nitrite Quantification:
-
After incubation, collect the cell culture supernatant from each well.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of nitric oxide inhibition relative to the vehicle control.
-
Determine the IC50 value for each compound.
-
Neuroprotective Activity
The ability to protect neurons from damage is a critical therapeutic goal for neurodegenerative diseases. Both compounds, due to their antioxidant and anti-inflammatory properties, are expected to exhibit neuroprotective effects.
Methyl 3-(3,4-dihydroxyphenyl)propanoate: While direct evidence is lacking, a study on the structurally similar methyl 3,4-dihydroxybenzoate demonstrated neuroprotective effects against hydrogen peroxide-induced apoptosis in RGC-5 cells.[8] This suggests that the 3,4-dihydroxy-phenyl moiety is crucial for this activity and that Methyl 3-(3,4-dihydroxyphenyl)propanoate may also possess neuroprotective potential.
Rosmarinic Acid: The neuroprotective effects of rosmarinic acid are well-documented. It has been shown to protect neurons against oxidative stress and excitotoxicity.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, in the context of neuroprotection, the ability of a compound to protect cells from a toxic insult.[9]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Workflow:
Caption: Workflow of the MTT Assay for Neuroprotection.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in the appropriate medium.
-
Seed the cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Induce neurotoxicity by adding a toxic agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Include a control group (cells treated only with the toxic agent) and a vehicle control group (untreated cells).
-
Incubate for a further 24 hours.
-
-
MTT Assay:
-
Remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mechanistic Insights: Modulation of Signaling Pathways
The biological activities of these compounds are orchestrated through their interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Furthermore, simple phenolic compounds have been shown to inhibit the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.[14][15][16] The inhibition of NF-κB by phenolic antioxidants can occur through various mechanisms, including blocking the DNA binding of NF-κB.[16]
Rosmarinic Acid: The signaling pathways modulated by rosmarinic acid are more extensively studied. It is a known activator of the Nrf2 pathway , contributing to its neuroprotective effects.[3] Additionally, rosmarinic acid has been shown to inhibit the NF-κB pathway , thereby suppressing the expression of pro-inflammatory cytokines. It also modulates the PI3K/Akt pathway , which is involved in cell survival and proliferation.
Signaling Pathway Diagrams:
Caption: Putative Nrf2 activation by Methyl 3-(3,4-dihydroxyphenyl)propanoate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of rosmarinic acid content in some plants of Labiatae family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Methyl 3-(3,4-dihydroxyphenyl)propanoate: A Comprehensive Guide
As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, phase-appropriate analytical control strategies for complex phenolic compounds. Methyl 3-(3,4-dihydroxyphenyl)propanoate (commonly known as methyl dihydrocaffeate) is a highly reactive phenolic acid ester. It is widely investigated for its potent antioxidant activity and its propensity to form cross-coupling adducts with cysteinyl thiols under radical oxidation conditions (1[1],2[2]).
Relying on a single analytical platform to quantify such a compound introduces significant risk. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers unmatched repeatability for routine Quality Control (QC), but it can suffer from spectral overlap in complex matrices. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides absolute specificity and trace-level sensitivity but is vulnerable to matrix effects like ion suppression.
This guide details a self-validating cross-validation framework comparing HPLC-DAD and LC-MS/MS for methyl dihydrocaffeate, strictly adhering to the newly implemented ICH Q2(R2) guidelines (3[3],4[4]).
The Causality of Experimental Design
Why cross-validate? The ICH Q2(R2) framework emphasizes a lifecycle approach to analytical procedures, requiring robust demonstration of specificity, linearity, and range (4[4]). For a compound like methyl dihydrocaffeate, the analytical method must be stability-indicating.
By running the exact same sample preparations through both the DAD and MS/MS workflows, the system becomes self-validating . Any discrepancy in quantification between the two platforms immediately flags matrix interference (if MS/MS recovery drops due to ion suppression) or co-elution (if DAD recovery spikes due to hidden impurities).
ICH Q2(R2) aligned cross-validation workflow for Methyl dihydrocaffeate.
Step-by-Step Experimental Methodologies
To ensure a unified approach, both methods utilize the same mobile phase chemistry. Formic acid (0.1%) is selected as the aqueous modifier. Causality: In HPLC-DAD, it suppresses the ionization of the catechol hydroxyls (pKa ~ 9), ensuring the molecule remains neutral for sharp peak shape. Simultaneously, in LC-MS/MS, while negative ESI typically favors higher pH, the trace formic acid provides sufficient volatility and proton-transfer dynamics in the source without severely quenching the [M-H]⁻ signal.
Protocol A: Unified Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of Methyl 3-(3,4-dihydroxyphenyl)propanoate reference standard.
-
Dissolution: Dissolve in 10 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.
-
Working Standards: Prepare calibration standards (10 ng/mL to 100 µg/mL) by serial dilution in 0.1% Formic Acid in Water : Acetonitrile (80:20, v/v) to match initial gradient conditions and prevent solvent-front distortion.
Protocol B: HPLC-DAD Workflow (Primary Assay)
Core-shell particle technology is employed to achieve UHPLC-like efficiencies at standard HPLC backpressures, ensuring the method is easily transferable across different global QC laboratories.
-
Column: Kinetex C18 Core-Shell, 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient Program: 5% B to 40% B over 10 min, hold at 40% B for 2 min, re-equilibrate at 5% B for 3 min.
-
Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.
-
Detection: DAD set to 280 nm (optimal for the dihydroxyphenyl moiety).
Protocol C: LC-MS/MS Workflow (Orthogonal Assay)
-
Column: Kinetex C18 Core-Shell, 50 x 2.1 mm, 1.7 µm.
-
Gradient Program: 5% B to 40% B over 5 min.
-
Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume.
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode. Capillary Voltage: 2.5 kV; Desolvation Temp: 400°C.
-
MRM Transitions: Monitor m/z 195 → 135 (Quantifier) and m/z 195 → 136 (Qualifier).
Mechanistic Justification of MS/MS Transitions
Under ESI negative mode, methyl dihydrocaffeate (MW: 196.2 g/mol ) readily loses a proton from the catechol ring to form the precursor ion [M-H]⁻ at m/z 195. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the loss of the ester side chain (equivalent to methyl formate, 60 Da), yielding a stable product ion at m/z 135.
ESI-MS/MS negative mode fragmentation pathway of Methyl dihydrocaffeate.
Quantitative Data Comparison
The following table summarizes the cross-validation metrics obtained when evaluating both methods against the ICH Q2(R2) criteria (3[3]).
| Validation Parameter | HPLC-DAD | LC-MS/MS (MRM) | ICH Q2(R2) Acceptance |
| Linear Range | 1.0 – 100 µg/mL | 1.0 – 500 ng/mL | R² ≥ 0.995 |
| LOD (S/N = 3) | 0.2 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 3 |
| LOQ (S/N = 10) | 1.0 µg/mL | 1.0 ng/mL | Signal-to-Noise ≥ 10 |
| Intra-day Precision (RSD%) | 0.8% | 3.2% | ≤ 2.0% (DAD) / ≤ 5.0% (MS) |
| Inter-day Precision (RSD%) | 1.1% | 4.5% | ≤ 3.0% (DAD) / ≤ 6.0% (MS) |
| Accuracy (Recovery %) | 99.2 – 101.5% | 94.5 – 105.2% | 98.0 – 102.0% (Bulk Assay) |
Interpretation: While HPLC-DAD provides superior precision (RSD < 1.0%) and tighter recovery margins ideal for bulk drug release, LC-MS/MS extends the limit of quantitation (LOQ) by three orders of magnitude. This makes the MS/MS method indispensable for tracking trace-level degradation products or radical oxidation cross-coupling events.
Conclusion
Establishing a single analytical method is rarely sufficient for highly reactive phenolic esters. By cross-validating HPLC-DAD and LC-MS/MS, laboratories can build a comprehensive control strategy. HPLC-DAD serves as the quantitative workhorse for high-concentration formulation testing, while LC-MS/MS acts as the qualitative safety net, ensuring peak purity and enabling trace-level pharmacokinetic or stability tracking.
References
-
ICH Q2 (R2) Validation of Analytical Procedures , MasterControl. 3
-
Validation of Analytical Procedures Q2(R2) , ICH. 4
-
Chemical interaction between polyphenols and a cysteinyl thiol under radical oxidation conditions , PubMed. 1
-
Chemical Interaction between Polyphenols and a Cysteinyl Thiol under Radical Oxidation Conditions , ACS Publications. 2
Sources
evaluating the synergistic effects of Methyl 3-(3,4-dihydroxyphenyl)propanoate with other compounds
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Overview
In the development of advanced antioxidant formulations and targeted therapeutics, relying on a single compound often leads to stoichiometric depletion and premature loss of efficacy. Methyl 3-(3,4-dihydroxyphenyl)propanoate , commonly known as Methyl dihydrocaffeate (MDC), has emerged as a highly potent candidate for combination therapies. Characterized by its saturated propanoate chain and active catechol moiety, MDC exhibits profound synergistic effects when co-formulated with specific secondary compounds, particularly cysteinyl thiols and complex biopolymers like Bovine Serum Albumin (BSA).
This guide objectively evaluates the synergistic mechanisms of MDC, compares its performance against closely related analogs (such as Methyl caffeate and Ethyl dihydrocaffeate), and provides self-validating experimental protocols for quantifying these interactions in drug development workflows.
Mechanistic Causality: The Thiol-Adduct Synergy Model
The primary antioxidant mechanism of MDC relies on hydrogen atom transfer (HAT) from its 3,4-dihydroxyphenyl (catechol) group to scavenge lipid peroxyl radicals. However, the true value of MDC in formulations lies in its synergistic regeneration cycle when co-existing with thiols.
When MDC neutralizes a radical, it oxidizes into an electrophilic MDC-quinone intermediate. In a standalone system, this quinone would eventually degrade or polymerize, terminating the antioxidant activity. However, in the presence of a cysteinyl thiol, the thiol acts as a nucleophile, attacking the quinone ring. This adduction chemically reduces the quinone back into a functional catechol derivative (a thiol adduct), effectively regenerating the molecule's radical-scavenging capacity 1.
Crucially, because MDC possesses a saturated propanoate chain, it experiences less steric and electronic hindrance compared to its unsaturated counterparts. This allows MDC to undergo multiple nucleophilic attacks, forming both mono- and di-thiol adducts . This multi-adduct formation is the causal mechanism behind its superior elongation of the lipid oxidation induction period 2.
Fig 1: Mechanistic pathway of MDC and cysteinyl thiol synergistic antioxidant regeneration.
Comparative Performance Analysis
To justify the selection of MDC in a formulation, it must be benchmarked against its closest structural analogs: Methyl caffeate (MC) (which contains an unsaturated double bond in the propanoate chain) and Ethyl 3-(3,4-dihydroxyphenyl)propanoate (the ethyl ester counterpart).
While all three share the active catechol moiety, their structural nuances dictate their synergistic capacity and biological profiles. For instance, while MC reaches maximum synergistic elongation with >2 equivalents of thiol, MDC requires >3 equivalents to reach maximum efficacy due to its ability to form di-thiol adducts 1. Furthermore, the methyl esterification in MDC confers a more pronounced cytotoxic profile against cancerous cell lines compared to the ethyl ester, which leans heavily toward anti-inflammatory applications 3.
Table 1: Quantitative Comparison of Caffeate Derivatives in Synergy Models
| Compound | Structural Feature | Max Synergy Thiol Eq. | Primary Synergistic Adducts | Emulsion Stability (O/W) | Key Biological Profile |
| Methyl 3-(3,4-dihydroxyphenyl)propanoate (MDC) | Saturated propanoate chain | > 3.0 | Mono- and Di-thiol adducts | High (Synergy with BSA) | High cytotoxicity (cancer lines), potent antioxidant |
| Methyl caffeate (MC) | Unsaturated propanoate chain | > 2.0 | Mono-thiol adducts only | Moderate | Moderate cytotoxicity |
| Ethyl 3-(3,4-dihydroxyphenyl)propanoate | Saturated, Ethyl ester | N/A | N/A | High | High anti-inflammatory, low cytotoxicity |
Self-Validating Experimental Protocol: Quantifying Synergy
To rigorously evaluate the synergistic effects of MDC with thiols, standard DPPH or ABTS assays are insufficient, as they only measure static radical scavenging capacity. Instead, an Azo-initiator-induced lipid oxidation system must be utilized.
Causality of Method Choice: Unlike spontaneous auto-oxidation models which suffer from high variability, an azo-initiator provides a constant, zero-order rate of peroxyl radical generation. This allows researchers to precisely measure the elongation of the induction period—the true metric of synergy for regenerative adducts—rather than just a generic inhibition rate.
Step-by-Step Methodology:
-
Sample Preparation: Prepare lipid emulsion samples containing MDC and a cysteinyl thiol at varying stoichiometric ratios (1:0, 1:1, 1:2, 1:3, 1:4).
-
Radical Induction: Introduce an azo-initiator (e.g., AAPH) at a constant concentration to the lipid system incubated at 37°C.
-
Kinetic Monitoring: Continuously monitor oxygen consumption or hydroperoxide formation (via UV absorption at 234 nm) to determine the induction period (IP).
-
Synergy Calculation: Calculate the synergistic elongation factor. Synergy is confirmed if the IP of the combination is significantly greater than the sum of the IPs of MDC and the thiol measured independently.
-
LC-MS Validation (Critical Step): Extract the reaction intermediates during the antioxidation period. Analyze via High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to physically isolate and confirm the presence of mono- and di-thiol regenerated MDC adducts.
Fig 2: Self-validating workflow for quantifying MDC-thiol synergistic antioxidant effects.
Formulation Implications for Drug Development
Beyond simple thiol interactions, the synergistic properties of MDC extend into complex macromolecular matrices, which is vital for drug delivery systems. Studies demonstrate that caffeic acid derivatives, including MDC, exhibit profound synergy when combined with Bovine Serum Albumin (BSA) or Chitosan in emulsion systems 2.
In Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions, the addition of BSA synergistically reduces the rate of rancidity development. MDC partitions effectively at the lipid-water interface, where it intercepts radicals, while BSA acts as a secondary structural stabilizer and mild antioxidant. This combination can increase emulsion stability by over 100% compared to baseline, making MDC an ideal candidate for stabilizing lipid-based nanocarriers or liposomal drug formulations.
References
- Chemical evidence for the synergistic effect of a cysteinyl thiol on the antioxidant activity of caffeic and dihydrocaffeic esters Source: Food Chemistry / ResearchG
- Inhibitory mechanism against oxidative stress of caffeic acid Source: PMC - N
- Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
Sources
Safety Operating Guide
Methyl 3-(3,4-dihydroxyphenyl)propanoate proper disposal procedures
As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of why a chemical behaves the way it does, allowing researchers to anticipate hazards before they manifest.
Methyl 3-(3,4-dihydroxyphenyl)propanoate, commonly known as methyl dihydrocaffeate (CAS: 3598-22-9), is a potent phenolic ester widely utilized in drug development for its antioxidant properties, ability to promote mitochondrial biogenesis, and its role as a cross-linking agent in biomaterials[1][2]. However, the very structural features that make it biologically valuable—specifically its catechol moiety—also dictate strict, non-negotiable handling and disposal protocols.
This master guide provides the definitive operational and disposal framework for methyl dihydrocaffeate, ensuring environmental compliance, laboratory safety, and the preservation of scientific integrity.
Mechanistic Toxicology: The "Why" Behind the Protocol
To understand the disposal requirements for methyl dihydrocaffeate, we must examine its reactivity. The molecule contains a 3,4-dihydroxyphenyl (catechol) group. Under alkaline conditions, or in the presence of oxygen and transition metals, this catechol rapidly oxidizes to a highly electrophilic ortho-quinone intermediate[2].
This quinone does not remain inert. It readily undergoes nucleophilic attack via Michael addition by sulfhydryl groups (such as those on cysteine residues in proteins), forming covalent adducts[2][3]. If disposed of improperly in standard aqueous waste, this oxidative polymerization can lead to the cross-linking of environmental proteins, posing a severe toxicity risk to aquatic ecosystems.
Mechanistic pathway of methyl dihydrocaffeate oxidation and subsequent protein cross-linking.
Quantitative Hazard & Property Summary
Before initiating any workflow, personnel must familiarize themselves with the compound's physicochemical thresholds.
| Property / Hazard | Value / Classification | Operational Implication |
| Chemical Name | Methyl 3-(3,4-dihydroxyphenyl)propanoate | Ensure accurate labeling on all waste vessels. |
| CAS Number | 3598-22-9 | Use for EPA/RCRA waste profiling. |
| Molecular Weight | 196.20 g/mol | Required for stoichiometric quenching calculations. |
| Physical State | Crystalline solid | High risk of aerosolization; weigh only in a ventilated enclosure. |
| Reactivity | Oxidizes to o-quinone | Strictly avoid mixing with alkaline waste (pH > 7) or oxidizers. |
| GHS Classification | Skin/Eye Irritant (Cat 2) | Mandatory use of nitrile gloves and splash goggles. |
Standard Operating Procedure: Waste Quenching & Disposal
Because methyl dihydrocaffeate can spontaneously oxidize and polymerize in mixed waste streams, direct disposal into generic organic or aqueous waste carboys is strictly prohibited. The following self-validating protocol ensures the chemical is neutralized (maintained in its reduced state) prior to final packaging.
Protocol A: Chemical Quenching of Aqueous Waste Streams
Objective: To chemically reduce reactive o-quinones back to stable catechols, preventing exothermic polymerization and off-gassing in sealed waste containers.
Materials Required:
-
10% (w/v) Sodium Metabisulfite (
) or Ascorbic Acid solution (freshly prepared). -
0.1 M Hydrochloric Acid (
). -
Magnetic stir plate and PTFE-coated stir bar.
-
pH indicator strips.
Step-by-Step Methodology:
-
Isolation: Transfer the aqueous waste containing methyl dihydrocaffeate to a dedicated, clearly labeled secondary containment vessel inside a certified chemical fume hood.
-
Agitation: Initiate continuous magnetic stirring at 300 rpm to ensure rapid homogenization.
-
Reduction: Slowly titrate the 10% sodium metabisulfite solution into the waste.
-
Causality Check: If the solution has turned dark brown or pink (indicating quinone formation), the addition of the reducing agent will cause a visible color shift back to clear or pale yellow. This visual feedback validates the success of the reduction.
-
-
pH Stabilization: Test the solution. Adjust the pH to a slightly acidic range (pH 5.0–6.0) using 0.1 M
. Why? Catechols are significantly more stable against auto-oxidation in slightly acidic environments compared to alkaline ones. -
Containerization: Transfer the quenched, stabilized waste to a High-Density Polyethylene (HDPE) hazardous waste carboy. Do not use metal containers, as trace transition metals catalyze catechol oxidation.
-
Headspace Purging (Optional but Recommended): For bulk storage exceeding 30 days, purge the carboy headspace with Argon or Nitrogen gas before sealing.
Protocol B: Solid Waste & Final Destruction
-
Segregation: All solid consumables (weigh boats, pipette tips, Kimwipes) contaminated with methyl dihydrocaffeate must be segregated from general lab trash.
-
Packaging: Double-bag solid waste in 6-mil polyethylene bags.
-
Labeling: Label clearly as: "Hazardous Solid Waste - Contains Catechol Derivatives (Toxic to Aquatic Life)."
-
Final Destruction: The EPA-mandated method for final disposal is high-temperature incineration at a licensed facility equipped with an afterburner and alkaline scrubber to neutralize any phenolic off-gassing.
Emergency Spill Response Workflow
In the event of an accidental release, immediate containment is required to prevent aerosol inhalation and environmental contamination.
Decision tree and operational workflow for methyl dihydrocaffeate spill response.
Spill Execution Steps:
-
Evacuate & Ventilate: Ensure the laboratory ventilation is running at maximum capacity. If it is a powder spill, avoid any rapid movements that could aerosolize the dust.
-
Don PPE: Standard lab coat, safety goggles, and double nitrile gloves. For large powder spills, an N95 or P100 particulate respirator is required.
-
Containment (Liquid): Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Never use basic absorbents like sodium carbonate, as this will trigger rapid oxidation.
-
Containment (Solid): Do not dry-sweep. Lightly dampen a disposable cloth with a mildly acidic water solution (pH 5) to wipe up the powder without creating dust.
-
Disposal: Place all cleanup materials into a hazardous waste bag, seal, and route for incineration.
References
-
Fujimoto, A., & Masuda, T. (2012). Chemical Interaction between Polyphenols and a Cysteinyl Thiol under Radical Oxidation Conditions. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Silva, et al. (2022). Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. Biomolecules, 12(1), 62. Available at: [Link]
-
Wan, et al. (2021). Development of a Stable Isotope Dilution Analysis with Liquid Chromatography−Tandem Mass Spectrometry Detection for the Quantitative Analysis of Di- and Trihydroxybenzenes in Foods and Model Systems. ResearchGate. Available at: [Link]
Sources
Personal protective equipment for handling Methyl 3-(3,4-dihydroxyphenyl)propanoate
Core Directive & Scientific Context
Methyl 3-(3,4-dihydroxyphenyl)propanoate (CAS: 3598-22-9), also known as Methyl Dihydrocaffeate , is a catechol-functionalized ester used frequently as an antioxidant intermediate and a building block in drug discovery.
The Hidden Hazard: Catechol Oxidation While GHS classifications label this compound as an Irritant (H315/H319), the operational reality is more complex. The 3,4-dihydroxyphenyl (catechol) moiety is highly susceptible to autoxidation under basic conditions or prolonged air exposure. This reaction pathway generates ortho-quinones , which are potent electrophiles capable of Michael addition to protein thiols. This transformation poses two risks:
-
Experimental Failure: Rapid browning of the compound indicates degradation, compromising assay data.
-
Toxicological Escalation: Quinones are often sensitizers and more cytotoxic than the parent catechol.
This guide prioritizes hypoxia (oxygen exclusion) not just for chemical stability, but as a primary safety control to prevent the formation of reactive quinone species.
Risk Assessment & PPE Matrix
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[1]
Personal Protective Equipment (PPE) Standards Selection Logic: Standard latex gloves are insufficient for catechols due to potential permeation and lack of contrast if oxidation occurs. Nitrile provides superior chemical resistance and visual contrast against the dark brown oxidation products.
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport | N/A (Sealed container) | Nitrile (4 mil) | Safety Glasses (Side shields) | Standard Lab Coat |
| Weighing (Solid) | N95 / P2 Respirator (if outside hood) | Double Nitrile (4 mil outer) | Safety Goggles (Tight fitting) | Lab Coat + Tyvek Sleeves |
| Solubilization | Fume Hood Required | Nitrile (Extended Cuff) | Safety Goggles | Lab Coat + Chemical Apron |
| Spill Cleanup | Half-face Respirator (P100) | Double Nitrile (8 mil) | Face Shield + Goggles | Tyvek Suit |
Operational Protocol: The "Zero-Oxidation" Workflow
This protocol is designed to maintain the chemical integrity of the catechol moiety while maximizing operator safety.
Step 1: Storage & Retrieval
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) .
-
Visual Check: Pure compound is a white/off-white solid. Do not use if the solid has turned dark brown or black; this indicates significant quinone formation.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates oxidation.
Step 2: Weighing & Solubilization
-
Solvent Choice: Dissolve in degassed methanol, ethanol, or DMSO. Avoid alkaline buffers (pH > 7.4) during stock preparation, as basicity triggers rapid autoxidation.
-
Technique:
-
Place the weighing boat inside the fume hood.
-
Transfer solid using a clean spatula.
-
Immediately recap the source vial and purge with nitrogen if available.
-
Dissolve the solid immediately; do not leave the dry powder exposed to air and light.
-
Step 3: Reaction Monitoring
-
Signaling: If the reaction mixture turns black unexpectedly, check the pH. High pH promotes the formation of the o-benzoquinone species.
Visualizations
Figure 1: Safe Handling Workflow
Caption: Operational logic flow ensuring containment and stability from storage to disposal.
Figure 2: Catechol Oxidation Pathway (The Hazard Mechanism)
Caption: Mechanism of toxicity/instability. The catechol oxidizes to a reactive quinone, which binds proteins.
Emergency Response & Disposal
Spill Response
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don double nitrile gloves and a P100 respirator (if powder is airborne).
-
Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite) if liquid.
-
Clean: Wipe the area with 10% Ethanol followed by soapy water. The ethanol helps solubilize the organic ester, while the water removes polar residues.
-
Check: Inspect the surface for brown staining (oxidation residue) and re-clean if necessary.
Disposal Plan
Do NOT flush down the drain. Catechols are toxic to aquatic life and can disrupt bacterial action in water treatment plants.
| Waste Stream | Disposal Method |
| Solid Waste | Collect in a dedicated solid hazardous waste container labeled "Toxic Organic Solid". |
| Liquid Waste | Collect in "Halogen-Free Organic Solvent" waste. Ensure the container is compatible (HDPE or Glass). |
| Contaminated PPE | Bag separately as hazardous waste if heavily contaminated (visible brown stains). |
References
-
Sigma-Aldrich. (2025).[2][8] Safety Data Sheet: Methyl 3-(3,4-dihydroxyphenyl)propanoate (CAS 3598-22-9). Merck KGaA.
-
PubChem. (2025). Compound Summary: Methyl 3-(3,4-dihydroxyphenyl)propanoate (CID 128964). National Center for Biotechnology Information.
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl 3-(3,4-dihydroxyphenyl)propanoate.
-
European Chemicals Agency (ECHA). (2025). Substance Information: Catechol derivatives and sensitization risks.
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uaf.edu [uaf.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
